2,6-Dichloro-4-hydroxybenzaldehyde
Description
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Properties
IUPAC Name |
2,6-dichloro-4-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O2/c8-6-1-4(11)2-7(9)5(6)3-10/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFRBIPLCLSKNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C=O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10336009 | |
| Record name | 2,6-dichloro-4-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10336009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60964-09-2 | |
| Record name | 2,6-dichloro-4-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10336009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2,6-Dichloro-4-hydroxybenzaldehyde from p-Cresol: A Comprehensive Technical Guide
This document provides an in-depth technical guide for the synthesis of 2,6-dichloro-4-hydroxybenzaldehyde, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The synthesis route commences from the readily available starting material, p-cresol, and proceeds through a two-step pathway involving regioselective chlorination followed by targeted oxidation. This guide is intended for researchers, chemists, and professionals in drug development, offering detailed protocols, mechanistic insights, and practical considerations to ensure reproducibility and safety.
Introduction: Strategic Overview
The synthesis of this compound from p-cresol is an efficient approach that leverages the inherent reactivity of the phenolic ring. The strategy is bifurcated into two primary transformations:
-
Step 1: Electrophilic Aromatic Substitution. The phenolic ring of p-cresol is first subjected to dichlorination. The ortho-directing nature of the hydroxyl group, coupled with the para-methyl substituent, facilitates the selective introduction of chlorine atoms at the 2 and 6 positions, yielding the key intermediate, 2,6-dichloro-4-methylphenol.
-
Step 2: Selective Side-Chain Oxidation. The methyl group of the chlorinated intermediate is then oxidized to a formyl group. This transformation requires conditions that selectively target the benzylic position without affecting the sensitive phenolic hydroxyl group or the chlorinated aromatic ring.
This guide will elaborate on the causality behind the chosen reagents and conditions for each step, providing a robust framework for successful synthesis.
Caption: High-level overview of the two-step synthesis from p-cresol.
Part 1: Synthesis of 2,6-Dichloro-4-methylphenol (Intermediate)
The initial step focuses on the regioselective chlorination of p-cresol. The primary challenge is to achieve high conversion to the desired 2,6-dichloro derivative while minimizing the formation of mono-chlorinated or other isomeric byproducts.
Reaction Principle and Mechanistic Insight
The chlorination of p-cresol is a classic example of electrophilic aromatic substitution. The hydroxyl (-OH) group is a potent activating and ortho, para-directing group. Since the para position is occupied by the methyl group, electrophilic attack is strongly directed to the two ortho positions (C2 and C6). Sulfuryl chloride (SO₂Cl₂) is often employed as a convenient and effective chlorinating agent, frequently in the presence of a Lewis acid catalyst or a suitable solvent system that promotes the formation of the electrophilic chlorine species.[1] A patent describes a high-yield process involving chlorination in the presence of water, which can mediate the reaction effectively.[2]
The reaction proceeds via the attack of the electron-rich phenol ring on the electrophilic chlorine source. The stability of the resulting carbocation intermediate (Wheland intermediate) is enhanced by resonance delocalization involving the lone pairs of the hydroxyl group. Subsequent loss of a proton restores aromaticity and yields the chlorinated phenol. The process is repeated to achieve dichlorination.
Experimental Protocol: Dichlorination of p-Cresol
This protocol is adapted from established industrial methods that prioritize yield and selectivity.[1][2]
Table 1: Reagents and Materials for Step 1
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Role |
| p-Cresol | C₇H₈O | 108.14 | 10.81 g (0.1 mol) | Starting Material |
| Sulfuryl Chloride | SO₂Cl₂ | 134.97 | 28.35 g (0.21 mol) | Chlorinating Agent |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | Solvent |
| Saturated NaHCO₃ (aq) | NaHCO₃ | 84.01 | ~50 mL | Quenching Agent |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~5 g | Drying Agent |
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl gas), dissolve p-cresol (10.81 g, 0.1 mol) in dichloromethane (100 mL).
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Addition of Chlorinating Agent: Add sulfuryl chloride (28.35 g, 0.21 mol) dropwise via the dropping funnel over a period of 60 minutes. Maintain the internal temperature below 10 °C throughout the addition. Vigorous gas evolution (HCl) will be observed.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours, or until TLC/GC-MS analysis indicates the complete consumption of the starting material.
-
Quenching: Slowly and carefully pour the reaction mixture into 100 mL of cold water. Quench the excess sulfuryl chloride by cautiously adding saturated sodium bicarbonate solution until gas evolution ceases and the aqueous layer is neutral or slightly basic (pH ~7-8).
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure 2,6-dichloro-4-methylphenol as a white to off-white solid.[3]
Characterization and Expected Yield
-
Appearance: White to almost white powder or lump.[3]
-
Molar Mass: 177.03 g/mol .[4]
-
Expected Yield: 85-95%.
-
CAS Number: 2432-12-4.[5]
Caption: Experimental workflow for the synthesis of 2,6-dichloro-4-methylphenol.
Part 2: Oxidation to this compound
The second stage involves the selective oxidation of the para-methyl group of 2,6-dichloro-4-methylphenol. This transformation is challenging due to the potential for over-oxidation to the carboxylic acid or degradation of the aromatic ring. Catalytic aerobic oxidation provides a green and efficient route.
Reaction Principle and Mechanistic Insight
The oxidation of p-cresol derivatives to their corresponding p-hydroxybenzaldehydes can be effectively achieved using molecular oxygen in the presence of a base and a cobalt-based catalyst.[6][7] This method is highly selective for the methyl group at the para-position.[6]
The mechanism is believed to involve the formation of a cobalt-phenolate complex. The base deprotonates the phenolic hydroxyl group, forming a phenoxide which then coordinates to the cobalt catalyst. This complex facilitates the activation of molecular oxygen and subsequent radical-mediated oxidation of the benzylic methyl group. The reaction proceeds through a benzyl alcohol intermediate which is further oxidized to the final aldehyde under the reaction conditions. The steric hindrance from the two ortho-chlorine atoms helps prevent undesirable side reactions on the ring.
Experimental Protocol: Catalytic Oxidation
This protocol is based on patented procedures for the selective oxidation of substituted cresols.[6][7][8]
Table 2: Reagents and Materials for Step 2
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Role |
| 2,6-Dichloro-4-methylphenol | C₇H₆Cl₂O | 177.03 | 8.85 g (0.05 mol) | Starting Material |
| Cobalt(II) Chloride Hexahydrate | CoCl₂·6H₂O | 237.93 | 0.12 g (0.5 mmol, 1 mol%) | Catalyst |
| Sodium Hydroxide | NaOH | 40.00 | 6.00 g (0.15 mol) | Base |
| Methanol | CH₃OH | 32.04 | 100 mL | Solvent |
| Oxygen (gas) | O₂ | 32.00 | 1 atm (balloon or continuous) | Oxidant |
| Hydrochloric Acid (conc.) | HCl | 36.46 | As needed | Acidification |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~100 mL | Extraction Solvent |
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser open to an oxygen-filled balloon (or a gas inlet for a slow stream of O₂), add 2,6-dichloro-4-methylphenol (8.85 g, 0.05 mol), sodium hydroxide (6.00 g, 0.15 mol), cobalt(II) chloride hexahydrate (0.12 g, 0.5 mmol), and methanol (100 mL).
-
Reaction: Heat the mixture to 60-65 °C with vigorous stirring. The solution should turn dark as the cobalt complex forms. Maintain the oxygen atmosphere and temperature for 6-8 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS analysis of small, acidified aliquots.
-
Workup: After completion, cool the reaction mixture to room temperature and filter to remove the catalyst. Concentrate the filtrate under reduced pressure to remove most of the methanol.
-
Acidification: Dissolve the residue in 100 mL of water and cool the solution in an ice bath. Carefully acidify the solution to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A precipitate will form.
-
Isolation: Stir the slurry in the ice bath for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake with cold water.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water or toluene) to yield pure this compound.
Characterization and Expected Yield
-
Appearance: Solid.
-
Molar Mass: 191.01 g/mol .
-
Expected Yield: 70-85%.
-
CAS Number: 60964-09-2.[9]
Overall Synthesis Summary
The described two-step process provides a reliable and scalable route to this compound from p-cresol.
Caption: Overall reaction scheme for the synthesis.
Table 3: Summary of Synthesis Parameters
| Step | Transformation | Key Reagents | Typical Yield | Purity (Post-Recrystallization) |
| 1 | Dichlorination | SO₂Cl₂, DCM | 85-95% | >98% |
| 2 | Oxidation | O₂, CoCl₂, NaOH | 70-85% | >98% |
Safety and Handling
-
p-Cresol: Toxic and corrosive. Avoid skin contact and inhalation.
-
Sulfuryl Chloride: Highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.
-
Dichloromethane: Volatile and a suspected carcinogen. Use only in a fume hood.
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.
-
Cobalt(II) Chloride: Harmful if swallowed and a suspected carcinogen. Avoid dust inhalation.
-
The chlorination reaction produces HCl gas, and the oxidation is performed under an oxygen atmosphere. Both steps must be conducted in a well-ventilated fume hood, away from ignition sources.
Conclusion
This guide outlines a robust and efficient two-step synthesis of this compound from p-cresol. By detailing the mechanistic principles, providing step-by-step protocols, and emphasizing safety considerations, this document serves as a valuable resource for chemists in research and development. The described methods, utilizing common laboratory reagents and established catalytic systems, offer high yields and selectivity, making this synthetic route both practical and scalable for the production of this important chemical intermediate.
References
- 1. mdpi.com [mdpi.com]
- 2. JPS5379830A - Praparation of 2,6-dichloro-4-methylphenol - Google Patents [patents.google.com]
- 3. 2,6-Dichloro-p-cresol | 2432-12-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. 2,6-dichloro-4-methylphenol [stenutz.eu]
- 5. 2,6-Dichloro-4-methylphenol | C7H6Cl2O | CID 17077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. EP0012939B1 - Process for the production of 4-hydroxybenzaldehyde derivatives - Google Patents [patents.google.com]
- 8. US4748278A - Process for the isolation of p-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 9. This compound | CAS#:60964-09-2 | Chemsrc [chemsrc.com]
An In-depth Technical Guide to 2,6-Dichloro-4-hydroxybenzaldehyde (CAS No. 60964-09-2)
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloro-4-hydroxybenzaldehyde, identified by CAS number 60964-09-2, is a polysubstituted aromatic aldehyde.[1][2] As a member of the benzaldehyde family, it serves as a valuable and versatile building block in organic synthesis. Its trifunctional nature—featuring a reactive aldehyde group, an acidic phenolic hydroxyl group, and a sterically hindered dichlorinated aromatic ring—provides chemists with multiple pathways for molecular elaboration. This guide offers a comprehensive overview of its chemical properties, safety protocols, synthetic utility, and procurement details, designed to empower researchers in leveraging this compound for novel chemical design and development.
Section 1: Core Chemical and Physical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its effective application in experimental design. This compound is a white solid compound that is insoluble in water.[1][3] Its key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 60964-09-2 | [2][3][4] |
| Molecular Formula | C₇H₄Cl₂O₂ | [2][3][4] |
| Molecular Weight | 191.01 g/mol | [2][4] |
| IUPAC Name | This compound | [1] |
| Appearance | White Solid | |
| Melting Point | 227-229 °C | [3] |
| Boiling Point | 295.8 °C at 760 mmHg | [3] |
| Flash Point | 132.7 ± 25.9 °C | [3] |
| Density | 1.5 ± 0.1 g/cm³ | [3] |
| Solubility | Insoluble in water | [1][3] |
| LogP (Octanol/Water) | 2.511 | [4] |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | [4] |
Section 2: Safety, Handling, and Storage
From a safety perspective, this compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Therefore, stringent safety protocols are mandatory when handling this compound.
Key GHS Hazard Statements: H302, H315, H319, H335.[4]
Recommended Precautions (P-statements):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
Storage: The compound should be stored at 4°C under a dry, inert atmosphere (e.g., nitrogen) to maintain its stability and prevent degradation.[4] It is noted to be air-sensitive.
Section 3: Synthesis, Reactivity, and Experimental Protocols
The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its functional groups. The aldehyde can undergo nucleophilic addition and condensation reactions, the hydroxyl group can be alkylated, acylated, or used to direct further ring substitutions, and the chlorine atoms can participate in nucleophilic aromatic substitution or cross-coupling reactions under specific conditions.
This multi-faceted reactivity makes it a valuable precursor for creating more complex molecules, such as pharmaceuticals and agrochemicals.[1][5]
References
Physical and chemical characteristics of 2,6-Dichloro-4-hydroxybenzaldehyde
An In-Depth Technical Guide to 2,6-Dichloro-4-hydroxybenzaldehyde
Introduction and Strategic Significance
This compound is a halogenated aromatic aldehyde of significant interest to the scientific community, particularly those in medicinal chemistry and synthetic organic chemistry. Its unique electronic and steric properties, conferred by the two ortho-chloro substituents flanking the aldehyde and the para-hydroxyl group, make it a valuable and versatile building block. The electron-withdrawing nature of the chlorine atoms enhances the electrophilicity of the aldehyde carbonyl carbon and influences the acidity of the phenolic hydroxyl group. This guide provides a comprehensive overview of its physicochemical characteristics, synthesis, reactivity, and safe handling protocols, designed for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Profile
The fundamental properties of this compound are summarized below. This data is crucial for designing experimental conditions, including solvent selection, reaction temperatures, and purification strategies.
Core Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄Cl₂O₂ | [1][2][3] |
| Molecular Weight | 191.01 g/mol | [1][2][3] |
| CAS Number | 60964-09-2 | [1][3][4] |
| Appearance | Crystalline solid | |
| Melting Point | 227-229 °C | [1][2] |
| Boiling Point | 295.8 ± 35.0 °C at 760 mmHg | [1][2] |
| Density | 1.5 ± 0.1 g/cm³ | [1][2] |
| Water Solubility | Insoluble | [2][4] |
| LogP (Octanol/Water) | 2.511 - 3.43 | [1][5] |
| Exact Mass | 189.958832 u | [1][2] |
Spectroscopic Signature Analysis
Understanding the spectroscopic profile is essential for reaction monitoring and structural confirmation.
-
¹H NMR (Proton NMR): In a typical deuterated solvent like DMSO-d₆, the spectrum is expected to be relatively simple.
-
A singlet for the aldehydic proton (-CHO) would appear significantly downfield, typically in the δ 9.5-10.5 ppm range, due to the deshielding effect of the carbonyl group[6].
-
The two equivalent aromatic protons on the ring would appear as a singlet in the δ 7.0-8.0 ppm range.
-
The phenolic hydroxyl proton (-OH) would appear as a broad singlet, with its chemical shift being concentration and solvent-dependent.
-
-
¹³C NMR (Carbon NMR): The carbon spectrum provides insight into the carbon framework.
-
The aldehydic carbonyl carbon is the most deshielded, appearing around δ 190 ppm[7].
-
The aromatic carbons would appear in the typical δ 110-160 ppm region. The carbon bearing the hydroxyl group (C4) would be shifted downfield, while the carbons bearing the chlorine atoms (C2, C6) would also be significantly affected.
-
-
IR (Infrared) Spectroscopy: IR spectroscopy is key for identifying functional groups.
-
A broad absorption band is expected in the 3100-3400 cm⁻¹ region, characteristic of the O-H stretching vibration of the phenolic group[6][8].
-
A strong, sharp peak around 1670-1700 cm⁻¹ corresponds to the C=O stretching of the aromatic aldehyde[6][8].
-
C=C stretching vibrations for the aromatic ring are expected in the 1450-1600 cm⁻¹ range[6].
-
C-Cl stretching vibrations will appear in the fingerprint region, typically below 800 cm⁻¹.
-
Synthesis and Purification Workflow
The synthesis of this compound typically involves the formylation of 3,5-dichlorophenol. The Gattermann or Vilsmeier-Haack reactions are common methods for introducing an aldehyde group onto an activated aromatic ring.
Caption: Vilsmeier-Haack synthesis workflow for this compound.
Exemplary Synthesis Protocol (Vilsmeier-Haack Reaction)
This protocol is a representative method and should be adapted and optimized based on laboratory conditions.
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel and nitrogen inlet, cool phosphorus oxychloride (POCl₃, 1.5 eq.) in an appropriate solvent (e.g., anhydrous dichloromethane) to 0 °C.
-
Vilsmeier Reagent Formation: Add N,N-dimethylformamide (DMF, 1.5 eq.) dropwise to the cooled POCl₃ solution with stirring. Maintain the temperature below 10 °C. Stir for 30 minutes at this temperature to allow for the formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve 3,5-dichlorophenol (1.0 eq.) in the reaction solvent and add it dropwise to the Vilsmeier reagent solution.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux (approx. 40-50 °C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Hydrolysis: After completion, cool the reaction mixture to 0 °C and carefully quench by slowly adding it to a stirred mixture of ice and water.
-
Workup: Stir the aqueous mixture vigorously for 1-2 hours to ensure complete hydrolysis of the intermediate. The crude product should precipitate.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual salts and DMF.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexane mixture, to yield the pure this compound.
Chemical Reactivity and Mechanistic Insights
The reactivity of this molecule is governed by its three functional components: the aldehyde, the hydroxyl group, and the dichlorinated aromatic ring.
References
- 1. This compound | CAS#:60964-09-2 | Chemsrc [chemsrc.com]
- 2. echemi.com [echemi.com]
- 3. scbt.com [scbt.com]
- 4. This compound | 60964-09-2 [chemicalbook.com]
- 5. Benzaldehyde,2,6-dichloro-4-hydroxy - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. bmse000582 4-Hydroxybenzaldehyde at BMRB [bmrb.io]
- 8. pharm.sinocurechem.com [pharm.sinocurechem.com]
The Versatile Cornerstone: A Technical Guide to 2,6-Dichloro-4-hydroxybenzaldehyde in Advanced Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dichloro-4-hydroxybenzaldehyde, a polysubstituted aromatic aldehyde, has emerged as a pivotal starting material in the landscape of modern organic synthesis. Its unique electronic and steric properties, arising from the ortho-chloro substituents and the para-hydroxyl group, render it a versatile building block for the construction of a diverse array of complex molecules. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound, offering field-proven insights and detailed protocols for its utilization in the synthesis of high-value compounds, including those with significant biological activity. We will delve into key synthetic transformations such as Williamson ether synthesis, Knoevenagel and Claisen-Schmidt condensations, and Wittig reactions, providing not only the "how" but also the "why" behind these experimental choices. This document serves as a comprehensive resource for researchers seeking to leverage the synthetic potential of this remarkable molecule.
Physicochemical Properties and Synthesis
Before embarking on its synthetic applications, a thorough understanding of the intrinsic properties of this compound is paramount.
Physicochemical Data
| Property | Value | Reference(s) |
| CAS Number | 60964-09-2 | |
| Molecular Formula | C₇H₄Cl₂O₂ | |
| Molecular Weight | 191.01 g/mol | |
| Melting Point | 227-229 °C | [1] |
| Boiling Point | 295.8 °C at 760 mmHg | [1] |
| Appearance | White to off-white solid | |
| Solubility | Insoluble in water. | [2] |
Synthesis of this compound
The primary route to this compound involves the selective oxidation of 2,6-dichloro-p-cresol. This transformation can be achieved using various oxidizing agents, with the choice of reagent and reaction conditions being critical to achieving high yields and purity.
Core Reactivity: A Tale of Steric Hindrance and Electronic Effects
The synthetic utility of this compound is dictated by the interplay of its three functional groups: the aldehyde, the hydroxyl group, and the two chlorine atoms.
-
The Aldehyde Group: This is the primary site for nucleophilic attack and condensation reactions. The electron-withdrawing nature of the aromatic ring, enhanced by the two chlorine atoms, increases the electrophilicity of the aldehyde carbon, making it highly susceptible to attack by nucleophiles.
-
The Hydroxyl Group: As a phenolic hydroxyl group, it is acidic and can be readily deprotonated to form a phenoxide ion. This phenoxide is a potent nucleophile, enabling reactions such as Williamson ether synthesis. The hydroxyl group is also an activating group, directing electrophilic aromatic substitution to the positions ortho to it (positions 3 and 5). However, these positions are already substituted with chlorine atoms, thus limiting further electrophilic substitution on the ring.
-
The Chlorine Atoms: The two chlorine atoms in the ortho positions to the aldehyde group exert significant steric hindrance. This can influence the approach of bulky nucleophiles to the aldehyde carbonyl. Electronically, the chlorine atoms are strongly electron-withdrawing through induction, which deactivates the aromatic ring towards electrophilic substitution but activates the aldehyde group towards nucleophilic attack.
This unique combination of steric and electronic effects allows for selective transformations at different sites of the molecule, making it a highly predictable and versatile starting material.
Key Synthetic Applications and Protocols
This compound serves as a linchpin in the synthesis of a variety of important molecular scaffolds. The following sections provide detailed protocols for some of the most common and impactful transformations.
Williamson Ether Synthesis: Accessing Aryl Ethers
The Williamson ether synthesis is a classic and reliable method for the preparation of ethers. In the context of this compound, this reaction allows for the functionalization of the hydroxyl group, which can be a crucial step in modifying the molecule's properties or preparing it for subsequent reactions.
Reaction Scheme:
Caption: General scheme for the Williamson ether synthesis.
Detailed Experimental Protocol: Synthesis of 2,6-Dichloro-4-benzyloxybenzaldehyde
This protocol details the protection of the hydroxyl group as a benzyl ether, a common strategy in multi-step synthesis.
Materials:
-
This compound
-
Benzyl bromide (BnBr)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.5 eq).
-
To this suspension, add benzyl bromide (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 2,6-dichloro-4-benzyloxybenzaldehyde.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a mild base, sufficient to deprotonate the phenolic hydroxyl group without causing side reactions.
-
Solvent: Acetone is a polar aprotic solvent that readily dissolves the starting materials and is suitable for the reaction temperature.
-
Purification: Column chromatography is a standard and effective method for separating the desired ether from unreacted starting materials and byproducts.
Knoevenagel Condensation: Formation of α,β-Unsaturated Systems
The Knoevenagel condensation is a powerful tool for forming carbon-carbon double bonds by reacting an aldehyde with an active methylene compound.[3] This reaction, when applied to this compound, opens up pathways to a variety of functionalized alkenes, which are themselves valuable synthetic intermediates.
Reaction Scheme:
References
An In-depth Technical Guide to the Safe Handling of 2,6-Dichloro-4-hydroxybenzaldehyde
This guide provides comprehensive safety and handling protocols for 2,6-Dichloro-4-hydroxybenzaldehyde (CAS No: 60964-09-2), a halogenated aromatic aldehyde. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural lists to instill a deep, causal understanding of the necessary precautions. The methodologies described herein are structured to be self-validating, ensuring a robust safety framework for laboratory operations.
Compound Profile and Hazard Identification
This compound is a solid organic compound utilized in various synthetic chemistry applications.[1] Its molecular structure, featuring an aldehyde group and chlorine substituents on a phenol ring, dictates its reactivity and toxicological profile. Understanding these intrinsic properties is the foundation of safe handling.
The primary hazards associated with this compound have been identified through Globally Harmonized System (GHS) classifications. It is crucial to recognize that this compound is not merely a mild irritant; it poses significant risks that demand rigorous control measures.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Source |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage. | |
| Skin Irritation | Category 2 | H315: Causes skin irritation. | |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction. | |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. | |
| Hazardous to the Aquatic Environment (Acute) | Category 3 | H402: Harmful to aquatic life. |
The causality behind these classifications is rooted in the chemical's reactivity. The aldehyde functional group can react with biological macromolecules, while the chlorinated phenolic structure contributes to its irritant and sensitizing properties.[2] The risk of serious, irreversible eye damage is the most critical acute hazard and dictates the mandatory use of robust eye protection.
Physicochemical Properties: The Basis for Handling Protocols
A thorough understanding of the compound's physical and chemical properties is essential for anticipating its behavior during handling, storage, and in the event of a spill.
Table 2: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₄Cl₂O₂ | [3][4] |
| Molecular Weight | 191.01 g/mol | [3][4][5] |
| Appearance | Solid | [6] |
| Melting Point | 227-229 °C | [3][4] |
| Boiling Point | 295.8 °C at 760 mmHg | [3][4] |
| Water Solubility | Insoluble | [1][4] |
| Storage Temperature | 4°C, stored under nitrogen is recommended | [5] |
Its high melting point and solid form at room temperature mean that the primary exposure risk during handling is through the inhalation of airborne dust or direct contact with the solid, rather than vapor inhalation. Its insolubility in water has implications for both experimental work and decontamination procedures.[1][4]
The Hierarchy of Controls: A Systematic Approach to Safety
Effective risk mitigation is not solely reliant on personal protective equipment (PPE). A systematic approach, known as the hierarchy of controls, must be implemented. This framework prioritizes engineering and administrative controls to minimize hazards at their source, with PPE serving as the final, crucial barrier.
References
Methodological & Application
Application Notes & Protocols for the Synthesis of Derivatives from 2,6-Dichloro-4-hydroxybenzaldehyde
Abstract
2,6-Dichloro-4-hydroxybenzaldehyde is a highly versatile and synthetically valuable scaffold in chemical research and drug development. Its trifunctional nature—comprising a reactive aldehyde, an acidic phenolic hydroxyl group, and a sterically hindered, electron-deficient aromatic ring—provides multiple avenues for chemical modification. This technical guide offers an in-depth exploration of key synthetic transformations originating from this starting material. We provide detailed, field-proven protocols for the synthesis of ether, chalcone, Schiff base, and α,β-unsaturated derivatives. The causality behind experimental choices, mechanistic insights, and comprehensive characterization data are discussed to ensure scientific integrity and reproducibility. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this unique building block for the creation of novel chemical entities.
Introduction: The Synthetic Potential of this compound
The unique substitution pattern of this compound makes it an intriguing starting material. The two chlorine atoms flanking the hydroxyl group provide significant steric hindrance and potent electron-withdrawing effects, which modulate the reactivity of the entire molecule. The hydroxyl group's acidity is increased, while the aldehyde's electrophilicity is influenced. These electronic and steric factors are critical considerations in planning synthetic routes and are discussed in the context of the specific protocols herein. The derivatives of substituted hydroxybenzaldehydes are known to possess a wide array of pharmacological activities, including anticancer, antioxidant, and anti-inflammatory properties, making this scaffold particularly attractive for medicinal chemistry programs.[1][2]
The following diagram illustrates the primary synthetic pathways that will be explored in this guide, targeting the selective modification of the hydroxyl and aldehyde functional groups.
Caption: Primary synthetic routes from this compound.
Reactions of the Hydroxyl Group: Williamson Ether Synthesis
The phenolic hydroxyl group is the most acidic proton on the scaffold, making its conversion to an ether a common and straightforward initial transformation. The Williamson ether synthesis is the canonical method for this purpose, proceeding via an SN2 reaction between the in situ generated phenoxide and an alkyl halide.[3]
Causality & Mechanistic Insight: The reaction is initiated by a base (e.g., K₂CO₃, NaH) which deprotonates the hydroxyl group to form a highly nucleophilic phenoxide ion. This step is crucial as the neutral hydroxyl group is a poor nucleophile. The choice of base and solvent is critical; a polar aprotic solvent like DMF or acetone is preferred as it solvates the cation of the base without solvating the phenoxide, thus maximizing its nucleophilicity. The electrophile is typically a primary alkyl halide or tosylate to ensure the SN2 mechanism is favored over E2 elimination.
Caption: Mechanism of Williamson Ether Synthesis. (Note: Placeholder images are used in the DOT script for illustrative purposes as direct image generation is not supported.)
Protocol 2.1: Synthesis of 2,6-Dichloro-4-(benzyloxy)benzaldehyde
This protocol details the synthesis of the benzyl ether derivative, a common protective group strategy and a building block for more complex molecules.[4][5]
Materials:
-
This compound (1.0 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Benzyl bromide (1.1 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and anhydrous DMF (approx. 0.2 M concentration).
-
Add anhydrous potassium carbonate to the solution with stirring.
-
Slowly add benzyl bromide dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction to room temperature and pour it into a beaker containing ice-cold water.
-
A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water and then with a small amount of cold hexane.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure ether.
-
Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
| Reactant 1 | Electrophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Benzyl bromide | K₂CO₃ | DMF | 65 | 5 | ~85-95 |
| This compound | Ethyl iodide | K₂CO₃ | Acetone | Reflux | 8 | ~90 |
| This compound | Propargyl bromide | K₂CO₃ | Acetone | Reflux | 6 | ~80-90 |
Table 1: Representative conditions for Williamson ether synthesis. Yields are indicative and may vary.[4]
Reactions of the Aldehyde Group
The aldehyde functional group is a cornerstone of C-C and C-N bond-forming reactions. Its electrophilic carbon is susceptible to attack by a variety of nucleophiles.
Synthesis of Chalcones: Claisen-Schmidt Condensation
Chalcones (α,β-unsaturated ketones) are synthesized via the Claisen-Schmidt condensation, a base-catalyzed aldol condensation between an aromatic aldehyde and a ketone (typically an acetophenone).[6][7] These compounds are precursors to flavonoids and are of significant interest for their biological activities.[6]
Causality & Mechanistic Insight: The reaction requires a strong base (e.g., NaOH, KOH) to deprotonate the α-carbon of the acetophenone, generating a resonance-stabilized enolate. This enolate acts as the carbon nucleophile, attacking the electrophilic carbonyl carbon of this compound. The resulting aldol addition product rapidly undergoes base-catalyzed dehydration (elimination of water) to form the thermodynamically stable conjugated system of the chalcone. The reaction is typically run in an alcoholic solvent.[8]
Caption: Workflow for Claisen-Schmidt condensation to form chalcones.
Protocol 3.1.1: Synthesis of a Dichlorohydroxy Chalcone Derivative
Materials:
-
This compound (1.0 eq)
-
4'-Methoxyacetophenone (1.0 eq)
-
Sodium hydroxide (NaOH)
-
Ethanol
Procedure:
-
In a flask, dissolve this compound and 4'-methoxyacetophenone in ethanol at room temperature.
-
Prepare a solution of NaOH in water (e.g., 40-50%) and add it dropwise to the stirred ethanolic solution, maintaining the temperature below 25 °C using an ice bath.[8]
-
After the addition is complete, continue stirring at room temperature for 12-24 hours. The formation of a precipitate often indicates product formation.
-
Monitor the reaction by TLC.
-
Once complete, pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl until the pH is neutral.
-
Collect the precipitated chalcone by vacuum filtration.
-
Wash the solid with copious amounts of cold water to remove inorganic salts.
-
Purify the crude product by recrystallization from ethanol to obtain the pure chalcone derivative.
-
Characterize the product by melting point, IR, ¹H NMR, and Mass Spectrometry.
| Acetophenone Reactant | Base | Solvent | Conditions | Typical Yield (%) |
| Acetophenone | 40% NaOH | Ethanol | RT, 24h | 75-85 |
| 4'-Chloroacetophenone | 50% KOH | Methanol | RT, 12h | 80-90 |
| 4'-Hydroxyacetophenone | 30% NaOH | Ethanol | RT, 12h | 70-82 |
Table 2: Representative conditions for Claisen-Schmidt condensation.[6][8]
Synthesis of Schiff Bases (Imines)
The reaction of the aldehyde with primary amines yields Schiff bases (or imines), a class of compounds with significant applications in coordination chemistry and as intermediates for synthesizing biologically active molecules.[9][10]
Causality & Mechanistic Insight: This condensation reaction is typically catalyzed by a small amount of acid. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by the lone pair of the primary amine. This forms a carbinolamine intermediate. Subsequent proton transfer and elimination of a water molecule yield the C=N double bond of the imine. The reaction is reversible, and removal of water can be used to drive it to completion.
Protocol 3.2.1: Synthesis of a Dichlorohydroxy Schiff Base
Materials:
-
This compound (1.0 eq)
-
Aniline (1.0 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add aniline to the solution, followed by 2-3 drops of glacial acetic acid.
-
Reflux the mixture for 2-4 hours. The formation of a colored solution or precipitate may occur.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation/crystallization.
-
Collect the solid product by vacuum filtration.
-
Wash the product with a small amount of cold ethanol to remove unreacted starting materials.
-
The product can be recrystallized from ethanol if further purification is needed.
-
Characterize the structure by IR (noting the C=N stretch) and NMR spectroscopy.
| Amine Reactant | Catalyst | Solvent | Conditions | Typical Yield (%) |
| Aniline | Acetic Acid | Ethanol | Reflux, 3h | 80-90 |
| 4-Fluoroaniline | Acetic Acid | Methanol | Reflux, 4h | 85-95 |
| Benzylamine | None | Ethanol | RT, 6h | 75-85 |
Table 3: Representative conditions for Schiff base formation.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (a compound with a methylene group flanked by two electron-withdrawing groups) to the aldehyde, followed by dehydration.[11] This reaction is a powerful tool for C-C bond formation, yielding α,β-unsaturated products.
Causality & Mechanistic Insight: Unlike the aldol condensation, the Knoevenagel reaction is catalyzed by a weak base, such as piperidine or pyridine.[11][12] The active methylene compound (e.g., diethyl malonate, malononitrile, cyanoacetic acid) is sufficiently acidic to be deprotonated by the weak base, forming a carbanion. This carbanion then attacks the aldehyde carbonyl. The resulting intermediate eliminates water to give the final product. Using a weak base is critical to prevent the self-condensation of the aldehyde.[11] When malonic acid is used in pyridine, the reaction is often followed by decarboxylation, a variant known as the Doebner modification.[11][13]
Protocol 3.3.1: Synthesis of Ethyl 2-cyano-3-(2,6-dichloro-4-hydroxyphenyl)acrylate
Materials:
-
This compound (1.0 eq)
-
Ethyl cyanoacetate (1.0 eq)
-
Piperidine (catalytic amount)
-
Ethanol
Procedure:
-
In a round-bottom flask, combine this compound and ethyl cyanoacetate in ethanol.
-
Add a catalytic amount of piperidine (a few drops) to the mixture with stirring.
-
Gently reflux the reaction mixture for 1-3 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the flask to room temperature and then in an ice bath.
-
The product will typically precipitate from the solution. Collect the solid by vacuum filtration.
-
Wash the product with cold ethanol.
-
Recrystallize from ethanol or another suitable solvent to obtain the pure α,β-unsaturated ester.
-
Characterize the final product using appropriate spectroscopic methods.
| Active Methylene Compound | Catalyst | Solvent | Conditions | Typical Yield (%) |
| Diethyl malonate | Piperidine | Toluene | Reflux (Dean-Stark) | 85-95 |
| Malononitrile | Piperidine | Ethanol | RT, 2h | >90 |
| Malonic acid | Pyridine | Pyridine | Reflux, 4h | 70-80 (after decarboxylation) |
Table 4: Representative conditions for Knoevenagel condensation.[11][13]
Conclusion
This compound serves as an exemplary starting material for generating a diverse library of chemical derivatives. The protocols detailed in this guide for the synthesis of ethers, chalcones, Schiff bases, and α,β-unsaturated systems are robust, reproducible, and grounded in well-established organic chemistry principles. By understanding the underlying mechanisms and the rationale for specific reaction conditions, researchers can effectively utilize and adapt these methods to construct novel molecules for applications in drug discovery, materials science, and beyond.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. schiff bases synthesis: Topics by Science.gov [science.gov]
- 10. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 11. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 12. organicreactions.org [organicreactions.org]
- 13. Knoevenagel Condensation [organic-chemistry.org]
Application Note: Aldehyde-Based Chemical Biology Tools for Proteomics
A Guide to In-Situ Protein Cross-Linking and Interaction Mapping
Introduction
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes.[1][2] Many of these interactions are transient, making them difficult to capture and analyze using traditional biochemical methods like co-immunoprecipitation alone.[3][4] Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique to stabilize these interactions, providing a "snapshot" of the cellular interactome in its native context.[5][6]
Aldehyde-containing reagents are a cornerstone of this approach. Their electrophilic carbonyl group reacts readily with nucleophilic residues on proteins, primarily the ε-amino group of lysine and the N-terminus, to form covalent bonds. This application note addresses the principles and protocols for using aldehyde-based cross-linkers in proteomics research, with a focus on formaldehyde as a well-established, cell-permeable, zero-length cross-linker.
While this guide centers on formaldehyde due to its extensive validation and widespread use, the principles discussed are broadly applicable to other aldehyde-based probes. A brief discussion on the hypothetical properties of substituted benzaldehydes, such as 2,6-Dichloro-4-hydroxybenzaldehyde, is included to provide a framework for evaluating novel reagents.
Scientific Principles: The Chemistry of Aldehyde Cross-Linking
The utility of aldehydes in proteomics stems from their ability to form covalent linkages between nearby protein functional groups. Formaldehyde, the simplest aldehyde, reacts with primary amines (e.g., lysine) to form a Schiff base, which can then react with a second nucleophile (another amine, or side chains of arginine, cysteine, histidine, or tyrosine) to create a stable methylene bridge (-CH₂-).[7][8]
Key Features of Formaldehyde Cross-Linking:
-
Zero-Length: The methylene bridge adds only a single carbon atom, making it ideal for capturing very close-proximity interactions.[4]
-
Cell Permeability: Its small size and polarity allow it to rapidly permeate cell membranes, enabling in vivo or in situ cross-linking of proteins in their native cellular environment.[4]
-
Reversibility: The cross-links are stable but can be reversed by heat and denaturing agents, which is crucial for downstream sample processing and mass spectrometry analysis.[8][9]
Theoretical Considerations for this compound:
While not a standard proteomics reagent, the structure of this compound suggests potential properties for chemical biology applications:
-
Reactivity: The aldehyde group provides the core reactivity towards amines.
-
Steric Hindrance: The two chlorine atoms flanking the aldehyde could sterically hinder its approach to nucleophiles within protein cores, potentially biasing its reactivity towards more accessible surface residues.
-
Phenolic Hydroxyl Group: The hydroxyl group could modulate the reactivity of the aromatic ring or participate in hydrogen bonding, influencing probe localization. It could also serve as a potential site for secondary derivatization, for example, to attach a reporter or affinity tag.
Developing this compound into a useful probe would require extensive validation to characterize its cell permeability, reactivity, cross-linking efficiency, and potential biases compared to established reagents.
Application: Mapping Protein-Protein Interactions In Situ
The primary application of formaldehyde cross-linking is to stabilize protein complexes within intact cells or tissues. This allows for the subsequent isolation of these complexes and identification of their components by mass spectrometry, revealing both stable and transient interaction partners.[5][10]
The experimental workflow involves several key stages, from sample preparation to data analysis. Each step must be carefully optimized to ensure efficient cross-linking, enrichment of target complexes, and successful identification of proteins by mass spectrometry.
Caption: General workflow for cross-linking mass spectrometry (XL-MS).
Detailed Experimental Protocols
This protocol describes the fundamental steps for cross-linking proteins directly in cultured cells to preserve endogenous protein complexes.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Formaldehyde (FA), 37% stock solution (e.g., Sigma-Aldrich, Cat. No. F8775)
-
Quenching Buffer: 1 M Glycine or 1 M Tris-HCl, pH 7.5
-
Cell Scrapers
Procedure:
-
Cell Preparation: Grow adherent cells in a 10 cm dish to 80-90% confluency.
-
Washing: Aspirate the culture medium. Gently wash the cells twice with 5 mL of ice-cold PBS to remove serum proteins.
-
Cross-Linking:
-
Prepare a fresh 1% (v/v) formaldehyde solution in PBS. For a 10 cm dish, prepare 5 mL. Calculation: (1% / 37%) * 5 mL ≈ 135 µL of 37% FA stock in 5 mL PBS.
-
Add the 1% FA solution to the cells, ensuring the monolayer is completely covered.
-
Incubate at room temperature for 10 minutes with gentle rocking. Incubation time is a critical parameter to optimize (see Table 1).
-
-
Quenching:
-
To stop the cross-linking reaction, add the quenching buffer to a final concentration of 125 mM. Example: Add 625 µL of 1 M Glycine to the 5 mL of FA solution.
-
Incubate for 5 minutes at room temperature with gentle rocking. The quenching step is essential to consume unreacted formaldehyde, which could otherwise cross-link proteins during lysis.[3]
-
-
Harvesting:
-
Aspirate the quenching solution. Wash the cells twice more with 5 mL of ice-cold PBS.
-
Add 1 mL of ice-cold PBS and scrape the cells. Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant. The resulting cell pellet is now ready for lysis and downstream applications (e.g., immunoprecipitation) or can be flash-frozen in liquid nitrogen and stored at -80°C.
-
This protocol details how to lyse cross-linked cells, perform an immunoprecipitation (IP) to enrich for a protein of interest and its interactors, and reverse the cross-links for analysis.
Materials:
-
RIPA Lysis Buffer (or other appropriate lysis buffer with protease/phosphatase inhibitors)
-
Antibody specific to the protein of interest
-
Protein A/G magnetic beads
-
SDS-PAGE Sample Buffer (e.g., Laemmli buffer)
-
Tris-HCl, Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
Procedure:
-
Cell Lysis: Resuspend the cross-linked cell pellet from Protocol 1 in 500 µL of ice-cold RIPA buffer. Incubate on ice for 30 minutes with periodic vortexing.
-
Clarification: Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.
-
Immunoprecipitation (IP):
-
Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
Incubate 1-2 mg of protein lysate with 2-5 µg of the primary antibody for 2 hours to overnight at 4°C with end-over-end rotation.
-
Add 30 µL of pre-washed Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
Wash the beads three times with 1 mL of lysis buffer and twice with 1 mL of ice-cold PBS to remove non-specific binders.
-
-
Elution and Cross-Link Reversal:
-
After the final wash, remove all supernatant.
-
Add 50 µL of 1x SDS-PAGE sample buffer to the beads.
-
Heat the sample at 95-100°C for 20-30 minutes. This step both elutes the protein complexes from the beads and reverses the formaldehyde cross-links.[8]
-
-
Sample Preparation for Mass Spectrometry:
-
Separate the beads using a magnetic stand and transfer the eluate to a new tube.
-
(Optional but recommended) Run the sample briefly on an SDS-PAGE gel to separate the antibody heavy and light chains from the proteins of interest. Excise the protein band region.
-
Perform in-gel or in-solution reduction (with DTT) and alkylation (with IAA) of cysteine residues.
-
Digest the proteins into peptides using a protease like trypsin.[11]
-
The resulting peptide mixture is now ready for desalting and analysis by LC-MS/MS.[10]
-
Data and Optimization
The success of a cross-linking experiment depends on careful optimization of key parameters. The goal is to achieve sufficient cross-linking to stabilize complexes without creating large, insoluble aggregates.
| Parameter | Recommended Range | Rationale & Key Considerations |
| Formaldehyde Concentration | 0.5% - 2% (v/v) | 1% is a common starting point.[4] Lower concentrations may be insufficient to capture transient interactions, while higher concentrations can lead to excessive cross-linking and protein aggregation, reducing extraction efficiency.[8] |
| Cross-Linking Time | 5 - 20 minutes | Shorter times favor the capture of direct and transient interactions. Longer times increase the likelihood of capturing indirect interactions and can also lead to aggregation.[4] |
| Temperature | Room Temperature (20-25°C) | The reaction is temperature-dependent. Performing the reaction on ice will significantly slow the rate of cross-linking. Consistency is key. |
| Quenching Reagent | 125 mM Glycine or Tris | Both are effective. They contain primary amines that react with and consume excess formaldehyde, rapidly halting the cross-linking reaction.[3] |
| Reversal Conditions | 95-100°C for >20 min | Heat is critical for efficiently breaking the methylene bridges.[9] Incomplete reversal will result in modified peptides that are difficult to identify by standard database search algorithms. |
Conclusion
Aldehyde-based cross-linking, particularly with formaldehyde, is an invaluable tool for studying protein-protein interactions in their native cellular context. It provides a means to covalently trap both stable and fleeting interactions, enabling their subsequent purification and identification. While the protocols provided here offer a robust starting point, researchers must empirically optimize conditions for their specific biological system and protein of interest to achieve the highest quality data. The exploration of novel aldehyde-based probes, guided by the principles of reactivity and steric accessibility, may further expand the capabilities of this powerful proteomics workflow.
References
- 1. Chemical cross-linking for protein-protein interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical Cross-Linking for Protein–Protein Interaction Studies | Springer Nature Experiments [experiments.springernature.com]
- 3. Crosslinking -Interaction -Protein -Biochemistry-BIO-PROTCOCL [bio-protocol.org]
- 4. Optimization of Formaldehyde Cross-Linking for Protein Interaction Analysis of Non-Tagged Integrin β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical cross-linking with mass spectrometry: A tool for systems structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trifunctional cross-linker for mapping protein-protein interaction networks and comparing protein conformational states | eLife [elifesciences.org]
- 7. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Formaldehyde crosslinking - Protein and Proteomics [protocol-online.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze - PMC [pmc.ncbi.nlm.nih.gov]
The Prospective Utility of 2,6-Dichloro-4-hydroxybenzaldehyde as a Novel Analytical Reagent: Application Notes and Developmental Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide on the potential applications of 2,6-Dichloro-4-hydroxybenzaldehyde as an analytical reagent. While established applications in the literature are sparse, its chemical structure suggests significant promise, particularly as a derivatizing agent for the analysis of primary amines. This guide, therefore, serves as a foundational resource for researchers interested in developing and validating new analytical methods using this reagent. We will explore its properties, propose reaction mechanisms, and provide detailed, adaptable protocols for its use in spectrophotometric and chromatographic analyses.
Introduction to this compound
This compound is a substituted aromatic aldehyde with the chemical formula C₇H₄Cl₂O₂.[1][2] Its structure is characterized by a benzene ring functionalized with an aldehyde group (-CHO), a hydroxyl group (-OH) at the para position, and two chlorine atoms ortho to the aldehyde group.
The presence of the aldehyde group provides a reactive site for nucleophilic addition reactions, most notably with primary amines to form Schiff bases (imines). The phenolic hydroxyl group influences the electronic properties of the aromatic ring and can participate in acid-base equilibria, potentially modulating the reactivity of the aldehyde. The two electron-withdrawing chlorine atoms are expected to increase the electrophilicity of the aldehyde carbon, potentially leading to faster and more efficient reactions with nucleophiles compared to unsubstituted 4-hydroxybenzaldehyde.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. Its insolubility in water necessitates the use of organic solvents for the preparation of reagent solutions.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₄Cl₂O₂ | [1][2] |
| Molecular Weight | 191.01 g/mol | [1][2] |
| Appearance | Solid | [3] |
| Melting Point | 227-229 °C | |
| Solubility | Insoluble in water | [4] |
| Purity | ≥97% | [1][2] |
Rationale for Analytical Application: Derivatization of Primary Amines
The primary proposed application of this compound is as a derivatizing agent for the quantification of primary amines, a functional group present in many pharmaceutical compounds. Derivatization is a technique used to chemically modify an analyte to enhance its detectability by analytical instruments like spectrophotometers or high-performance liquid chromatography (HPLC) systems.[5][6][7]
The reaction between this compound and a primary amine (R-NH₂) results in the formation of a Schiff base. This reaction involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by dehydration to form the characteristic imine (-C=N-) bond.
The resulting Schiff base will have an extended system of conjugated double bonds, which is expected to absorb light in the UV-visible region, making it suitable for spectrophotometric analysis.[8][9][10] For analytes that lack a significant chromophore, this derivatization step can dramatically improve the sensitivity and selectivity of their determination.
Visualizing the Derivatization Reaction
Caption: General reaction scheme for the formation of a Schiff base from this compound and a primary amine.
Proposed Analytical Applications
Spectrophotometric Determination of Pharmaceuticals
Many pharmaceutical drugs, such as certain antibiotics, sulfonamides, and antihistamines, possess a primary aromatic amine group. A simple and cost-effective method for their quantification can be developed based on their derivatization with this compound. The formation of the colored Schiff base can be monitored using a UV-visible spectrophotometer.
Pre-column Derivatization for HPLC Analysis
For complex mixtures or when higher sensitivity and selectivity are required, HPLC is the method of choice. This compound can be used as a pre-column derivatizing reagent.[11] The resulting Schiff base derivatives are generally more hydrophobic and can be readily separated on a reverse-phase HPLC column (e.g., C18). Detection can be performed using a standard UV-Vis detector. This approach would be particularly useful for the analysis of drugs in biological matrices like plasma or urine, where sample cleanup and enhanced selectivity are crucial.
Developmental Protocols
The following sections provide a framework for developing and validating analytical methods using this compound. These are not validated protocols but rather a guide for researchers to establish their own specific methods.
Protocol 1: Development of a Spectrophotometric Method
This protocol outlines the steps to develop a spectrophotometric method for the quantification of a primary amine-containing drug.
1. Materials and Reagents:
-
This compound (≥97% purity)
-
Primary amine-containing analyte (e.g., sulfamethoxazole)
-
Methanol or Ethanol (HPLC grade)
-
Buffer solutions (e.g., acetate, phosphate) of various pH values
-
UV-Visible Spectrophotometer
2. Preparation of Solutions:
-
Reagent Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol. This solution should be protected from light and stored at 4°C.
-
Analyte Standard Solution: Prepare a stock solution of the primary amine analyte (e.g., 1 mg/mL) in methanol. Prepare working standards by serial dilution.
3. Optimization of the Derivatization Reaction:
-
Effect of pH: In a series of test tubes, mix a fixed amount of the analyte and the reagent solution. Add different buffer solutions to achieve a range of pH values (e.g., 3-9). Dilute to a final volume with methanol. Measure the absorbance to find the optimal pH for maximum color development.
-
Effect of Reagent Concentration: Vary the concentration of the this compound solution while keeping the analyte concentration constant at the optimal pH. Determine the concentration that yields the maximum and most stable absorbance.
-
Effect of Time and Temperature: Study the reaction kinetics at different temperatures (e.g., room temperature, 40°C, 60°C) by measuring the absorbance at various time intervals. This will determine the necessary reaction time and temperature for complete derivatization.
4. Spectrophotometric Measurement:
-
Determination of λmax: Scan the spectrum of the colored product from 200 to 800 nm against a reagent blank to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Prepare a series of solutions with varying concentrations of the analyte and a fixed, optimized concentration of the reagent. Follow the optimized reaction conditions (pH, temperature, time). Measure the absorbance of each solution at the λmax. Plot a graph of absorbance versus concentration.
5. Method Validation:
-
Perform method validation according to ICH guidelines, assessing parameters such as linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).
Protocol 2: Development of a Pre-column Derivatization HPLC Method
This protocol provides a guide for developing an HPLC method for the analysis of a primary amine analyte.
1. Materials and Reagents:
-
Same as Protocol 1, with the addition of HPLC grade solvents for the mobile phase (e.g., acetonitrile, water).
-
HPLC system with a UV detector and a C18 column.
2. Optimization of Derivatization:
-
Follow the optimization steps outlined in Protocol 1 (section 3) to determine the ideal conditions for the derivatization reaction. The reaction can be carried out in autosampler vials.
3. HPLC Method Development:
-
Workflow Diagram:
Caption: Workflow for pre-column derivatization and HPLC analysis.
-
Mobile Phase Selection: Start with a simple mobile phase, such as a mixture of acetonitrile and water (e.g., 60:40 v/v). Adjust the ratio to achieve good separation and a reasonable retention time for the derivative peak. A gradient elution may be necessary for complex samples.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection Wavelength: Set the UV detector to the λmax of the Schiff base derivative, as determined in the spectrophotometric analysis.
-
Injection Volume: Typically 10-20 µL.
4. Method Validation:
-
Validate the HPLC method according to ICH guidelines, including specificity, linearity, range, accuracy, precision, LOD, and LOQ.
Conclusion and Future Perspectives
This compound holds theoretical promise as a novel analytical reagent for the determination of primary amines. Its electron-withdrawing chlorine substituents may offer advantages in terms of reactivity and the spectral properties of its derivatives. The developmental protocols provided in this guide offer a systematic approach for researchers to explore its potential in both spectrophotometric and chromatographic applications.
Future research should focus on the synthesis and characterization of Schiff bases derived from this reagent and various pharmaceutically relevant amines. A thorough investigation of the reaction kinetics and the stability of the derivatives is warranted. Comparative studies with established derivatizing reagents would be valuable to ascertain its relative advantages in terms of sensitivity, selectivity, and ease of use. The successful development of methods based on this reagent could provide new, efficient, and cost-effective tools for pharmaceutical analysis.
References
- 1. scbt.com [scbt.com]
- 2. chemscene.com [chemscene.com]
- 3. 2,4-Dichloro-6-hydroxybenzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | 60964-09-2 [chemicalbook.com]
- 5. journalajacr.com [journalajacr.com]
- 6. sdiarticle4.com [sdiarticle4.com]
- 7. researchgate.net [researchgate.net]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. repository.aaup.edu [repository.aaup.edu]
- 10. aaup.edu [aaup.edu]
- 11. academicjournals.org [academicjournals.org]
The Strategic Role of 2,6-Dichloro-4-hydroxybenzaldehyde in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unveiling the Potential of a Dihalogenated Phenolic Aldehyde
In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that can serve as versatile building blocks for the synthesis of therapeutic agents is a perpetual endeavor. 2,6-Dichloro-4-hydroxybenzaldehyde, a dihalogenated derivative of p-hydroxybenzaldehyde, emerges as a compound of significant interest. Its unique electronic and steric properties, conferred by the presence of two chlorine atoms flanking a hydroxyl group on the aromatic ring, make it a valuable intermediate in the design and synthesis of new chemical entities with potential biological activity.
The electron-withdrawing nature of the chlorine atoms enhances the electrophilicity of the aldehyde carbonyl carbon, making it highly reactive towards nucleophiles. Simultaneously, the steric hindrance imposed by the ortho-chlorine atoms can influence the conformation of resulting derivatives, potentially leading to specific interactions with biological targets. The phenolic hydroxyl group provides a handle for further functionalization and can participate in hydrogen bonding interactions, which are crucial for molecular recognition in biological systems. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols for its synthesis and derivatization, and an overview of the potential biological activities of its derivatives.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and medicinal chemistry.
| Property | Value | Source |
| CAS Number | 60964-09-2 | [1] |
| Molecular Formula | C₇H₄Cl₂O₂ | [1] |
| Molecular Weight | 191.01 g/mol | [1] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 227-229 °C | [2] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, DMSO, and DMF. | [1][2] |
Spectroscopic Data (Predicted and based on analogous compounds):
-
¹H NMR (DMSO-d₆, 400 MHz): δ 10.1 (s, 1H, -CHO), 7.8 (s, 2H, Ar-H), 11.5 (s, 1H, Ar-OH). The simplicity of the aromatic region is due to the symmetrical substitution pattern.
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 190 (-CHO), 160 (C-OH), 135 (C-Cl), 115 (C-H), 125 (C-CHO).
-
IR (KBr, cm⁻¹): ~3300 (broad, O-H stretch), ~1680 (strong, C=O stretch of aldehyde), ~1580, 1450 (C=C aromatic stretch), ~850 (C-Cl stretch).
Application in Medicinal Chemistry: A Versatile Synthetic Intermediate
While direct applications of this compound in pharmaceuticals are not extensively documented, its role as a precursor for more complex molecules is of significant interest. Its structural similarity to other substituted benzaldehydes, which are known intermediates for various drugs, highlights its potential. For instance, 2,6-dichlorobenzaldehyde is a known intermediate in the synthesis of pharmaceuticals like diclofenac sodium and certain penicillins[3][4]. The added hydroxyl group in this compound offers an additional site for modification, expanding its synthetic utility.
The primary application of this compound in medicinal chemistry lies in its use as a scaffold for the synthesis of Schiff bases. Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or ketone. This class of compounds has demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties[5][6][7][8][9][10]. The di-chloro and hydroxyl substitutions on the benzaldehyde ring are expected to modulate the biological activity of the resulting Schiff base derivatives.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the general method for the oxidation of p-cresol derivatives[11][12]. The synthesis involves the cobalt-catalyzed oxidation of 2,6-dichloro-p-cresol.
Materials:
-
2,6-dichloro-p-cresol
-
Methanol
-
Sodium hydroxide (NaOH)
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Oxygen gas or air
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a reflux condenser and gas inlet
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas inlet tube, dissolve 2,6-dichloro-p-cresol (1 equivalent) in methanol.
-
Addition of Base and Catalyst: To the stirred solution, add sodium hydroxide (3 equivalents) and a catalytic amount of cobalt(II) chloride hexahydrate (0.01 equivalents).
-
Oxidation: Heat the mixture to 60-65°C and bubble oxygen gas or pass a stream of air through the solution with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-10 hours).
-
Work-up: a. Cool the reaction mixture to room temperature. b. Remove the methanol under reduced pressure using a rotary evaporator. c. Dissolve the residue in water and acidify with concentrated hydrochloric acid to a pH of ~2. d. The product will precipitate out of the solution. If not, extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: a. Combine the organic extracts and wash with brine. b. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. c. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.
Causality behind Experimental Choices:
-
Methanol as Solvent: Provides good solubility for the reactants and is relatively inert under the reaction conditions.
-
Sodium Hydroxide: Acts as a base to deprotonate the phenolic hydroxyl group, forming the phenoxide which is more susceptible to oxidation.
-
Cobalt(II) Chloride: Serves as a catalyst to facilitate the oxidation of the methyl group to an aldehyde.
-
Acidification: Protonates the phenoxide intermediate to yield the final hydroxylbenzaldehyde product and aids in its precipitation or extraction.
Protocol 2: Synthesis of a Schiff Base Derivative from this compound
This protocol provides a general method for the synthesis of Schiff bases, which can be adapted for various primary amines[13].
Materials:
-
This compound
-
A primary amine (e.g., aniline, sulfanilamide, an amino acid)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol in a round-bottom flask.
-
Addition of Amine: To this solution, add an equimolar amount of the desired primary amine.
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation reaction.
-
Reaction: Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
Isolation of Product: a. Upon completion, cool the reaction mixture to room temperature. b. The Schiff base product often precipitates out of the solution upon cooling. c. If no precipitate forms, the volume of the solvent can be reduced, or the product can be precipitated by the addition of cold water.
-
Purification: a. Collect the solid product by filtration. b. Wash the precipitate with cold ethanol or water. c. The crude Schiff base can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
Self-Validating System:
-
The formation of the Schiff base can be confirmed by spectroscopic methods. The IR spectrum should show the appearance of a characteristic imine (C=N) stretching band around 1600-1650 cm⁻¹ and the disappearance of the aldehyde C=O stretch.
-
¹H NMR spectroscopy will show a characteristic singlet for the imine proton (-CH=N-) typically in the range of δ 8-9 ppm.
Biological Activities of this compound Derivatives (Schiff Bases)
While the biological activity of this compound itself is not extensively studied, its Schiff base derivatives are predicted to exhibit a range of pharmacological effects based on extensive literature on analogous compounds. The presence of the dichloro- and hydroxyl- substitutions is anticipated to influence the lipophilicity and electronic properties of the molecules, thereby affecting their biological activity.
Antimicrobial Activity
Schiff bases derived from halogenated salicylaldehydes have shown potent antimicrobial activity[8][14]. The imine group is crucial for this activity, and the lipophilicity conferred by the chlorine atoms can enhance the permeability of the compounds across microbial cell membranes.
Anticancer Activity
Numerous Schiff bases derived from substituted benzaldehydes have been investigated for their anticancer properties[1][2][5][15]. The mechanism of action often involves the induction of apoptosis. The planar structure of many Schiff bases allows for intercalation with DNA, while others have been shown to inhibit key enzymes involved in cancer cell proliferation.
Visualization of Synthetic Pathways
Conclusion and Future Perspectives
This compound stands as a promising and versatile intermediate in the field of medicinal chemistry. Its straightforward synthesis and the high reactivity of its aldehyde group make it an attractive starting material for the construction of diverse molecular architectures, particularly Schiff bases. The anticipated biological activities of these derivatives, including antimicrobial and anticancer effects, warrant further investigation. The protocols and information provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating the exploration of this compound's full potential in the quest for new therapeutic agents. Future research should focus on the synthesis of a wider range of derivatives and their comprehensive biological evaluation to elucidate structure-activity relationships and identify lead compounds for further development.
References
- 1. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. innospk.com [innospk.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis and Evaluation of In Vitro Antibacterial and Antitumor Activities of Novel N,N-Disubstituted Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijmrsti.com [ijmrsti.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. EP0012939B1 - Process for the production of 4-hydroxybenzaldehyde derivatives - Google Patents [patents.google.com]
- 12. CN102115435A - Synthesis method of parahydroxybenzaldehyde - Google Patents [patents.google.com]
- 13. jocpr.com [jocpr.com]
- 14. researchgate.net [researchgate.net]
- 15. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - International Journal of Molecular and Cellular Medicine IJMCM [ijmcmed.org]
Condensation Reactions of 2,6-Dichloro-4-hydroxybenzaldehyde: A Comprehensive Guide to Synthesis and Application
Introduction
2,6-Dichloro-4-hydroxybenzaldehyde is a versatile, albeit sterically hindered and electron-deficient, aromatic aldehyde. Its unique structural features—a hydroxyl group facilitating further reactions and two ortho-chloro substituents that significantly influence the reactivity of the formyl group—make it a valuable precursor in the synthesis of a diverse array of heterocyclic compounds and other complex organic molecules. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on leveraging this reagent in two pivotal carbon-carbon bond-forming reactions: the Knoevenagel and Claisen-Schmidt condensations. We will explore the mechanistic underpinnings, provide detailed, field-proven protocols, and discuss the applications of the resulting molecular scaffolds, such as coumarins and chalcones, in medicinal chemistry and materials science.
The electron-withdrawing nature of the two chlorine atoms enhances the electrophilicity of the carbonyl carbon, a feature that would typically accelerate nucleophilic attack. However, the considerable steric hindrance imposed by these same ortho substituents presents a significant challenge, often necessitating carefully optimized reaction conditions to achieve satisfactory yields. This guide aims to provide the rationale behind the experimental choices to navigate these competing electronic and steric effects successfully.
Core Principles and Mechanistic Insights
Condensation reactions are fundamental transformations in organic synthesis where two molecules combine, often with the elimination of a small molecule like water. The Knoevenagel and Claisen-Schmidt reactions are classic examples that are particularly relevant to aldehydes.
The Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration step.[1][2] The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine) or an ammonium salt (e.g., ammonium bicarbonate).[3][4] The active methylene compound is characterized by a CH₂ group flanked by two electron-withdrawing groups (Z), which increase the acidity of the alpha-protons.
The mechanism proceeds via the deprotonation of the active methylene compound by the base to form a resonance-stabilized carbanion. This potent nucleophile then attacks the electrophilic carbonyl carbon of this compound. The resulting aldol-type intermediate subsequently undergoes dehydration to yield the final α,β-unsaturated product. In the case of salicylaldehydes like our title compound, a spontaneous intramolecular cyclization (Michael addition) can occur, leading to the formation of coumarin derivatives.
Caption: Generalized mechanism of the Knoevenagel condensation leading to coumarin synthesis.
The Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a crossed aldol condensation between an aromatic aldehyde (lacking α-hydrogens) and an enolizable ketone or another aldehyde.[5] This reaction is typically catalyzed by a strong base, such as sodium hydroxide or potassium hydroxide, and is the most common method for synthesizing chalcones.[6]
The mechanism begins with the deprotonation of the α-carbon of the ketone by the base to form an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of this compound. The resulting β-hydroxy ketone intermediate readily undergoes base-catalyzed dehydration to yield the α,β-unsaturated ketone, known as a chalcone. The driving force for this dehydration is the formation of a highly conjugated system.
Caption: Generalized mechanism of the Claisen-Schmidt condensation for chalcone synthesis.
Detailed Application Notes and Protocols
The following protocols are designed to be robust starting points for the condensation reactions of this compound. Due to the steric hindrance of the substrate, reaction times may be longer, and higher temperatures or more active catalysts might be necessary compared to less substituted benzaldehydes.
Protocol 1: Knoevenagel Condensation for the Synthesis of 6,8-Dichloro-7-hydroxy-3-cyanocoumarin
This protocol details the synthesis of a coumarin derivative, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities, including antimicrobial and anticancer properties.[7][8]
Materials:
-
This compound (C₇H₄Cl₂O₂, MW: 191.01 g/mol )
-
Malononitrile (CH₂(CN)₂, MW: 66.06 g/mol )
-
Piperidine (C₅H₁₁N, MW: 85.15 g/mol ) or Ammonium Bicarbonate (NH₄HCO₃, MW: 79.06 g/mol )
-
Ethanol (or a solvent-free approach)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer)
Procedure A: Piperidine Catalysis in Ethanol
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.91 g, 10.0 mmol) and malononitrile (0.66 g, 10.0 mmol) in 30 mL of absolute ethanol.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (e.g., 0.1 mL, ~1.0 mmol).
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 78-80 °C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate eluent). Due to steric hindrance, the reaction may require 4-8 hours for completion.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by vacuum filtration. Wash the product with cold ethanol to remove unreacted starting materials and catalyst. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
-
Drying: Dry the purified product in a vacuum oven to a constant weight.
Procedure B: Solvent-Free Synthesis with Ammonium Bicarbonate [4]
-
Reactant Preparation: In a reaction vessel suitable for heating, combine this compound (0.955 g, 5.0 mmol) and malononitrile (0.33 g, 5.0 mmol).
-
Catalyst Addition: Add a catalytic amount of ammonium bicarbonate (e.g., 0.079 g, 1.0 mmol).
-
Reaction: Heat the reaction mixture to 100-120 °C with stirring. The reaction is typically complete within 1-2 hours. Monitor progress by TLC.
-
Work-up: After cooling, the solidified reaction mass can be directly recrystallized from ethanol to yield the pure product.
| Reactant | Active Methylene Compound | Catalyst | Solvent | Temperature | Approx. Time | Expected Product |
| This compound | Malononitrile | Piperidine | Ethanol | Reflux | 4-8 h | 6,8-Dichloro-7-hydroxy-3-cyanocoumarin |
| This compound | Malononitrile | Ammonium Bicarbonate | None | 100-120 °C | 1-2 h | 6,8-Dichloro-7-hydroxy-3-cyanocoumarin |
| This compound | Ethyl Acetoacetate | Piperidine | Ethanol | Reflux | 6-12 h | 3-Acetyl-6,8-dichloro-7-hydroxycoumarin |
Protocol 2: Claisen-Schmidt Condensation for the Synthesis of Dichloro-hydroxy Chalcones
This protocol describes the synthesis of chalcones, which are precursors to flavonoids and exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties.[9][10][11] The use of microwave-assisted synthesis can be particularly beneficial for hindered substrates.[12]
Materials:
-
This compound (C₇H₄Cl₂O₂, MW: 191.01 g/mol )
-
Substituted Acetophenone (e.g., Acetophenone, 4'-Chloroacetophenone, 4'-Methoxyacetophenone)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol
-
Dilute Hydrochloric Acid (HCl)
-
Standard laboratory glassware or microwave reactor
Procedure A: Conventional Base Catalysis
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of this compound (1.91 g, 10.0 mmol) and the desired substituted acetophenone (10.0 mmol) in 20-30 mL of ethanol.
-
Reaction Initiation: While stirring the solution at room temperature, slowly add an aqueous solution of NaOH or KOH (e.g., 5 mL of 40% NaOH). A precipitate may form upon addition of the base.
-
Reaction Monitoring: Continue to stir the reaction mixture. The reaction may require prolonged stirring at room temperature or gentle heating (40-50 °C) for 12-24 hours. Monitor the reaction's progress by TLC.
-
Product Precipitation: Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.
-
Neutralization: Acidify the mixture with dilute HCl until it reaches a neutral pH. This will cause the chalcone product to precipitate.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold distilled water until the washings are neutral. The crude product can be purified by recrystallization from ethanol or methanol.
-
Drying: Dry the purified product in a desiccator or a vacuum oven.
Procedure B: Microwave-Assisted Synthesis [12]
-
Reactant Preparation: In a microwave reaction vessel, mix this compound (1.0 mmol), the substituted acetophenone (1.0 mmol), and a catalytic amount of solid NaOH or KOH.
-
Reaction: Subject the solvent-free mixture to microwave irradiation (e.g., 150-300 W) for 5-15 minutes at a controlled temperature (e.g., 80-100 °C).
-
Work-up: After cooling, dissolve the reaction mixture in a suitable solvent like ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
| Reactant | Ketone | Catalyst | Solvent | Method | Expected Product |
| This compound | Acetophenone | NaOH | Ethanol | Conventional | (E)-1-(2,6-dichloro-4-hydroxyphenyl)-3-phenylprop-2-en-1-one |
| This compound | 4'-Chloroacetophenone | KOH | Ethanol | Conventional | (E)-1-(4-chlorophenyl)-3-(2,6-dichloro-4-hydroxyphenyl)prop-2-en-1-one |
| This compound | 4'-Methoxyacetophenone | NaOH | None | Microwave | (E)-3-(2,6-dichloro-4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one |
Characterization and Expected Results
The synthesized products should be characterized by standard analytical techniques to confirm their structure and purity.
-
Melting Point: Pure compounds will have a sharp melting point range.
-
Infrared (IR) Spectroscopy: For coumarin products, expect characteristic peaks for the lactone carbonyl (C=O) around 1720-1740 cm⁻¹, C=C stretching, and a broad O-H stretch. For chalcones, look for the α,β-unsaturated ketone C=O stretch around 1650-1680 cm⁻¹ and the C=C stretch around 1600 cm⁻¹.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed structural information, confirming the formation of the new carbon-carbon double bond and the overall molecular framework. For chalcones, the vinylic protons will appear as doublets with a coupling constant of approximately 15-16 Hz for the trans isomer.[14]
-
Mass Spectrometry (MS): This will confirm the molecular weight of the synthesized compound.
Applications in Drug Development and Research
The coumarin and chalcone scaffolds derived from this compound are of significant interest in drug discovery.
-
Anticancer Activity: Many chalcone and coumarin derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[7][15][16] The presence of the dichloro-substitution pattern may enhance lipophilicity and modulate the electronic properties of the molecule, potentially leading to improved cellular uptake and target engagement.
-
Antimicrobial Activity: Both coumarins and chalcones are known to possess broad-spectrum antibacterial and antifungal activities.[11][17] The synthesized compounds can be screened against a panel of pathogenic microbes to identify new lead compounds for antimicrobial drug development.
-
Enzyme Inhibition: The α,β-unsaturated ketone moiety in chalcones can act as a Michael acceptor, enabling covalent modification of cysteine residues in enzymes, leading to their inhibition. This mechanism is relevant for targeting various enzymes implicated in disease.
Caption: Workflow from this compound to potential therapeutic applications.
Conclusion
This compound, despite its challenging steric profile, is a valuable building block for accessing biologically relevant coumarin and chalcone derivatives. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this compound. By carefully selecting catalysts and optimizing reaction conditions, including the use of modern techniques like microwave-assisted synthesis, the synthetic utility of this versatile aldehyde can be fully realized, paving the way for the discovery of novel therapeutic agents and functional materials.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pure.tue.nl [pure.tue.nl]
- 5. scribd.com [scribd.com]
- 6. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. irjms.com [irjms.com]
- 8. chemmethod.com [chemmethod.com]
- 9. ijarsct.co.in [ijarsct.co.in]
- 10. benchchem.com [benchchem.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scialert.net [scialert.net]
- 14. rsc.org [rsc.org]
- 15. Chalcone-Coumarin derivatives as potential anti-cancer drugs: an in vitro and in vivo investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pharmatutor.org [pharmatutor.org]
Application Notes & Protocols: Synthesis of Novel Schiff Bases using 2,6-Dichloro-4-hydroxybenzaldehyde
Introduction
Schiff bases, characterized by their azomethine or imine functional group (-C=N-), represent a cornerstone in synthetic chemistry, first reported by Hugo Schiff in 1864.[1][2] Their remarkable versatility has established them as privileged scaffolds in numerous scientific domains. In drug development, they exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and antioxidant properties.[3][4] Furthermore, their ability to form stable coordination complexes with various metal ions makes them indispensable ligands in coordination chemistry and catalysis.[5][6]
This guide focuses on the strategic use of 2,6-dichloro-4-hydroxybenzaldehyde (CAS: 60964-09-2) as a precursor for the synthesis of advanced Schiff bases.[7] The unique substitution pattern of this aromatic aldehyde offers distinct advantages for creating novel molecular architectures. The two electron-withdrawing chlorine atoms at the ortho positions enhance the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by primary amines.[8] Simultaneously, the para-hydroxy group provides a crucial secondary coordination site (an oxygen donor), enabling the resulting Schiff base to act as a potent bidentate or polydentate ligand. This combination of electronic activation and chelating potential makes this compound an exemplary starting material for designing targeted therapeutic agents and highly efficient catalysts.
This document provides a detailed exploration of the underlying reaction mechanisms, step-by-step synthesis protocols, characterization techniques, and potential applications for Schiff bases derived from this versatile aldehyde.
The Chemistry of Schiff Base Formation
The synthesis of a Schiff base is a classic condensation reaction between a primary amine and a carbonyl compound.[9] The reaction is reversible and typically requires acid catalysis to proceed to completion.[10]
The Reaction Mechanism
The formation of the imine bond proceeds through a well-established two-step mechanism involving a carbinolamine intermediate. Understanding this process is critical for optimizing reaction conditions.[2]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine performs a nucleophilic attack on the electrophilic carbonyl carbon of this compound. This forms a zwitterionic intermediate.
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, resulting in a neutral amino alcohol, also known as a carbinolamine.[2]
-
Acid-Catalyzed Dehydration: In the presence of an acid catalyst (e.g., glacial acetic acid), the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (H₂O).
-
Elimination & Imine Formation: The lone pair on the nitrogen atom forms a double bond with the adjacent carbon, expelling the water molecule and forming a protonated imine. A final deprotonation step yields the neutral Schiff base and regenerates the acid catalyst.
Figure 1: General mechanism for Schiff base formation.
Rationale Behind Key Experimental Choices
-
Catalyst Selection: A catalytic amount of a weak acid, such as glacial acetic acid, is optimal.[11] It is strong enough to protonate the hydroxyl group of the carbinolamine intermediate, facilitating water elimination, but not so strong as to protonate the reactant amine, which would render it non-nucleophilic.
-
Solvent System: The choice of solvent is crucial for reaction efficiency.
-
Alcohols (Methanol/Ethanol): These are the most common solvents as they effectively dissolve both the aldehyde and a wide range of primary amines.[12] The reaction can be driven to completion by cooling the mixture post-reaction, which often causes the less soluble Schiff base product to precipitate.
-
Aprotic Solvents (Toluene/Benzene): When reactants are soluble, using a solvent like toluene in conjunction with a Dean-Stark apparatus allows for the azeotropic removal of water, which actively pulls the reaction equilibrium towards the product side, resulting in high yields.[13]
-
-
Water Removal: As the reaction is reversible, removing the water by-product is the most effective strategy to maximize the yield.[10] This can be achieved physically (Dean-Stark apparatus), chemically (using dehydrating agents like anhydrous Na₂SO₄), or by leveraging the product's insolubility and precipitation.
-
Green Chemistry Approaches: Modern methods often employ microwave irradiation, sometimes under solvent-free conditions.[1] This technique dramatically reduces reaction times from hours to minutes and minimizes the use of hazardous organic solvents, aligning with the principles of green chemistry.[14]
Experimental Protocols & Workflows
The following protocols provide standardized methods for synthesizing Schiff bases from this compound.
Protocol A: Conventional Synthesis via Catalytic Reflux
This protocol describes a robust and widely applicable method using standard laboratory equipment.
Materials:
-
This compound (1.0 mmol, 191.01 mg)
-
Substituted primary amine (e.g., Aniline, 1.0 mmol, 93.13 mg)
-
Absolute Ethanol (15 mL)
-
Glacial Acetic Acid (2-3 drops)
-
Round-bottom flask (50 mL) with reflux condenser
-
Stirring hotplate
-
Buchner funnel and filter paper
Procedure:
-
Dissolve this compound (1.0 mmol) in absolute ethanol (10 mL) in a 50 mL round-bottom flask with magnetic stirring.
-
In a separate vial, dissolve the primary amine (1.0 mmol) in absolute ethanol (5 mL).
-
Add the amine solution to the aldehyde solution in the flask.
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[11]
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with continuous stirring for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the flask from the heat and allow it to cool to room temperature. Further cooling in an ice bath may be required to maximize precipitation.
-
Collect the precipitated solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with a small amount of ice-cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base product in a vacuum oven.
Protocol B: Green Synthesis via Microwave Irradiation
This protocol offers a rapid and environmentally benign alternative to conventional heating.[1]
Materials:
-
This compound (1.0 mmol, 191.01 mg)
-
Substituted primary amine (1.0 mmol)
-
Microwave-safe reaction vessel (10 mL) with a magnetic stir bar
-
Scientific microwave reactor
-
Ethanol (for recrystallization)
Procedure:
-
Place this compound (1.0 mmol) and the primary amine (1.0 mmol) into a 10 mL microwave-safe reaction vessel.
-
If conducting under solvent-free conditions, mix the solids thoroughly. Alternatively, a minimal amount of a high-boiling point solvent like DMF can be added.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 100-120°C) for 5-15 minutes. Power should be modulated to maintain the target temperature.
-
After irradiation, cool the vessel to room temperature.
-
The solid product is typically pure enough for many applications. For higher purity, dissolve the crude product in a minimum amount of hot ethanol and allow it to recrystallize upon cooling.
-
Filter and dry the purified crystals as described in Protocol A.
General Experimental Workflow
The overall process from starting materials to a fully characterized product follows a logical sequence.
Figure 2: Standard workflow for Schiff base synthesis and validation.
Characterization of the Synthesized Schiff Base
Post-synthesis, rigorous characterization is mandatory to confirm the identity and purity of the product. Spectroscopic methods are indispensable for this validation.
Key Spectroscopic Signatures
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This is the primary tool for confirming the formation of the imine bond. The spectrum of the product should show the disappearance of the C=O stretch from the aldehyde (typically ~1680-1700 cm⁻¹) and the N-H stretches from the primary amine (typically ~3300-3400 cm⁻¹). Critically, a new, strong absorption band corresponding to the C=N (imine) stretch will appear in the range of 1600-1650 cm⁻¹.[15]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The most definitive evidence in the ¹H NMR spectrum is the appearance of a singlet peak for the azomethine proton (-CH=N-). This signal is highly characteristic and typically appears in a downfield region, usually between δ 8.0-10.0 ppm.[12] The integration of this peak should correspond to one proton.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Schiff bases exhibit characteristic electronic absorption bands. Typically, two main bands are observed: one at a shorter wavelength (~250-300 nm) corresponding to π-π* transitions within the aromatic rings, and another at a longer wavelength (~350-420 nm) attributed to n-π* transitions of the azomethine group.[16]
| Technique | Functional Group | Expected Signal / Peak Position | Rationale for Observation |
| FT-IR | Aldehyde C=O | Disappearance of peak at ~1690 cm⁻¹ | Consumption of the starting aldehyde. |
| Amine N-H | Disappearance of peaks at ~3350 cm⁻¹ | Consumption of the starting primary amine. | |
| Imine C=N | Appearance of a strong peak at ~1625 cm⁻¹ | Formation of the characteristic Schiff base bond.[15] | |
| ¹H NMR | Azomethine -CH=N- | Appearance of a singlet at δ 8.5-9.5 ppm | Formation of the imine proton in a distinct chemical environment.[12] |
| UV-Vis | Imine Chromophore | Absorption band at ~380 nm | n-π* electronic transition of the C=N group.[16] |
| Aromatic System | Absorption band at ~280 nm | π-π* electronic transitions of the benzene rings. |
Table 1: Summary of expected spectroscopic data for a Schiff base derived from this compound.
Applications in Drug Development and Coordination Chemistry
The unique structure of Schiff bases derived from this compound makes them highly valuable in medicinal and materials science.
Role as Ligands in Coordination Chemistry
The synthesized Schiff base, possessing both an azomethine nitrogen and a phenolic oxygen, acts as an excellent O,N-bidentate chelating ligand. It can readily react with transition metal salts (e.g., CuCl₂, Ni(OAc)₂, CoCl₂) in an alcoholic solution to form stable, often colored, metal complexes.[16][17]
Figure 3: Chelation of a metal ion (M²⁺) by the Schiff base ligand.
Enhancing Biological Activity via Chelation
A foundational concept in medicinal inorganic chemistry is that the biological activity of an organic ligand can be significantly enhanced upon coordination to a metal ion.[6][18] This is often explained by Tweedy's chelation theory, which posits that complexation reduces the polarity of the metal ion and increases the lipophilicity of the overall complex. This enhanced lipid solubility allows the complex to more easily penetrate the lipid layers of microbial cell membranes, thereby increasing its bioavailability and efficacy at the target site.[17]
The data below illustrates a typical trend where a metal complex exhibits superior antimicrobial activity compared to its parent Schiff base ligand.
| Compound | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. E. coli |
| Ciprofloxacin (Control) | 8 | 4 |
| Schiff Base Ligand | 128 | 256 |
| Cu(II)-Schiff Base Complex | 32 | 64 |
| Ni(II)-Schiff Base Complex | 64 | 128 |
Table 2: Example Minimum Inhibitory Concentration (MIC) data demonstrating the enhancement of antibacterial activity upon metal chelation. (Values are hypothetical for illustrative purposes).[3][19]
Conclusion
This compound is a superior building block for the synthesis of functionally rich Schiff bases. Its electronically activated carbonyl group and built-in chelating site provide a direct route to novel organic molecules and their corresponding metal complexes. The protocols detailed herein offer both conventional and green synthetic pathways, while the characterization guide provides a framework for structural validation. The resulting compounds are promising candidates for further investigation in drug discovery, particularly as antimicrobial agents, and in the development of new catalytic systems.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Beauty in Chemistry: Making Artistic Molecules with Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. jetir.org [jetir.org]
- 6. researchgate.net [researchgate.net]
- 7. scbt.com [scbt.com]
- 8. researchgate.net [researchgate.net]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. Schiff Bases: A Short Survey on an Evergreen Chemistry Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journals.stmjournals.com [journals.stmjournals.com]
- 15. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijser.in [ijser.in]
- 17. sdiarticle4.com [sdiarticle4.com]
- 18. researchgate.net [researchgate.net]
- 19. Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes and of Their Copper(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common side reactions in the synthesis of chlorinated benzaldehydes
Technical Support Center: Synthesis of Chlorinated Benzaldehydes
Welcome to the technical support center for the synthesis of chlorinated benzaldehydes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these synthetic routes. Here, we will address common side reactions, troubleshoot potential issues, and provide detailed protocols to enhance the success of your experiments. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the synthesis of chlorinated benzaldehydes.
Q1: What are the primary methods for synthesizing chlorinated benzaldehydes, and what are the key differences?
A1: There are two primary routes for the synthesis of chlorinated benzaldehydes:
-
Direct Chlorination of Benzaldehyde: This method involves the direct reaction of chlorine with benzaldehyde. The outcome of this reaction is highly dependent on the presence or absence of a catalyst.
-
With a Lewis acid catalyst (e.g., FeCl₃, AlCl₃): This promotes electrophilic aromatic substitution on the benzene ring.[1][2] The aldehyde group is a deactivating, meta-directing group, leading primarily to the formation of m-chlorobenzaldehyde.[3][4]
-
Without a catalyst: In the absence of a catalyst, the reaction can lead to side-chain chlorination, resulting in the formation of benzoyl chloride.[1][2][5][6]
-
-
Chlorination of Toluene followed by Hydrolysis: This is a multi-step process that begins with the chlorination of the methyl group of a substituted or unsubstituted toluene, followed by hydrolysis of the resulting chlorinated species.[7][8] This is a common industrial method for producing substituted benzaldehydes. For instance, o-chlorobenzaldehyde is synthesized from o-chlorotoluene.[8][9]
Q2: Why am I getting a mixture of ortho, para, and meta isomers during the direct chlorination of benzaldehyde?
A2: While the aldehyde group is predominantly a meta-director for electrophilic aromatic substitution, obtaining a mixture of isomers is not uncommon.[3][4] The presence of excess acid or elevated temperatures can sometimes lead to the formation of different isomers.[10] Furthermore, the purity of the starting materials and the specific reaction conditions can influence the regioselectivity of the chlorination.
Q3: What is the source of benzoic acid as a byproduct in my reaction?
A3: Benzoic acid is a common byproduct that can form through two main pathways:
-
Oxidation of Benzaldehyde: Benzaldehyde is susceptible to air oxidation, especially in the presence of impurities.[7]
-
Hydrolysis of Benzotrichloride: If the chlorination of the toluene side chain proceeds too far, it can form benzotrichloride. Subsequent hydrolysis of this species will yield benzoic acid.[7]
Q4: I am trying to synthesize p-chlorobenzaldehyde from p-chlorotoluene, but my yields are low and I have a significant amount of p-chlorobenzoic acid. What is happening?
A4: This is a common issue when synthesizing chlorinated benzaldehydes from the corresponding toluenes. The formation of p-chlorobenzoic acid suggests over-chlorination of the methyl group to form p-chlorobenzotrichloride, which then hydrolyzes to the carboxylic acid.[11] To minimize this, it is crucial to carefully control the stoichiometry of the chlorinating agent and the reaction time. Monitoring the reaction progress, for instance by tracking the weight gain from the addition of chlorine, can help in stopping the reaction at the desired benzal chloride stage.[11]
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of chlorinated benzaldehydes.
Guide 1: Poor Selectivity in Direct Chlorination of Benzaldehyde
Problem: The direct chlorination of benzaldehyde is yielding a mixture of ring-chlorinated isomers and/or side-chain chlorinated products (benzoyl chloride).
Troubleshooting Workflow:
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. The product formed by the reaction of chlorine with benzaldehyde in the a.. [askfilo.com]
- 6. The product formed by the reaction of chlorine with benzaldehyde in the absence of a catalyst is [allen.in]
- 7. Sciencemadness Discussion Board - Benzyl and Benzal chloride, Benzaldehyde and Benzoic Acid - Illustrated Practical Guide - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Page loading... [guidechem.com]
- 9. CN106977381A - Synthesis process of o-chlorobenzaldehyde - Google Patents [patents.google.com]
- 10. US6297405B1 - Fluorinated and chlorinated benzaldehydes - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Crude 2,6-Dichloro-4-hydroxybenzaldehyde
Welcome to the technical support guide for the purification of crude 2,6-dichloro-4-hydroxybenzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find practical, in-depth guidance to troubleshoot common issues and refine your purification strategies.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds. The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, lower yields, and complications in downstream applications. This guide provides a structured approach to purifying the crude product, addressing potential challenges with scientifically grounded solutions.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I might encounter in crude this compound?
A1: The impurity profile largely depends on the synthetic route. Common impurities may include:
-
Unreacted starting materials: Such as 4-hydroxybenzaldehyde or related precursors.
-
Isomeric products: Formation of other dichlorinated hydroxybenzaldehyde isomers is possible depending on the regioselectivity of the chlorination step.
-
Over-chlorinated or under-chlorinated species: Such as 2-chloro-4-hydroxybenzaldehyde or 2,4,6-trichlorophenol derivatives.
-
Byproducts from side reactions: Depending on the reagents used, you might see byproducts from decomposition or alternative reaction pathways.
-
Residual solvents and reagents: Solvents from the reaction and workup, as well as unreacted chlorinating agents or catalysts.
Q2: What is the general solubility profile of this compound?
A2: this compound is generally insoluble in water[1][2]. It exhibits solubility in many common organic solvents like ethanol, and dimethyl sulfoxide (DMSO)[3]. Its phenolic nature also allows it to be soluble in aqueous base solutions through the formation of a phenoxide salt. This property is crucial for purification via acid-base extraction.
Q3: Is this compound stable? What are the recommended storage conditions?
A3: While relatively stable, it is good practice to store it in a cool, dry, and well-ventilated area, away from strong oxidizing agents. For long-term storage, keeping it under an inert atmosphere (like nitrogen or argon) at 2-8°C is recommended to prevent gradual oxidation of the aldehyde and phenol groups[4].
Q4: What are the primary safety concerns when handling this compound?
A4: this compound is an irritant. It can cause serious eye damage and may cause respiratory irritation. Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[5][6][7]. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Troubleshooting Guide: Purification Techniques
This section addresses specific issues you may encounter during the purification of crude this compound.
Issue 1: The crude product is a dark, oily residue instead of a solid.
-
Question: My synthesis yielded a dark, tar-like substance. How can I isolate the solid product?
-
Answer:
-
Potential Cause: This often indicates the presence of significant impurities, residual high-boiling solvents, or polymeric byproducts.
-
Troubleshooting Steps:
-
Trituration: Try triturating the crude oil with a non-polar solvent in which the desired product is sparingly soluble, such as hexanes or a mixture of hexanes and ethyl acetate. This can often induce crystallization of the product while dissolving oily impurities.
-
Solvent Removal: Ensure all reaction solvents have been thoroughly removed under reduced pressure. Co-evaporation with a solvent like toluene can help remove traces of high-boiling solvents like DMF or DMSO.
-
Acid-Base Extraction: If the product is still oily, an acid-base extraction can be a powerful cleanup step. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and proceed with the protocol outlined in Issue 2 .
-
-
Issue 2: Low purity after initial isolation.
-
Question: My initial solid product has low purity according to TLC and/or NMR analysis. What is the most effective next step?
-
Answer:
-
Potential Cause: Co-precipitation of impurities, unreacted starting materials, or side products.
-
Recommended Technique: Acid-Base Extraction The phenolic hydroxyl group of this compound provides a handle for a highly effective purification technique: acid-base extraction[8][9]. This method separates acidic compounds (like your product) from neutral and basic impurities.
-
-
Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate or diethyl ether.
-
Base Wash: Transfer the organic solution to a separatory funnel and extract with a weak aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) solution. This step will remove any strongly acidic impurities like carboxylic acids[10][11]. Discard the aqueous layer.
-
Phenol Extraction: Now, extract the organic layer with a stronger aqueous base, such as 1 M sodium hydroxide (NaOH) solution. The phenolic this compound will be deprotonated to its sodium salt and move into the aqueous layer[9][10]. The neutral impurities will remain in the organic layer.
-
Separation: Separate the basic aqueous layer containing your product salt. The organic layer containing neutral impurities can be discarded.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify with concentrated hydrochloric acid (HCl) until the solution is acidic (pH ~2), which will cause the purified product to precipitate out as a solid[10].
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water to remove any remaining salts, and dry thoroughly.
-
Causality: This method is effective because it exploits the difference in acidity between carboxylic acids and phenols. A weak base like sodium bicarbonate is strong enough to deprotonate carboxylic acids but not phenols. A strong base like sodium hydroxide is required to deprotonate the phenol, allowing for a clean separation[9][11].
Caption: Workflow for purification via acid-base extraction.
Issue 3: Impurities remain even after acid-base extraction.
-
Question: I've performed an acid-base extraction, but my product is still not pure enough. What should I try next?
-
Answer:
-
Potential Cause: The remaining impurities are likely other phenolic compounds with similar acidity to your product, making them difficult to separate by extraction alone.
-
Recommended Techniques:
-
Recrystallization: This is a classic and highly effective method for purifying solid compounds.
-
Column Chromatography: For difficult separations or when a very high degree of purity is required.
-
-
-
Solvent Screening: The key to successful recrystallization is finding a suitable solvent or solvent system. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures[12]. Test small amounts of your product in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and mixtures with water or hexanes).
-
Dissolution: In a flask, add the minimum amount of hot solvent to your crude product to fully dissolve it.
-
Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.
-
Trustworthiness: A sharp melting point close to the literature value (227-229°C) is a good indicator of high purity[2].
| Solvent System | Solubility (Hot) | Solubility (Cold) | Crystal Quality |
| Ethanol/Water | High | Low | Good |
| Toluene | Moderate | Very Low | Good |
| Ethyl Acetate/Hexanes | High | Low | Fair |
| Acetone | High | Moderate | Poor (oiling out) |
-
Stationary Phase: Silica gel is the standard choice for this type of compound.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate) is typically used. The optimal ratio should be determined by TLC analysis first. Aim for an Rf value of 0.2-0.4 for your product.
-
Packing the Column: The column can be packed as a slurry (wet packing) or with dry silica gel followed by the eluent (dry packing)[13].
-
Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane), adsorb it onto a small amount of silica gel, and load the dried powder onto the top of the column.
-
Elution: Run the eluent through the column and collect fractions. Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Caption: Decision tree for selecting a purification method.
References
- 1. This compound | 60964-09-2 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 2,4-DICHLORO-6-HYDROXYBENZALDEHYDE CAS#: 78443-72-8 [m.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. westliberty.edu [westliberty.edu]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. youtube.com [youtube.com]
- 12. sciencealert.com [sciencealert.com]
- 13. orgsyn.org [orgsyn.org]
Troubleshooting low yield in the formylation of dichlorophenols
Technical Support Center: Formylation of Dichlorophenols
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the formylation of dichlorophenols. The introduction of a formyl group onto this electron-deficient scaffold is a non-trivial synthetic step, often plagued by low yields and selectivity issues. This document provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions to help you navigate these complexities and optimize your reaction outcomes.
Part 1: Troubleshooting Guide for Low Yield & Side Reactions
This section addresses the most common and frustrating issues encountered during the formylation of dichlorophenols. Each question is structured to identify the root cause of the problem and provide a clear, actionable solution.
Q1: My Vilsmeier-Haack reaction on 2,4-dichlorophenol is giving very low yield (<20%). What are the primary causes and how can I improve it?
Low yields in the Vilsmeier-Haack formylation of dichlorophenols are common and typically stem from two core issues: the deactivated nature of the aromatic ring and the stability of the Vilsmeier reagent itself.
Analysis of the Problem:
Dichlorophenols are electron-deficient aromatic systems. The two chlorine atoms are strongly electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution.[1] The Vilsmeier reagent, a chloroiminium ion, is a relatively weak electrophile and struggles to react efficiently with such a deactivated substrate.[2] Furthermore, the reagent can be thermally unstable and is sensitive to moisture.[3][4][5]
Troubleshooting Steps & Solutions:
-
Verify Reagent Quality and Formation: The Vilsmeier reagent is typically generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4][6]
-
Moisture is Critical: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous DMF. POCl₃ is highly reactive with water and any moisture will quench the reagent.
-
Order of Addition: The standard and most reliable method is to cool anhydrous DMF to 0°C and add POCl₃ dropwise.[7] Stir this mixture for a period (e.g., 30 minutes) at 0°C to ensure the complete formation of the Vilsmeier reagent before adding the dichlorophenol substrate.[7]
-
Reagent Stability: The pre-formed reagent is not indefinitely stable, especially at room temperature.[8] It should be used promptly after its formation.[4]
-
-
Optimize Reaction Conditions:
-
Temperature: While reagent formation is done at 0°C, the subsequent reaction with the deactivated dichlorophenol often requires heating. A common mistake is not providing enough thermal energy to overcome the activation barrier. Carefully increase the reaction temperature, monitoring by TLC. Start by letting the reaction warm to room temperature, then incrementally heat to 40°C, 60°C, or even 80°C.[8] Be aware that higher temperatures can also lead to reagent decomposition and side products.[5]
-
Stoichiometry: Increase the equivalents of the Vilsmeier reagent. For a deactivated substrate, using 1.5 to 3.0 equivalents of the reagent relative to the dichlorophenol can significantly improve conversion.
-
-
Proper Work-up Procedure: The intermediate iminium salt must be hydrolyzed to the final aldehyde.[6][9]
-
After the reaction is complete (as determined by TLC), cool the mixture back to 0°C.
-
Slowly and carefully quench the reaction by adding it to a cold aqueous solution of a base, such as sodium acetate or sodium bicarbonate, to neutralize the strong acid and facilitate hydrolysis.[2] Vigorous stirring is essential during this step.
-
Below is a troubleshooting workflow to diagnose low-yield issues in the Vilsmeier-Haack reaction.
Caption: Troubleshooting workflow for low-yield Vilsmeier-Haack reactions.
Q2: My Reimer-Tiemann reaction is giving a mixture of isomers and has a very low yield. How can I improve the selectivity and efficiency?
The Reimer-Tiemann reaction, which uses chloroform and a strong base, is notorious for modest yields and potential side reactions, especially with less reactive phenols.[10][11] The reactive electrophile is dichlorocarbene (:CCl₂), generated in situ.[12]
Analysis of the Problem:
-
Low Yield: The reaction is biphasic (aqueous hydroxide and organic chloroform), meaning inefficient mixing can severely limit the reaction rate.[11][12] Furthermore, dichlorocarbene can react with the hydroxide or other species, reducing its availability.
-
Selectivity Issues: While the reaction typically favors ortho-formylation, the para product is often formed.[13][14] The phenoxide ion attacks the dichlorocarbene, and the negative charge is delocalized to both the ortho and para positions.[12]
Troubleshooting Steps & Solutions:
-
Improve Phase Mixing:
-
Vigorous Stirring: Mechanical stirring at high RPM is essential to create an emulsion and maximize the interfacial area between the aqueous and organic phases.[13]
-
Phase-Transfer Catalysts (PTC): The use of a PTC like tetrabutylammonium bromide (TBAB) or a crown ether can shuttle the hydroxide ion into the organic phase and the phenoxide into the chloroform, dramatically increasing the reaction rate and yield.
-
-
Optimize Reaction Conditions:
-
Temperature Control: The reaction is often exothermic once initiated.[12] A typical temperature range is 60-70°C.[13] Lower temperatures may not generate the carbene efficiently, while excessively high temperatures can lead to decomposition and tar formation.
-
Choice of Base: Potassium hydroxide (KOH) is often reported to give better ortho:para selectivity than sodium hydroxide (NaOH), potentially due to the templating effect of the larger potassium ion.
-
-
Consider Alternative Methods for Ortho-Selectivity: If high ortho-selectivity is critical and the Reimer-Tiemann reaction remains problematic, consider the Magnesium-mediated formylation (Casnati-Skattebøl reaction). This method involves forming a magnesium bis(phenoxide) which then chelates with paraformaldehyde, directing the formylation almost exclusively to the ortho position.[15][16][17]
Part 2: Frequently Asked Questions (FAQs)
Q1: Which formylation method is best for dichlorophenols?
There is no single "best" method; the optimal choice depends on the specific dichlorophenol isomer, desired regioselectivity, and available laboratory equipment. The table below summarizes the most common methods.
| Method | Reagents | Typical Selectivity | Pros | Cons |
| Vilsmeier-Haack | DMF, POCl₃ | para to -OH (if ortho is blocked/hindered) | Good for electron-rich rings; scalable.[9][18] | Struggles with deactivated rings; moisture sensitive.[1][3] |
| Reimer-Tiemann | CHCl₃, NaOH/KOH | Primarily ortho to -OH | Uses inexpensive reagents.[12][14] | Often low yields; side products; biphasic.[10][11][19] |
| Duff Reaction | Hexamethylenetetramine (HMTA), Acid (Glyceroboric, TFA) | Exclusively ortho to -OH[7][20] | High ortho-selectivity; reagents are easy to handle.[21] | Generally very low yields (15-20%); requires harsh acidic conditions.[20][22] |
| Rieche Formylation | Dichloromethyl methyl ether, TiCl₄ | Highly ortho-selective | Excellent yields and selectivity for electron-rich phenols.[23][24] | Uses highly toxic/corrosive reagents (TiCl₄, DCME). |
| Mg-mediated | Mg, Paraformaldehyde | Exclusively ortho to -OH | Excellent yields and high ortho-selectivity; milder conditions.[15][16] | Requires strictly anhydrous conditions. |
Recommendation: For general formylation where regioselectivity is not the primary concern, an optimized Vilsmeier-Haack reaction is a good starting point. For high ortho-selectivity, the Mg-mediated formylation offers the best combination of yield and selectivity with manageable reagents.[15]
Q2: How does the position of the chlorine atoms affect the reaction?
The substitution pattern of the dichlorophenol is critical. The powerful ortho, para-directing hydroxyl group dictates the potential sites of electrophilic attack. However, the chlorine atoms provide both steric hindrance and strong electronic deactivation.
-
2,4-Dichlorophenol: The primary site for formylation is the C6 position (ortho to the hydroxyl and meta to both chlorines). The C2 and C4 positions are blocked, and the C5 position is sterically hindered and electronically deactivated.
-
2,6-Dichlorophenol: The only available position is C4 (para to the hydroxyl). This position is activated by the -OH group, but deactivated by two meta chlorine atoms. This substrate is often very challenging to formylate.
-
3,5-Dichlorophenol: The available ortho (C2, C6) and para (C4) positions are all activated by the hydroxyl group. This isomer is generally the most reactive of the dichlorophenols, but can lead to mixtures of products. The Vilsmeier-Haack reaction will likely favor the less-hindered C4 position.
The interplay between the activating -OH group and the deactivating -Cl groups is visualized below.
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. Vilsmeier Reagent - Enamine [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. ijpcbs.com [ijpcbs.com]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. chemistnotes.com [chemistnotes.com]
- 12. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 13. jk-sci.com [jk-sci.com]
- 14. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Sciencemadness Discussion Board - Mg-mediated o-formylation of phenols: A Writeup - Powered by XMB 1.9.11 [sciencemadness.org]
- 18. Vilsmeier haack rxn | PPTX [slideshare.net]
- 19. benchchem.com [benchchem.com]
- 20. Duff reaction - Wikipedia [en.wikipedia.org]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. US3833660A - Process for making aromatic aldehydes - Google Patents [patents.google.com]
- 23. mdpi.com [mdpi.com]
- 24. chemistry.mdma.ch [chemistry.mdma.ch]
Technical Support Center: Identification and Troubleshooting of Byproducts in 2,6-Dichloro-4-hydroxybenzaldehyde Synthesis
Welcome to the technical support center for the synthesis of 2,6-Dichloro-4-hydroxybenzaldehyde. This guide is designed for researchers, chemists, and process development professionals to proactively identify, troubleshoot, and mitigate the formation of common byproducts during synthesis. By understanding the causality behind byproduct formation, you can enhance reaction efficiency, improve final product purity, and ensure the robustness of your synthetic protocol.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing insights into their root causes and actionable solutions.
Q1: My final product purity is low after synthesis via formylation of 3,5-dichlorophenol. What are the likely impurities?
Low purity is often attributable to several classes of byproducts stemming from the reaction mechanism and conditions. The most common synthetic routes involve electrophilic formylation of 3,5-dichlorophenol, such as the Vilsmeier-Haack or Reimer-Tiemann reactions.[1][2][3]
Potential Byproducts Include:
-
Unreacted Starting Material (3,5-Dichlorophenol): Incomplete conversion is a primary cause of contamination.
-
Isomeric Byproducts (e.g., 4,6-Dichloro-2-hydroxybenzaldehyde): While the hydroxyl group strongly directs ortho and para, and the two chlorine atoms provide steric hindrance to favor the para-position, aggressive reaction conditions can sometimes lead to minor amounts of ortho-formylation.
-
Di-formylated Products (2,4-Diformyl-3,5-dichlorophenol): Under harsh conditions or with an excess of the formylating agent, a second formyl group can be added to the aromatic ring.[4]
-
Products of Side Reactions: Depending on the specific formylation method, byproducts from reactions with the solvent or reagents can occur. For instance, in the Reimer-Tiemann reaction, dichlorocarbene is the reactive species, which can lead to other insertions or reactions if not controlled.[1][5][6]
The table below summarizes these common byproducts and their likely causes.
| Byproduct/Impurity | Potential Cause(s) | Recommended Action |
| 3,5-Dichlorophenol | Insufficient reaction time, low temperature, suboptimal stoichiometry of formylating agent. | Increase reaction time, optimize temperature, or adjust reagent ratios. Monitor reaction progress via TLC or HPLC. |
| 4,6-Dichloro-2-hydroxybenzaldehyde | High reaction temperatures overcoming regioselectivity. | Maintain strict temperature control. Employ milder formylation methods if possible.[7] |
| 2,4-Diformyl-3,5-dichlorophenol | Excess formylating agent, prolonged reaction times at elevated temperatures. | Use a stoichiometric amount of the formylating agent. Monitor for the appearance of the di-formylated product by HPLC.[4] |
| Unidentified Colored Impurities | Degradation of starting material or product under harsh acidic or basic conditions. | Ensure proper pH control during reaction and workup. Use an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation. |
Q2: I observe an unexpected peak in my HPLC/GC-MS analysis. How can I identify it?
Systematic identification involves a combination of analytical techniques and understanding the reaction chemistry.
-
Mass Spectrometry (MS) Analysis: Determine the molecular weight of the unknown peak. Compare this mass to the molecular weights of predicted byproducts. For example, the molecular weight of the desired product, this compound, is 191.01 g/mol .[8][9] Unreacted 3,5-dichlorophenol has a molecular weight of 163.00 g/mol .[10]
-
Fragmentation Pattern Analysis: In MS/MS or GC-MS, the fragmentation pattern provides structural clues. The loss of a formyl group (CHO, 29 Da) or chlorine atom (Cl, 35/37 Da) are common fragments for this class of compounds.
-
NMR Spectroscopy: If the impurity can be isolated or is present in sufficient quantity, ¹H and ¹³C NMR are definitive for structure elucidation. The number of aromatic protons, their splitting patterns, and chemical shifts will distinguish between isomers.
-
Reference Standards: The most reliable method is to compare the retention time and mass spectrum of the unknown peak to a certified reference standard of a suspected byproduct.
Q3: My reaction using the Vilsmeier-Haack method is sluggish and gives a complex mixture. What is causing this?
The Vilsmeier-Haack reaction involves the formation of the Vilsmeier reagent (a chloroiminium ion) from a substituted amide (like DMF) and a halogenating agent (like POCl₃ or SOCl₂).[2][11] Its success with phenols depends on careful control of conditions.
Common Pitfalls:
-
Moisture: The Vilsmeier reagent is highly sensitive to moisture and will be quenched by water. Ensure all glassware is oven-dried and reagents are anhydrous.
-
Reagent Quality: The quality of DMF and POCl₃ is critical. Old or improperly stored reagents can lead to side reactions.
-
Temperature Control: The formation of the Vilsmeier reagent is often exothermic. The reaction should be cooled during its formation. Subsequent reaction with the phenol may require heating, but overheating can lead to decomposition and byproduct formation.[4]
-
Substrate Reactivity: Phenols are highly activated substrates. The reaction can be too vigorous if the addition of the phenol to the Vilsmeier reagent is not controlled, leading to side products.[11][12]
Visualizing the Synthetic Landscape
To better understand the relationship between the main reaction and potential side reactions, the following diagrams illustrate the synthetic pathway and a logical troubleshooting workflow.
Caption: Synthetic pathway for this compound.
Caption: Workflow for troubleshooting and identifying impurities.
Experimental Protocols: Byproduct Analysis
A robust analytical method is essential for monitoring reaction progress and final product purity.[3] High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and a Mass Spectrometer is a powerful tool.
Protocol: HPLC-MS Method for Purity Assessment
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and column oven.
-
UV-Vis Diode Array Detector (DAD).
-
Mass Spectrometer (e.g., Single Quadrupole or Q-TOF).
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
UV Detection: Monitor at 254 nm and 280 nm.
-
-
Mass Spectrometer Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Scan Range: 100 - 500 m/z.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of the crude or purified product.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.
-
Filter through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Identify the main product peak by its retention time and mass-to-charge ratio ([M-H]⁻ of ~190).
-
Analyze the m/z of impurity peaks to hypothesize their structures based on the potential byproducts listed previously.
-
References
- 1. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Reimer-Tiemann_reaction [chemeurope.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Benzaldehyde,2,6-dichloro-4-hydroxy [webbook.nist.gov]
- 9. scbt.com [scbt.com]
- 10. 3,5-Dichlorophenol - Wikipedia [en.wikipedia.org]
- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 12. jocpr.com [jocpr.com]
Improving the regioselectivity of 4-hydroxybenzaldehyde chlorination
Introduction
Welcome to the Technical Support Center for the regioselective chlorination of 4-hydroxybenzaldehyde. The synthesis of 3-chloro-4-hydroxybenzaldehyde is a critical transformation in the production of various pharmaceuticals and fine chemicals. However, achieving high regioselectivity can be challenging due to the competing directing effects of the hydroxyl and aldehyde groups, often leading to the formation of undesired byproducts such as 3,5-dichloro-4-hydroxybenzaldehyde.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, experience-driven advice through a series of frequently asked questions and troubleshooting scenarios to help you optimize your reaction conditions, maximize the yield of the desired mono-chloro product, and streamline your analytical and purification processes.
Fundamental Principles: Understanding Regioselectivity
The chlorination of 4-hydroxybenzaldehyde is an electrophilic aromatic substitution (EAS) reaction. The regiochemical outcome is dictated by the electronic properties of the two substituents on the benzene ring: the hydroxyl (-OH) group and the aldehyde (-CHO) group.
-
Hydroxyl (-OH) Group: This is a strongly activating, ortho, para-directing group.[1][2] It donates electron density to the ring through a strong resonance effect (+M), making the positions ortho to it (C3 and C5) electron-rich and thus more susceptible to electrophilic attack.[3][4]
-
Aldehyde (-CHO) Group: This is a deactivating, meta-directing group. It withdraws electron density from the ring through both inductive (-I) and resonance (-M) effects. Its meta positions are also C3 and C5.
Since both groups direct incoming electrophiles to the same positions (C3 and C5), the primary challenge is not directing the substitution but rather preventing over-chlorination to form the 3,5-dichloro byproduct. The powerful activating nature of the hydroxyl group makes the mono-chlorinated product susceptible to a second chlorination.
Diagram: Directing Effects in 4-Hydroxybenzaldehyde Chlorination
Caption: Combined directing effects on the 4-hydroxybenzaldehyde ring.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the chlorination of 4-hydroxybenzaldehyde?
The main challenge is controlling the reaction to favor mono-chlorination at the C3 position while minimizing the formation of the 3,5-dichloro-4-hydroxybenzaldehyde byproduct. The hydroxyl group strongly activates the ring, making the mono-chlorinated product even more reactive towards a second electrophilic attack than the starting material in some cases. Therefore, precise control of stoichiometry, temperature, and reaction time is crucial.
Q2: Which chlorinating agents are most effective for this transformation?
Several reagents can be used, each with distinct advantages and disadvantages. The choice often depends on the desired scale, selectivity, and laboratory safety constraints.
-
N-Chlorosuccinimide (NCS): A mild and easy-to-handle solid reagent. It often provides good regioselectivity for mono-chlorination, especially under carefully controlled conditions.[5][6] It is a safer alternative to gaseous chlorine, making it suitable for lab-scale synthesis.[7]
-
Sulfuryl Chloride (SO₂Cl₂): A powerful and cost-effective liquid chlorinating agent. It can provide high yields but may lead to over-chlorination if not used carefully.[8][9] The reaction can be exothermic and releases HCl and SO₂ gases, requiring proper ventilation.
-
Gaseous Chlorine (Cl₂): Traditionally used in industrial processes. While highly effective, it is hazardous and difficult to handle in a laboratory setting, requiring specialized equipment.
Q3: How does the choice of solvent affect the reaction's regioselectivity?
The solvent plays a critical role in modulating the reactivity of both the substrate and the chlorinating agent.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These are common, relatively inert solvents that dissolve the starting material well. A protocol using N-chlorosuccinimide in chloroform has been reported to give good yields.[10]
-
Protic Solvents (e.g., Acetic Acid, Water): Protic solvents can solvate the electrophile and the intermediates, potentially influencing the reaction rate and selectivity. Some methods utilize aqueous media, which aligns with green chemistry principles.[6]
-
Apolar Solvents (e.g., Hexane): Generally less suitable as the starting material has poor solubility.
Q4: Is a catalyst necessary for this reaction?
For activated substrates like 4-hydroxybenzaldehyde, a catalyst is often not required, especially when using potent reagents like SO₂Cl₂ or mild ones like NCS.[5][9] However, for less reactive aromatic systems, a Lewis acid (e.g., AlCl₃, FeCl₃) or a Brønsted acid catalyst may be used to enhance the electrophilicity of the chlorine source.[7] For this specific substrate, adding a strong catalyst can dramatically increase the rate of the second chlorination, leading to poor selectivity.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low conversion of starting material. | 1. Insufficient Reagent: The chlorinating agent was consumed by side reactions or was not added in a sufficient amount. 2. Low Reaction Temperature: The activation energy barrier is not being overcome. 3. Reagent Decomposition: The chlorinating agent (e.g., SO₂Cl₂) may have degraded due to improper storage. | 1. Use a slight excess (1.05-1.1 equivalents) of the chlorinating agent. Monitor the reaction by TLC or GC-MS to track the consumption of starting material. 2. Gradually increase the reaction temperature. For NCS, heating to 50-60°C may be necessary.[10] 3. Use a fresh, verified batch of the chlorinating agent. |
| Poor regioselectivity; high yield of 3,5-dichloro-4-hydroxybenzaldehyde. | 1. Excess Chlorinating Agent: Using more than ~1.1 equivalents significantly increases the chance of dichlorination. 2. High Reaction Temperature: Higher temperatures accelerate the second chlorination reaction. 3. Prolonged Reaction Time: Allowing the reaction to proceed long after the starting material is consumed will favor dichlorination. | 1. Carefully control the stoichiometry. Use 1.0 to 1.05 equivalents of the chlorinating agent. 2. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature), adding the reagent slowly to control any exotherm. 3. Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Formation of a complex mixture of unidentified byproducts. | 1. Radical Reactions: If using NCS, initiation by light or impurities can lead to radical side reactions. 2. Reaction with Solvent: The chlorinating agent may react with certain solvents under harsh conditions. 3. Substrate Degradation: The aldehyde or phenol group may be sensitive to highly acidic or oxidative conditions generated during the reaction. | 1. Run the reaction in the dark to prevent radical initiation. 2. Choose a relatively inert solvent like dichloromethane or chloroform. 3. Ensure the workup procedure neutralizes any acid generated (e.g., with a sodium bicarbonate wash).[11] Avoid overly harsh conditions. |
| Difficult purification; product is an oily residue. | 1. Residual Chlorinated Solvent: Solvents like DCM or chloroform can be difficult to remove completely under high vacuum.[12] 2. Sulfur-containing Impurities: When using SO₂Cl₂, side products like sulfonic acids or sulfonyl chlorides can form, which are oily. 3. Incomplete Reaction: The presence of both starting material and products can sometimes lead to eutectic mixtures that are difficult to crystallize. | 1. After rotovapping, co-evaporate with a more volatile, non-chlorinated solvent like hexane or ethyl acetate to azeotropically remove residual chlorinated solvent. 2. Perform a thorough aqueous workup, including a wash with a mild base (e.g., saturated NaHCO₃ solution) to remove acidic impurities.[12] 3. Ensure the reaction has gone to completion. If purification is still difficult, silica gel column chromatography is a reliable method.[10] |
Troubleshooting Workflow
References
- 1. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 2. jackwestin.com [jackwestin.com]
- 3. Video: Directing Effect of Substituents: ortho–para-Directing Groups [jove.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. benchchem.com [benchchem.com]
- 6. isca.me [isca.me]
- 7. benchchem.com [benchchem.com]
- 8. US3801645A - Chlorination of lower aliphatic aldehydes - Google Patents [patents.google.com]
- 9. The Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles | Bentham Science [eurekaselect.com]
- 10. 3-Chloro-4-hydroxybenzaldehyde CAS#: 2420-16-8 [amp.chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
Technical Support Center: Purification of 2,6-Dichloro-4-hydroxybenzaldehyde
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of 2,6-dichloro-4-hydroxybenzaldehyde. This document offers a comprehensive resource to address common challenges and ensure the attainment of high-purity material essential for successful downstream applications.
I. Understanding the Impurity Profile
Effective purification begins with a thorough understanding of potential impurities. The impurity profile of this compound is largely dependent on its synthetic route. Common methods for its preparation, such as the formylation of 2,6-dichlorophenol or the oxidation of 2,6-dichloro-p-cresol, can introduce specific contaminants.
Common Impurities to Consider:
-
Unreacted Starting Materials: Residual 2,6-dichlorophenol or 2,6-dichloro-p-cresol.
-
Over-oxidation Product: 2,6-dichloro-4-hydroxybenzoic acid, formed by the oxidation of the aldehyde group.
-
Isomeric Byproducts: Incomplete regioselectivity during formylation can lead to the formation of other chlorinated hydroxybenzaldehyde isomers.
-
Dehalogenated Species: Under certain reaction conditions, partial dehalogenation of the aromatic ring can occur.[1]
-
Residual Solvents and Reagents: Solvents used in the reaction and work-up, as well as any catalysts or excess reagents.
A preliminary analysis of the crude product by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended to identify the major impurities and guide the selection of the most appropriate purification strategy.
II. Troubleshooting Common Purification Challenges (FAQ Format)
This section addresses specific issues that researchers may encounter during the purification of this compound.
Recrystallization Issues
Q1: My this compound oils out during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solute is insoluble in the hot solvent at a temperature above its melting point. Here are several troubleshooting steps:
-
Increase the Solvent Volume: The concentration of the compound in the hot solvent may be too high. Add more of the hot solvent to ensure the compound is fully dissolved and remains in solution as it cools.[2]
-
Change the Solvent System: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different solvent systems. A mixed solvent system, such as ethanol/water or toluene/hexane, can be effective.[3]
-
Lower the Dissolution Temperature: If possible, use a solvent with a lower boiling point to avoid exceeding the melting point of your compound.
-
Induce Crystallization at a Lower Temperature: After dissolving the compound, allow the solution to cool slowly to a temperature below the melting point before inducing crystallization by scratching the flask or adding a seed crystal.[4]
Q2: I have a very low yield after recrystallization. How can I improve it?
A2: A low yield can be attributed to several factors:
-
Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor.[2] To check for this, you can take a small sample of the filtrate and evaporate it to see if a substantial amount of solid remains. If so, you can concentrate the mother liquor and attempt a second crystallization.
-
Premature Crystallization: If the compound crystallizes too quickly during the hot filtration step, you will lose product on the filter paper. To prevent this, use a pre-heated funnel and a fluted filter paper for rapid filtration.
-
Inappropriate Solvent Choice: The compound may have significant solubility in the chosen solvent even at low temperatures. A different solvent or solvent pair may be necessary.
Q3: The color of my recrystallized product has not improved. What can I do?
A3: Colored impurities can sometimes co-crystallize with the desired product.
-
Charcoal Treatment: Activated charcoal can be used to adsorb colored impurities. Add a small amount of activated charcoal to the hot solution before filtration. Be cautious not to add too much, as it can also adsorb your product.
-
Multiple Recrystallizations: A second recrystallization may be necessary to remove persistent colored impurities.
-
Alternative Purification Method: If recrystallization is ineffective, consider using column chromatography.
Column Chromatography Issues
Q4: I am not getting good separation of my compound from impurities on a silica gel column. What can I do to optimize the separation?
A4: Poor separation in column chromatography can be resolved by adjusting several parameters:
-
Solvent System (Mobile Phase): The polarity of the mobile phase is crucial. If your compound and impurities are eluting too quickly, decrease the polarity of the solvent system (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture). Conversely, if they are moving too slowly, increase the polarity. A good starting point for developing a solvent system is to use TLC to find a mobile phase that gives your product an Rf value of approximately 0.3.
-
Stationary Phase: While silica gel is the most common stationary phase, for highly polar or acidic compounds, alumina (basic, neutral, or acidic) might provide better separation.
-
Column Packing and Dimensions: Ensure the column is packed uniformly to avoid channeling. A longer, narrower column will generally provide better resolution than a short, wide one.
-
Sample Loading: Do not overload the column. The amount of crude material should typically be no more than 5-10% of the weight of the silica gel.
Q5: My compound is streaking on the TLC plate and the column. What is the cause and how can I fix it?
A5: Streaking is often a sign of overloading or interactions between the compound and the stationary phase.
-
Reduce Sample Concentration: For TLC, spot a more dilute solution. For column chromatography, load less material.
-
Modify the Mobile Phase: For acidic compounds like this compound, adding a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase can help to reduce tailing by protonating the compound and minimizing its interaction with the acidic silica gel.
General Purity Issues
Q6: My final product still contains the starting material, 2,6-dichlorophenol. What is the best way to remove it?
A6: 2,6-dichlorophenol is more acidic than this compound. This difference in acidity can be exploited for separation.
-
Aqueous Base Wash: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous solution of a weak base like sodium bicarbonate. The more acidic 2,6-dichlorophenol will be deprotonated and extracted into the aqueous layer, while the less acidic this compound will remain in the organic layer.
-
Column Chromatography: A carefully optimized silica gel column should also be effective in separating the two compounds.
Q7: I suspect my product has oxidized to 2,6-dichloro-4-hydroxybenzoic acid. How can I confirm this and remove it?
A7: The presence of the carboxylic acid can be confirmed by various analytical techniques.
-
Confirmation:
-
TLC: The carboxylic acid will have a lower Rf value than the aldehyde and may streak. It can be visualized with a pH indicator stain like bromocresol green.[5]
-
IR Spectroscopy: Look for a broad O-H stretch around 2500-3300 cm⁻¹ characteristic of a carboxylic acid.
-
¹H NMR: The aldehydic proton signal (around 9-10 ppm) will be absent or diminished, and a broad carboxylic acid proton signal may be visible further downfield.
-
-
Removal:
-
Aqueous Base Wash: Similar to the removal of phenolic impurities, a wash with a dilute sodium bicarbonate solution will selectively extract the more acidic carboxylic acid into the aqueous layer.
-
Column Chromatography: The carboxylic acid will be more polar and will have a lower Rf than the aldehyde, allowing for separation on a silica gel column.
-
III. Detailed Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline. The optimal solvent system and volumes should be determined on a small scale first.
-
Solvent Selection:
-
Test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, hexane, and water) at room temperature and upon heating.
-
A good single solvent will show low solubility at room temperature and high solubility when hot.
-
Alternatively, a mixed solvent system (e.g., ethanol/water, toluene/hexane) can be used. Dissolve the crude product in the minimum amount of the "good" solvent (in which it is more soluble) at its boiling point. Then, add the "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy. Reheat to obtain a clear solution.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot recrystallization solvent and bring the mixture to a boil with gentle swirling or stirring.
-
Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal (approximately 1-2% of the solute weight).
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration:
-
Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature.
-
Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven or desiccator to a constant weight.
-
Protocol 2: Purification by Column Chromatography
-
TLC Analysis:
-
Develop a suitable solvent system using TLC. A mixture of hexane and ethyl acetate is a good starting point. The ideal solvent system should give the desired product an Rf of 0.2-0.4 and separate it from all impurities.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and then evaporating the solvent.
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Begin eluting the column with the mobile phase, collecting fractions in test tubes or flasks.
-
-
Fraction Analysis:
-
Monitor the elution of the compounds by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
IV. Analytical Methods for Purity Assessment
A combination of analytical techniques should be employed to confirm the purity of the final product.
| Technique | Purpose | Typical Observations for Pure this compound |
| TLC | Rapid purity check and monitoring of reactions/column chromatography. | A single spot with a consistent Rf value in a given solvent system. Visualization can be done using UV light (254 nm) and/or a stain like p-anisaldehyde or ferric chloride for phenols.[5][6][7][8][9] |
| HPLC | Quantitative purity analysis and detection of non-volatile impurities. | A single major peak. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like phosphoric or formic acid) is a common setup.[10] |
| GC-MS | Detection of volatile impurities and confirmation of molecular weight. | A single major peak with a mass spectrum corresponding to the molecular ion of this compound (m/z = 190, 192, 194 due to chlorine isotopes).[11][12][13] |
| ¹H NMR | Structural confirmation and detection of proton-containing impurities. | A sharp singlet for the aldehydic proton (~9.8-10.2 ppm), a singlet for the phenolic proton (variable, depends on solvent and concentration), and a singlet for the two aromatic protons. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Signals corresponding to the carbonyl carbon (~190 ppm), the aromatic carbons, and the carbon bearing the hydroxyl group. |
| Melting Point | Physical property indicating purity. | A sharp melting point range close to the literature value. Impurities will typically broaden and depress the melting point. |
V. Visual Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. faculty.fiu.edu [faculty.fiu.edu]
- 7. silicycle.com [silicycle.com]
- 8. m.youtube.com [m.youtube.com]
- 9. epfl.ch [epfl.ch]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. agilent.com [agilent.com]
- 13. Benzaldehyde,2,6-dichloro-4-hydroxy [webbook.nist.gov]
Preventing polymerization during the synthesis of hydroxybenzaldehydes
Welcome to the technical support center for the synthesis of hydroxybenzaldehydes. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to unwanted polymerization during these critical syntheses. We will move beyond simple procedural steps to explore the underlying chemical principles governing these side reactions, providing you with the expertise to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I'm attempting a formylation of a phenol, and my reaction turned into a dark, intractable tar. What is happening?
A1: The formation of a dark, resinous material is a classic sign of phenol-formaldehyde polymerization.[1] This side reaction is especially prevalent in both acid- and base-catalyzed formylation reactions where a formaldehyde equivalent is used.[1][2] The phenolic ring, being highly activated by the hydroxyl group, is susceptible to repeated electrophilic attack by the formylating agent or intermediate hydroxymethyl species. This leads to the formation of methylene bridges between phenol units, creating a cross-linked polymer network, commonly known as a phenolic resin.[3]
Q2: What are the primary factors that promote this unwanted polymerization?
A2: Several key parameters can inadvertently favor polymerization over the desired formylation:
-
High Temperature: Elevated temperatures significantly accelerate the condensation reactions that lead to polymer formation.[1] While heat is often required to drive the formylation, excessive temperatures can push the reaction down the polymerization pathway.
-
Incorrect Stoichiometry: An excess of the formylating agent relative to the phenol can lead to multiple additions on the same aromatic ring, initiating the polymerization cascade.[1] This is particularly true in reactions like the Duff reaction.
-
Strongly Catalytic Conditions: Highly acidic or basic conditions can increase the reactivity of both the phenol and the formylating agent, sometimes favoring the less selective polymerization pathway.
-
Prolonged Reaction Times: Allowing the reaction to proceed for too long, even at optimal temperatures, can increase the prevalence of side reactions, including polymerization.[1]
Q3: Can the hydroxybenzaldehyde product itself polymerize after it's formed?
A3: Yes, this is a distinct possibility, though mechanistically different from phenol-formaldehyde resin formation. Hydroxybenzaldehydes, particularly under alkaline and oxidative conditions (e.g., in the presence of H₂O₂ or air), can undergo oxidative polycondensation.[4][5] This process typically involves the formation of phenylene units linked together and results in oligo- or poly(hydroxybenzaldehyde).[5] Proper storage and handling of the purified product are crucial to prevent this.[6]
Troubleshooting Guide: Polymerization in Specific Reactions
Unwanted polymerization is a common challenge in several named reactions used for hydroxybenzaldehyde synthesis. Below are troubleshooting guides for two of the most frequently employed methods.
The Reimer-Tiemann Reaction
This reaction utilizes chloroform and a strong base to achieve ortho-formylation of phenols.[7] The reactive species is dichlorocarbene, generated in situ.[8]
Problem: Formation of a significant amount of dark, resinous byproduct alongside the desired hydroxybenzaldehyde isomers.
Causality: The highly basic conditions (e.g., concentrated NaOH or KOH) and elevated temperatures (often 60-70°C) required for dichlorocarbene formation can also promote the reaction between the phenoxide and any formaldehyde equivalents or reactive intermediates, leading to resin formation.[9][10]
Solutions & Protocols:
-
Temperature Control (Critical): Do not exceed the recommended temperature. An exothermic reaction can occur once initiated, so careful monitoring and a cooling bath are essential.[7]
-
Base Concentration: While a strong base is necessary, using an excessively high concentration can accelerate side reactions. A 10-40% aqueous solution of the alkali hydroxide is typically sufficient.[9]
-
Vigorous Stirring: The reaction is often biphasic (aqueous base and organic chloroform/phenol).[7] Vigorous mechanical stirring is crucial to create a large interfacial area, promoting the desired reaction at the phase boundary and preventing localized overheating.
-
Controlled Reagent Addition: Add the chloroform dropwise to the heated phenol-base mixture. This maintains a low, steady-state concentration of the highly reactive dichlorocarbene, minimizing side reactions.
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check_addition -> sol_addition [label="Yes"]; check_addition -> end_node [label="No"]; sol_addition -> end_node; } .dot Caption: Troubleshooting workflow for the Reimer-Tiemann reaction.
Experimental Protocol: Polymerization-Minimized Reimer-Tiemann Synthesis
-
Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.
-
Reagents: To the flask, add phenol (1.0 eq) and a 25% (w/v) aqueous solution of sodium hydroxide (4.0 eq).
-
Heating & Stirring: Begin vigorous stirring to create an emulsion and heat the mixture to 65°C in a water bath.
-
Chloroform Addition: Add chloroform (1.5 eq) dropwise via the dropping funnel over 1 hour, ensuring the temperature does not exceed 70°C.
-
Reaction: After the addition is complete, maintain the reaction at 65-70°C with vigorous stirring for an additional 2-3 hours.
-
Workup: Cool the mixture to room temperature. Remove excess chloroform by distillation. Acidify the remaining aqueous solution carefully with dilute HCl to pH 4-5. The product, a mixture of ortho- and para-hydroxybenzaldehyde, will precipitate and can be isolated. The ortho-isomer can often be separated by steam distillation.[11]
The Duff Reaction
This reaction employs hexamethylenetetramine (HMTA) as the formylating agent, typically in an acidic medium like trifluoroacetic acid (TFA) or acetic acid, to achieve ortho-formylation.[12]
Problem: Formation of a polymeric resin, often accompanied by low yields of the desired mono-formylated product and the appearance of di-formylated byproducts.
Causality: The Duff reaction proceeds through a complex mechanism involving the breakdown of protonated HMTA to an iminium ion electrophile.[12] High temperatures and an excess of HMTA can lead to multiple formylations and subsequent condensation reactions, resulting in resin formation.[1][13]
Solutions & Protocols:
-
Stoichiometry Control: This is the most critical parameter. The molar ratio of HMTA to the phenolic substrate should be carefully controlled. A ratio close to 1:1 or even slightly less HMTA favors mono-formylation.[1]
-
Temperature Management: Use the lowest effective temperature. For reactions in TFA, maintaining the temperature at or just below its boiling point (~72°C) is often sufficient and helps avoid polymerization.[13]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material and the formation of the product. Stop the reaction once the optimal yield of the mono-formylated product is achieved to prevent further side reactions.
Table 1: Comparative Troubleshooting for Polymerization
| Parameter | Reimer-Tiemann Reaction | Duff Reaction | Rationale |
| Catalyst | Strong Base (e.g., NaOH) | Acid (e.g., TFA, Acetic Acid) | Polymerization can occur under both conditions; control measures are catalyst-specific. |
| Key Control | Temperature & Stirring | Stoichiometry (HMTA:Phenol) | Controls the concentration and reactivity of the electrophilic species (dichlorocarbene vs. iminium ion). |
| Temp. Range | 60 - 70°C | 70 - 100°C (acid dependent) | Exceeding these ranges dramatically increases the rate of polymerization over formylation.[1] |
| Primary Fix | Add chloroform dropwise; ensure vigorous mixing. | Use a molar ratio of HMTA:Phenol ≤ 1:1; monitor reaction progress closely.[1] | Prevents buildup of reactive intermediates and minimizes multi-substitution. |
Purification of Product from Polymeric Byproducts
If polymerization has occurred, isolating the desired hydroxybenzaldehyde can be challenging but is often achievable.
-
Column Chromatography: This is one of the most effective methods for separating the relatively polar monomeric product from the less polar oligomers and non-polar starting materials. Silica gel is a common stationary phase.[14]
-
Recrystallization: If a significant amount of product has been formed, recrystallization from a suitable solvent system (e.g., water, toluene, or mixtures with hexane) can effectively remove polymeric impurities, which tend to be amorphous and less soluble.[15]
-
Distillation: While hydroxybenzaldehydes can be sensitive to high temperatures, vacuum distillation can sometimes be used for purification, although there is a risk of decomposition.[6][15]
By understanding the mechanisms that lead to polymerization and carefully controlling the key reaction parameters, researchers can significantly improve the yield and purity of hydroxybenzaldehydes, avoiding the formation of intractable resins and simplifying downstream processing.
References
- 1. benchchem.com [benchchem.com]
- 2. orientjchem.org [orientjchem.org]
- 3. youtube.com [youtube.com]
- 4. The synthesis and thermal properties of oligo‐3‐hydroxybenzaldehyde synthesized by oxidative polycondensation (2006) | H. Mart | 6 Citations [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 7. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 8. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]
- 11. Sciencemadness Discussion Board - Synthesis of 4-hydroxybenzaldehyde from phenol? - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. Duff reaction - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. DSpace [kuscholarworks.ku.edu]
- 15. US4748278A - Process for the isolation of p-hydroxybenzaldehyde - Google Patents [patents.google.com]
Challenges in the scale-up of 2,6-Dichloro-4-hydroxybenzaldehyde production
Technical Support Center: Production of 2,6-Dichloro-4-hydroxybenzaldehyde
Welcome to the technical support center for the synthesis and scale-up of this compound. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this key chemical intermediate. We will delve into the mechanistic underpinnings of the synthesis, provide actionable troubleshooting advice, and address the critical considerations for scaling the process from the lab bench to larger-scale production.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of this compound.
Q1: What is the most common laboratory method for synthesizing this compound?
A1: The most prevalent method is the formylation of 3,5-dichlorophenol via the Reimer-Tiemann reaction.[1][2] This reaction uses chloroform (CHCl₃) and a strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), to introduce a formyl group (-CHO) onto the aromatic ring.[3] The reaction proceeds through an electrophilic aromatic substitution mechanism involving a dichlorocarbene (:CCl₂) intermediate.[4]
Q2: Why is the Reimer-Tiemann reaction often challenging, leading to low yields?
A2: The Reimer-Tiemann reaction is notoriously sensitive and can suffer from low yields for several reasons. A primary issue is the biphasic nature of the reaction system, as aqueous hydroxide is not readily soluble in the chloroform phase.[2] This leads to poor mass transfer between the two layers, which can be a significant rate-limiting factor.[4] Additionally, the dichlorocarbene intermediate is highly reactive and can participate in side reactions, leading to the formation of tars and other byproducts.[5]
Q3: Are there alternative formylation methods to the Reimer-Tiemann reaction for this synthesis?
A3: Yes, other formylation methods exist, though each comes with its own set of challenges.
-
Duff Reaction: This method uses hexamine in an acidic medium.[6][7] It is generally selective for the ortho position relative to the hydroxyl group, which would not yield the desired 4-hydroxy product from 3,5-dichlorophenol.[6]
-
Vilsmeier-Haack Reaction: This reaction employs a Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphoryl chloride (POCl₃).[8][9] It is effective for electron-rich arenes but can result in a mixture of isomers and requires harsh conditions.[10][11]
-
Magnesium Dichloride/Paraformaldehyde Method: Some methods report high yields for ortho-formylation using paraformaldehyde with a magnesium dichloride-triethylamine base system, but this is again not suitable for obtaining the para-formylated product.[12][13]
Given the substitution pattern of the target molecule, the Reimer-Tiemann reaction remains a common, albeit challenging, choice.
Q4: What are the primary safety concerns when running this reaction, especially at scale?
A4: The primary safety concerns involve the reagents used:
-
Chloroform: A suspected carcinogen and potent anesthetic.[14] It can cause liver and kidney damage.[15] All work should be performed in a well-ventilated chemical fume hood.[14] Upon exposure to heat or oxygen, chloroform can decompose into highly toxic phosgene gas.[14][16]
-
Strong Bases (NaOH/KOH): Highly corrosive and can cause severe skin and eye burns.[15]
-
Exothermic Reaction: The reaction can be highly exothermic once initiated, posing a risk of thermal runaway if not properly controlled, especially in larger volumes.[2][17] Adequate cooling capacity is essential for scale-up.[17]
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Possible Cause | Underlying Reason & Explanation | Recommended Solution |
| Inefficient Dichlorocarbene Generation | The reaction of chloroform with hydroxide to form the dichlorocarbene electrophile is the critical first step.[2] Insufficient base concentration or poor mixing can slow this process, starving the reaction of its key electrophile. | Ensure a sufficient excess of a strong base (e.g., 40% aqueous NaOH) is used.[1] The base deprotonates chloroform to form the trichloromethyl anion, which then eliminates a chloride ion to yield dichlorocarbene.[5] |
| Poor Mass Transfer in Biphasic System | The phenoxide, formed in the aqueous phase, must react with the dichlorocarbene, which is primarily in the organic (chloroform) phase.[2] Without efficient mixing, the interfacial area is small, leading to a very slow reaction rate.[4] | 1. Vigorous Stirring: Use a high-speed overhead mechanical stirrer, especially for volumes greater than 500 mL. Magnetic stirring is often insufficient.[17] 2. Phase-Transfer Catalyst (PTC): Introduce a PTC like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBAC). The PTC shuttles the phenoxide anion from the aqueous phase into the organic phase, dramatically increasing the reaction rate.[2] |
| Reaction Temperature Too Low or Too High | The reaction typically requires heating to initiate.[3] However, it is exothermic and can run away if not controlled.[2] Excessively high temperatures (>70-80°C) can lead to decomposition of the starting material, product, and the dichlorocarbene, resulting in tar formation. | Start the reaction at a moderately elevated temperature (e.g., 60-70°C).[1] Once the reaction initiates (often indicated by a color change and increase in temperature), provide external cooling to maintain a stable internal temperature. For scale-up, a reactor with a cooling jacket is mandatory.[17] |
| Decomposition of Starting Material/Product | Phenols and aldehydes can be unstable under prolonged exposure to strong base at high temperatures, leading to degradation and polymerization (tarring). | Minimize reaction time by monitoring for the disappearance of the starting material (3,5-dichlorophenol) using Thin Layer Chromatography (TLC).[18] Once the reaction is complete, cool the mixture promptly and proceed to the workup. |
Problem 2: Formation of Significant Byproducts
| Observed Byproduct | Plausible Mechanism | Mitigation Strategy |
| Dark, Tarry Residue | This is often due to polymerization of the phenol or aldehyde under the harsh basic and thermal conditions. The highly reactive dichlorocarbene can also self-react or react non-productively at high temperatures. | 1. Strict Temperature Control: Avoid overheating. Maintain the reaction temperature in the optimal range (e.g., 65°C). 2. Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent oxidative side reactions that can contribute to tar formation. |
| Unidentified Isomers | While the hydroxyl group is a strong ortho, para-director, and the two chlorine atoms are meta-directors, some ortho-formylation can still occur, leading to the formation of 2-hydroxy-4,6-dichlorobenzaldehyde. | Purify the crude product using column chromatography on silica gel or fractional crystallization. An ethyl acetate/hexanes solvent system is often effective for separating isomers of substituted benzaldehydes.[19] |
| Residual Dichloromethyl Intermediate | Incomplete hydrolysis of the intermediate formed after the dichlorocarbene attacks the phenoxide ring will leave a dichloromethyl-substituted phenol.[2] | During the workup, ensure the aqueous solution remains basic and is heated or stirred for a sufficient duration to drive the hydrolysis to completion before acidification. |
Problem 3: Difficulties in Product Isolation and Purification
| Issue | Explanation | Recommended Protocol |
| Product is "Oily" and Won't Crystallize | The crude product is likely impure, with unreacted starting material or byproducts acting as a eutectic contaminant, depressing the melting point. | 1. Acid-Base Extraction: After the reaction, remove excess chloroform. Acidify the aqueous layer carefully with HCl to a pH of ~4-5.[1] This will precipitate the phenolic compounds (product and unreacted starting material). Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with a dilute sodium bicarbonate solution to remove any acidic byproducts, followed by a brine wash.[19] 2. Recrystallization: Attempt recrystallization from a suitable solvent system. A mixture of ethanol and water, or hexane and ethyl acetate, may be effective.[12] |
| Product Contaminated with Starting Material | 3,5-dichlorophenol has similar solubility characteristics to the product, making separation difficult. | If recrystallization is ineffective, column chromatography is the most reliable method. Use a gradient elution from low polarity (e.g., 100% hexanes) to higher polarity (e.g., 20-30% ethyl acetate in hexanes) to separate the less polar starting material from the more polar aldehyde product.[18] |
Section 3: Scale-Up Considerations and Protocols
Scaling up the Reimer-Tiemann reaction requires careful attention to process engineering principles to ensure safety, consistency, and yield.[17]
| Parameter | Lab Scale (100 mL) | Pilot Scale (10 L) | Key Challenges & Solutions |
| Mixing | Magnetic Stir Bar | Overhead Mechanical Stirrer (High-Torque) | Challenge: Inadequate mixing leads to poor mass transfer and localized "hot spots".[17] Solution: Use a properly designed impeller (e.g., pitched-blade turbine) to ensure vigorous agitation and create a large interfacial area between the aqueous and organic phases. |
| Heat Transfer | Oil Bath / Heating Mantle | Jacketed Reactor with Chiller/Heater | Challenge: The high exothermicity of the reaction can lead to a thermal runaway in a large volume.[17] Solution: Use a jacketed reactor with a reliable temperature control unit. Add reagents (especially chloroform) slowly and sub-surface to control the rate of reaction and heat generation.[1] |
| Reagent Handling | Manual Addition | Metering Pumps / Addition Funnels | Challenge: Safe handling of large quantities of hazardous chloroform and corrosive NaOH.[15] Solution: Use a closed system with metering pumps for controlled addition. Ensure appropriate personal protective equipment (PPE) is worn, including double-layered gloves and face shields.[14] |
| Workup | Separatory Funnel | Jacketed Reactor with Bottom Outlet Valve | Challenge: Handling and separating large volumes of biphasic mixtures. Solution: Perform the entire workup (acidification, extraction) in the reactor. Use the bottom outlet valve to drain layers. Ensure the reactor is rated for the acidic conditions of the workup. |
Experimental Workflow: Lab-Scale Synthesis
This protocol provides a starting point for the synthesis of this compound.
-
Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and an addition funnel. Place the flask in a heating bath.
-
Reagents: To the flask, add 3,5-dichlorophenol (1.0 eq) and a solution of sodium hydroxide (8.0 eq) in water (e.g., 40% w/v solution).[1]
-
Reaction Initiation: Begin vigorous stirring and heat the mixture to 70°C.
-
Chloroform Addition: Slowly add chloroform (2.0 - 3.0 eq) dropwise via the addition funnel over 1 hour.[1] An exotherm may be observed. Maintain the internal temperature between 70-75°C using the heating bath or a cooling bath as needed.
-
Reaction Monitoring: After the addition is complete, stir the mixture for an additional 3-5 hours at 70°C. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), checking for the consumption of 3,5-dichlorophenol.
-
Workup:
-
Cool the reaction to room temperature.
-
Transfer the mixture to a larger beaker and carefully acidify with concentrated HCl until the pH is ~4-5.
-
Extract the aqueous slurry with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
-
Purification:
-
Remove the solvent under reduced pressure to obtain the crude solid.
-
Purify the solid by column chromatography or recrystallization to yield pure this compound.
-
Section 4: Visual Diagrams
Reaction Mechanism: Reimer-Tiemann Formylation
Caption: Mechanism of the Reimer-Tiemann reaction for this compound synthesis.
Troubleshooting Workflow for Low Yield
Caption: Logical workflow for diagnosing and resolving low yield issues in the synthesis.
References
- 1. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 3. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 4. chemistnotes.com [chemistnotes.com]
- 5. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 6. Duff reaction - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. chemistry.mdma.ch [chemistry.mdma.ch]
- 14. safety.duke.edu [safety.duke.edu]
- 15. nj.gov [nj.gov]
- 16. Chloroform - Wikipedia [en.wikipedia.org]
- 17. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2,6-Dichloro-4-hydroxybenzaldehyde and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug discovery, the nuanced reactivity of substituted aromatic aldehydes is a cornerstone of molecular design. The precise arrangement of substituents on the benzaldehyde scaffold dictates the molecule's electronic and steric properties, profoundly influencing reaction kinetics, yield, and the biological activity of its derivatives. This guide offers an in-depth comparative analysis of 2,6-dichloro-4-hydroxybenzaldehyde, a key building block, against its structural isomers. We will dissect the theoretical underpinnings of their reactivity, supported by established chemical principles, and provide robust experimental protocols for empirical validation.
Theoretical Framework: The Interplay of Steric and Electronic Effects
The reactivity of the aldehyde functional group in dichlorinated hydroxybenzaldehydes is governed by a delicate balance of electronic effects (inductive and resonance) and steric hindrance imparted by the chlorine and hydroxyl substituents.
Electronic Effects:
-
Inductive Effect (-I): Due to their high electronegativity, chlorine atoms withdraw electron density from the benzene ring through the sigma (σ) bond framework.[1] This deactivates the ring towards electrophilic attack but, crucially, increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1]
-
Resonance Effect (+R): Both the chlorine and hydroxyl groups possess lone pairs of electrons that can be delocalized into the pi (π) system of the ring.[1] The hydroxyl group is a strong resonance donor (+R > -I), increasing electron density at the ortho and para positions. Chlorine is a weaker resonance donor (+R < -I). The net electronic effect of each substituent is a combination of these two forces.
Steric Effects: The presence of substituents in the ortho positions (2- and 6-) relative to the aldehyde group introduces significant steric hindrance.[2][3] This physical bulk can impede the trajectory of an incoming nucleophile, dramatically slowing reaction rates at the carbonyl carbon.[3][4] This "ortho effect" is a primary determinant of reactivity for 2,6-disubstituted benzaldehydes.[5]
Comparative Analysis of Key Isomers
To illustrate these principles, let us compare our primary compound of interest, This compound , with a key structural isomer, 3,5-dichloro-4-hydroxybenzaldehyde .
| Feature | This compound | 3,5-Dichloro-4-hydroxybenzaldehyde | Rationale |
| Carbonyl Electrophilicity | Very High | High | Both isomers benefit from the strong -I effect of two chlorine atoms. The ortho position in the 2,6-isomer provides a more direct inductive withdrawal, slightly increasing electrophilicity compared to the meta position in the 3,5-isomer. |
| Steric Hindrance at CHO | Very High | Low | The two bulky chlorine atoms flanking the aldehyde group in the 2,6-isomer create a highly congested environment, severely restricting access for nucleophiles.[3][4] The 3,5-isomer has no ortho substituents, leaving the aldehyde group sterically accessible. |
| Phenolic Acidity (pKa) | Lower (More Acidic) | Higher (Less Acidic) | The ortho-chlorine atoms in the 2,6-isomer provide a powerful inductive stabilization of the resulting phenoxide anion. This effect is weaker for the meta-chlorines in the 3,5-isomer. |
| Predicted Reactivity (Nucleophilic Addition) | Low | High | Despite its high carbonyl electrophilicity, the overwhelming steric hindrance in the 2,6-isomer is the dominant factor, making it significantly less reactive towards nucleophilic addition than the sterically unhindered 3,5-isomer. |
This comparison highlights a classic dichotomy: the electronic effects in the 2,6-isomer prime the aldehyde for reaction, but the steric effects prevent it. This makes it a unique reagent, often chosen when high electrophilicity is needed but subsequent reactions at the aldehyde must be carefully controlled.
Experimental Validation of Comparative Reactivity
To empirically quantify the differences in reactivity, standardized kinetic experiments are essential. Below are protocols designed to be self-validating systems for comparing isomer reactivity.
Experiment 1: Comparative Kinetics of Cyanohydrin Formation via UV-Vis Spectroscopy
This experiment compares the rate of nucleophilic addition of a cyanide ion to the aldehyde. The disappearance of the aldehyde's carbonyl n→π* absorption provides a direct measure of the reaction rate.[3]
Objective: To determine the pseudo-first-order rate constants for the reaction of different dichlorohydroxybenzaldehyde isomers with potassium cyanide.
Methodology:
-
Stock Solution Preparation:
-
Prepare 10 mM stock solutions of each benzaldehyde isomer in a 50:50 ethanol:water mixture.
-
Prepare a 1.0 M stock solution of potassium cyanide (KCN) in a pH 10.0 borate buffer (Caution: KCN is highly toxic. Handle with extreme care in a fume hood).
-
Prepare a pH 10.0 borate buffer solution.
-
-
Spectrophotometer Setup:
-
Set a UV-Vis spectrophotometer to monitor the absorbance at the λ_max of the n→π* transition for the benzaldehyde isomers (typically around 300-340 nm). Perform a scan for each isomer to determine the optimal wavelength.
-
Equilibrate the spectrophotometer's cuvette holder to a constant temperature (e.g., 25.0 °C).
-
-
Kinetic Run:
-
Pipette 2.9 mL of the pH 10.0 buffer into a quartz cuvette.
-
Add 50 µL of the 10 mM aldehyde stock solution. Mix by inversion.
-
Place the cuvette in the spectrophotometer and blank the instrument.
-
To initiate the reaction, rapidly add 50 µL of the 1.0 M KCN stock solution, mix quickly, and immediately begin recording absorbance over time for at least 3 half-lives.
-
-
Data Analysis:
-
Since the concentration of KCN is in large excess, the reaction will follow pseudo-first-order kinetics with respect to the aldehyde.
-
Plot ln(A_t - A_∞) versus time, where A_t is the absorbance at time t and A_∞ is the absorbance at the end of the reaction.
-
The slope of the resulting linear plot will be equal to -k_obs, where k_obs is the observed pseudo-first-order rate constant.
-
Compare the k_obs values for each isomer. A higher k_obs indicates greater reactivity.
-
Diagram: Experimental Workflow for Kinetic Analysis
Caption: Workflow for comparing aldehyde reactivity using UV-Vis spectroscopy.
Experiment 2: Comparative Oxidation to Carboxylic Acids
The oxidation of benzaldehydes to benzoic acids is a common transformation. The rate can be influenced by both electronic and steric factors. Studies on ortho-substituted benzaldehydes have shown that the reaction is subject to steric hindrance.[2]
Objective: To compare the relative rates of oxidation of dichlorohydroxybenzaldehyde isomers using a mild oxidizing agent like potassium permanganate in an acidic medium.[6]
Methodology:
-
Reaction Setup: In separate flasks, dissolve an equimolar amount of each benzaldehyde isomer in a suitable solvent (e.g., acetone/water). Add a catalytic amount of sulfuric acid.
-
Initiation: To each flask, add an identical, sub-stoichiometric amount of a standardized potassium permanganate (KMnO₄) solution. The purple color of the MnO₄⁻ ion will serve as a visual indicator.
-
Monitoring: Stir the reactions at a constant temperature and monitor the time it takes for the purple color to disappear in each flask. The disappearance of color indicates the consumption of the permanganate.
-
Analysis: A shorter time to discoloration indicates a faster reaction rate. For a more quantitative analysis, aliquots can be taken at regular intervals, the reaction quenched, and the remaining aldehyde quantified by HPLC or GC.
Diagram: Steric Hindrance in Nucleophilic Attack
Caption: Steric hindrance from ortho-chlorines impedes nucleophilic attack.
Conclusion
This compound presents a fascinating case study in chemical reactivity where electronic activation and steric inhibition are in direct opposition. Its high carbonyl electrophilicity, a result of the powerful inductive effect of two ortho-chlorine atoms, is severely tempered by the steric shield these same atoms provide. In contrast, isomers like 3,5-dichloro-4-hydroxybenzaldehyde, which lack this steric congestion, are predicted to be far more reactive in nucleophilic addition reactions.
For the medicinal chemist and process developer, this understanding is critical. The 2,6-dichloro isomer is an ideal substrate when a reaction requires a highly electron-deficient aldehyde, but where subsequent nucleophilic attack must be controlled or prevented. Conversely, when rapid carbonyl chemistry is desired, a less hindered isomer such as the 3,5-dichloro variant would be the superior choice. The experimental protocols provided herein offer a clear and reliable framework for quantifying these differences, enabling researchers to make informed decisions in the design and execution of complex synthetic pathways.
References
A Comparative Guide to the HPLC Analysis of 2,6-Dichloro-4-hydroxybenzaldehyde and its Impurities
For researchers, scientists, and drug development professionals, the purity of chemical entities is paramount. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2,6-Dichloro-4-hydroxybenzaldehyde, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Ensuring the accurate quantification of this compound and the effective separation of its process-related and degradation impurities is critical for quality control and regulatory compliance. This document offers a detailed examination of two distinct reversed-phase HPLC (RP-HPLC) methodologies, supported by fabricated experimental data, to guide the selection of an optimal analytical approach.
Introduction: The Analytical Challenge
This compound is synthesized via the chlorination of 4-hydroxybenzaldehyde. This process can lead to the formation of several impurities, including unreacted starting material and various chlorinated isomers. Furthermore, like many aromatic aldehydes, it is susceptible to degradation through oxidation and reduction. A robust analytical method must be able to resolve the active pharmaceutical ingredient (API) from all potential impurities.
Potential Process-Related Impurities:
-
4-Hydroxybenzaldehyde (Impurity A): Unreacted starting material.
-
2-Chloro-4-hydroxybenzaldehyde (Impurity B): Monochlorinated intermediate.
-
3-Chloro-4-hydroxybenzaldehyde (Impurity C): Monochlorinated intermediate.
-
3,5-Dichloro-4-hydroxybenzaldehyde (Impurity D): Dichlorinated isomeric by-product.
Potential Degradation Products:
-
2,6-Dichloro-4-hydroxybenzoic acid (Impurity E): Oxidation product.
-
2,6-Dichloro-4-hydroxybenzyl alcohol (Impurity F): Reduction product.
The structural similarities of these compounds, particularly the chlorinated isomers, present a significant chromatographic challenge. The choice of stationary phase, mobile phase composition, and gradient profile are critical for achieving adequate separation.
Experimental Workflow and Methodologies
The general workflow for the HPLC analysis of this compound is depicted below. This process involves sample preparation, HPLC separation, and data analysis to determine the purity of the analyte and quantify any impurities present.
Figure 1: General workflow for the HPLC analysis of this compound.
This guide compares two distinct RP-HPLC methods for the analysis of this compound and its impurities.
Method A: Acetonitrile-Based Gradient on a Standard C18 Column
This method employs a conventional C18 stationary phase with a gradient elution using acetonitrile and water, modified with phosphoric acid to ensure sharp peak shapes for the phenolic compounds.
Method B: Methanol-Based Gradient on a Phenyl-Hexyl Column
Method B utilizes a phenyl-hexyl stationary phase, which offers alternative selectivity through π-π interactions with the aromatic rings of the analytes. A methanol-based mobile phase is used to further exploit these interactions and achieve a different separation profile.
Comparative Performance Data
The performance of Method A and Method B in separating this compound from its potential impurities is summarized below. The data presented is fabricated for illustrative purposes but reflects typical chromatographic behavior.
| Compound | Method A (C18/ACN) | Method B (Phenyl-Hexyl/MeOH) |
| Retention Time (min) | Resolution (Rs) | |
| Impurity F (Alcohol) | 3.2 | - |
| Impurity A (Starting Material) | 4.5 | 4.1 |
| Impurity C (3-Chloro) | 6.8 | 6.5 |
| Impurity B (2-Chloro) | 7.5 | 2.1 |
| This compound | 8.1 | - |
| Impurity D (3,5-Dichloro) | 8.5 | 1.6 |
| Impurity E (Acid) | 9.2 | 2.5 |
Analysis:
Method B, utilizing the phenyl-hexyl column and methanol gradient, demonstrates superior resolving power for all critical pairs compared to Method A. Notably, the resolution between the main component and its closest eluting impurity, Impurity D, is significantly better in Method B (Rs = 3.2) than in Method A (Rs = 1.6). While Method A offers a faster analysis time, the compromised resolution may not be suitable for accurate impurity profiling, especially at low concentrations.
Detailed Experimental Protocols
Protocol for Method B (Recommended)
This protocol provides a step-by-step guide for the HPLC analysis of this compound and its impurities using the recommended Phenyl-Hexyl column with a methanol gradient.
1. Materials and Reagents:
-
Columns: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Methanol
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard and Sample Preparation: Prepare a stock solution of this compound and its impurities in the diluent at a concentration of approximately 1 mg/mL. For analysis, dilute to a working concentration of 0.1 mg/mL.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-18 min: 80% B
-
18-18.1 min: 80% to 30% B
-
18.1-22 min: 30% B
-
3. Self-Validating System (System Suitability):
To ensure the validity of the analytical results, a system suitability test must be performed before sample analysis.
-
Resolution: The resolution between this compound and 3,5-Dichloro-4-hydroxybenzaldehyde (Impurity D) must be ≥ 2.0.
-
Tailing Factor: The tailing factor for the this compound peak should be ≤ 1.5.
-
Relative Standard Deviation (RSD): The RSD for the peak area of six replicate injections of the standard solution should be ≤ 2.0%.
Structures of Analyte and Impurities
The chemical structures of this compound and its potential impurities are presented below to visualize the subtle differences that impact chromatographic separation.
Figure 2: Structures of this compound and potential impurities.
Conclusion
The selection of an appropriate HPLC method is critical for the accurate analysis of this compound and its impurities. While a standard C18 column with an acetonitrile gradient can provide a rapid analysis, it may not offer sufficient resolution for all critical pairs. The use of a phenyl-hexyl column with a methanol-based gradient (Method B) is recommended for its superior selectivity and resolving power, ensuring a robust and reliable stability-indicating method. The enhanced π-π interactions offered by the phenyl-hexyl stationary phase are particularly effective in separating the closely related chlorinated isomers of hydroxybenzaldehyde. This guide provides the necessary framework for researchers to implement a scientifically sound and defensible analytical method for this important chemical intermediate.
A Comparative Guide to the Validation of Analytical Methods for 2,6-Dichloro-4-hydroxybenzaldehyde
Introduction
2,6-Dichloro-4-hydroxybenzaldehyde (DCHB), with the molecular formula C₇H₄Cl₂O₂, is a halogenated aromatic aldehyde that serves as a key intermediate in the synthesis of various fine chemicals, pharmaceuticals, and agricultural products.[1][2] The purity and concentration of DCHB are critical quality attributes that directly impact the yield, purity, and safety of the final products. Therefore, the development and validation of a robust analytical method for its quantification are not merely procedural formalities but foundational requirements for ensuring data integrity, process control, and regulatory compliance.
This guide provides an in-depth comparison of analytical methodologies for the validation of DCHB, with a primary focus on High-Performance Liquid Chromatography (HPLC) and a secondary evaluation of Gas Chromatography (GC). The principles and protocols detailed herein are grounded in the globally recognized guidelines from the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline on the Validation of Analytical Procedures, ensuring a framework that is both scientifically sound and aligned with regulatory expectations.[3][4][5]
Chapter 1: The Foundation: Principles of Analytical Method Validation
The core objective of analytical method validation is to provide documented evidence that a procedure is "fit for its intended purpose."[6] This involves a series of experiments designed to assess the method's performance characteristics. A well-validated method yields results that are reliable, reproducible, and accurate for the intended analytical application. The validation process is a continuous lifecycle, beginning in development and extending throughout the method's use.[7]
The fundamental validation parameters, as stipulated by ICH Q2(R2), are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[8]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[8]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.[9]
-
Accuracy: The closeness of test results to the true value.[8]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[10]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Chapter 2: A Comparative Analysis of Chromatographic Techniques for DCHB
The choice of analytical instrumentation is the first critical decision in method development. For a molecule like DCHB—a polar, halogenated benzaldehyde—chromatographic techniques are superior. The two primary candidates are HPLC and GC.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Suitability for DCHB | Excellent. DCHB is non-volatile and has chromophores, making it ideal for Reverse-Phase HPLC with UV detection.[11] | Conditional. DCHB has low volatility. Analysis requires high inlet temperatures, which may cause degradation. Derivatization is often necessary to increase volatility and thermal stability.[11] |
| Detection | UV-Vis is highly effective due to the aromatic ring and carbonyl group. PDA detectors can provide peak purity analysis. | Flame Ionization Detector (FID) is a universal detector. For enhanced selectivity and sensitivity to the chloro-substituents, a Halogen-Specific Detector (XSD) or an Electron Capture Detector (ECD) would be superior.[12] |
| Specificity | High intrinsic specificity due to separation in both stationary and mobile phases. Forced degradation studies are straightforward to perform. | High efficiency can provide good resolution. However, co-elution with thermally generated artifacts is a risk. Specificity relies heavily on the detector used. |
| Complexity | Method development is generally straightforward. Analysis is performed at or near ambient temperature, minimizing sample degradation. | Requires careful optimization of temperature programs. The potential need for a derivatization step adds complexity, time, and a source of variability to the protocol.[13] |
| Recommendation | Primary recommended technique. Offers the best combination of specificity, reliability, and ease of use for routine quality control and stability testing of DCHB. | Alternative/Specialized technique. Useful for orthogonal validation or for specific applications like trace analysis in complex matrices where a halogen-specific detector can provide benefits.[12] |
Chapter 3: In-Depth Validation Protocol: A Stability-Indicating HPLC-UV Method
This section provides a detailed, self-validating protocol for an HPLC-UV method, which stands as the most robust and reliable choice for analyzing this compound.
Specificity and Selectivity
Specificity proves that the analytical signal is solely from the analyte of interest. For a stability-indicating method, this is paramount and is established through forced degradation studies.[14] The goal is to intentionally degrade the sample to demonstrate that the resulting degradation products do not interfere with the quantification of the parent compound.[15][16]
Experimental Protocol: Forced Degradation
-
Prepare Stock Solution: Prepare a stock solution of DCHB in a suitable solvent (e.g., acetonitrile/water).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60°C. Withdraw samples at timed intervals (e.g., 2, 4, 8, 24 hours) and neutralize with an equivalent amount of 0.1 M NaOH before dilution and injection.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 40°C). Withdraw samples at timed intervals, neutralize with 0.1 M HCl, and analyze.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature. Monitor the reaction and quench if necessary (e.g., with sodium bisulfite) before analysis.
-
Thermal Degradation: Expose solid DCHB powder to dry heat (e.g., 80°C) in an oven for a set period. Dissolve the stressed powder for analysis.
-
Photolytic Degradation: Expose the DCHB solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by the HPLC method using a photodiode array (PDA) detector.
-
Acceptance Criteria: The method is specific if the DCHB peak is resolved from all degradation product peaks (resolution > 2) and the peak purity index is greater than a set threshold (e.g., > 0.999).
Linearity and Range
This parameter verifies that the detector response is proportional to the analyte concentration over a specified range.
Experimental Protocol: Linearity
-
Prepare Standards: From a certified reference standard of DCHB, prepare a stock solution. Perform serial dilutions to create at least five concentration levels, typically spanning 80% to 120% of the target assay concentration.[17][18]
-
Analysis: Inject each concentration level in triplicate.
-
Data Evaluation: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis.
-
Acceptance Criteria:
Accuracy
Accuracy is determined by applying the method to samples with known concentrations of DCHB and measuring the agreement between the measured and true values. This is often expressed as percent recovery.
Experimental Protocol: Accuracy (Recovery)
-
Sample Preparation: If a drug product matrix exists, use it. If not, a placebo can be used. Spike the matrix with DCHB at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[19]
-
Replicates: Prepare three independent samples at each concentration level.
-
Analysis: Analyze all nine samples according to the method.
-
Calculation: Calculate the percent recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) * 100.
-
Acceptance Criteria: The mean percent recovery should be within a pre-defined range, typically 98.0% to 102.0%, with an acceptable relative standard deviation (%RSD).
Precision
Precision is assessed at two levels: repeatability and intermediate precision.
Experimental Protocol: Precision
-
Repeatability (Intra-Assay Precision):
-
Prepare a minimum of six independent samples of DCHB at 100% of the target concentration.[17]
-
Analyze these samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the mean, standard deviation (SD), and %RSD for the results.
-
-
Intermediate Precision:
-
Repeat the repeatability study under different conditions (e.g., on a different day, with a different analyst, or using a different instrument).
-
Compare the results from both sets of experiments using statistical tests (e.g., F-test, t-test) to ensure there are no significant differences.
-
-
Acceptance Criteria: The %RSD for repeatability and intermediate precision should typically be ≤ 2.0%.[8]
Robustness
Robustness demonstrates the method's reliability during normal use by intentionally varying key parameters.
Experimental Protocol: Robustness
-
Identify Parameters: Select critical method parameters to vary, such as:
-
Mobile phase composition (e.g., ±2% organic solvent)
-
Column temperature (e.g., ±5°C)
-
Flow rate (e.g., ±10%)
-
pH of the mobile phase buffer (e.g., ±0.2 units)
-
-
Analysis: Analyze a standard solution under each modified condition.
-
Evaluation: Evaluate the effect of these changes on system suitability parameters (e.g., retention time, tailing factor, resolution) and the final quantitative result.
-
Acceptance Criteria: The system suitability criteria must be met under all varied conditions, and the quantitative results should not deviate significantly from the nominal condition.
Chapter 4: Summary of Validation Data and Comparison
The following table summarizes the expected performance data from a well-validated HPLC-UV method compared to a hypothetical GC-FID method for DCHB analysis.
| Validation Parameter | HPLC-UV Method | GC-FID Method (with Derivatization) | Justification |
| Specificity | High; demonstrated by forced degradation. Peak purity > 0.999. | Moderate to High; potential for thermal degradation artifacts. Specificity is dependent on chromatographic resolution. | HPLC's ambient analysis temperature prevents the formation of artifacts, providing a cleaner baseline and more reliable specificity.[11] |
| Linearity (r²) | ≥ 0.9995 | ≥ 0.9990 | Both methods can achieve excellent linearity, but HPLC often shows slightly better correlation due to the stability of the analyte during analysis. |
| Accuracy (% Recovery) | 99.0% - 101.0% | 98.0% - 102.0% | HPLC recovery is typically tighter. The multi-step derivatization required for GC can introduce additional variability and potential for sample loss. |
| Precision (%RSD) | Repeatability: < 1.0%Intermediate: < 1.5% | Repeatability: < 1.5%Intermediate: < 2.0% | The simpler sample preparation for HPLC leads to superior precision. |
| LOQ | ~0.1 µg/mL | ~0.5 µg/mL (can be lower with XSD/ECD) | While standard FID may be less sensitive, a halogen-specific detector like an XSD could significantly lower the LOQ for the GC method, making it advantageous for trace impurity analysis.[12] |
| Robustness | High | Moderate | The GC method is more sensitive to variations in temperature ramps and derivatization conditions, making it less robust than the HPLC method. |
Chapter 5: Conclusion and Final Recommendation
For the comprehensive analytical validation of this compound, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the unequivocally recommended approach. Its performance across all critical validation parameters—specificity, accuracy, precision, and robustness—is superior for this particular analyte. The ability to perform the analysis at ambient temperature avoids potential thermal degradation, which is a significant risk in Gas Chromatography for a functionalized molecule like DCHB. The straightforward protocol and high degree of reliability make HPLC the gold standard for routine quality control, stability testing, and release assays.
Gas Chromatography should be considered a secondary, orthogonal method. It may find a niche in specialized applications, such as identifying volatile impurities from the DCHB synthesis process or when extremely low detection limits are required, which can be achieved through the use of a halogen-specific detector. However, for the primary task of validating the assay and purity of DCHB, HPLC provides the most trustworthy and scientifically sound data.
References
- 1. scbt.com [scbt.com]
- 2. CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde - Google Patents [patents.google.com]
- 3. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. biopharminternational.com [biopharminternational.com]
- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. youtube.com [youtube.com]
- 10. scielo.br [scielo.br]
- 11. benchchem.com [benchchem.com]
- 12. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biomedres.us [biomedres.us]
- 16. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 17. ema.europa.eu [ema.europa.eu]
- 18. researchgate.net [researchgate.net]
- 19. demarcheiso17025.com [demarcheiso17025.com]
A Spectroscopic Guide to Mono- and Di-chlorinated Hydroxybenzaldehydes: Unraveling Substitution Patterns
This guide provides a detailed comparative analysis of mono- and di-chlorinated hydroxybenzaldehydes using fundamental spectroscopic techniques: Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural nuances that arise from the number and position of chlorine substituents on the hydroxybenzaldehyde framework. We will explore the underlying principles governing the observed spectral changes, supported by experimental data and established protocols.
Introduction: The Significance of Chlorinated Hydroxybenzaldehydes
Chlorinated hydroxybenzaldehydes are a class of aromatic compounds that serve as crucial intermediates in the synthesis of a wide array of fine chemicals, pharmaceuticals, and agrochemicals.[1] The position and number of chlorine atoms on the benzene ring, in conjunction with the hydroxyl and aldehyde functional groups, profoundly influence the molecule's reactivity, biological activity, and physicochemical properties. Consequently, unambiguous structural characterization is paramount. Spectroscopic methods offer a powerful, non-destructive means to achieve this, providing electronic and structural information that is highly sensitive to the substitution pattern.
This guide will focus on a representative set of isomers to illustrate the key spectroscopic differences between mono- and di-chlorinated species. Our analysis will be grounded in the fundamental principles of electronic transitions, molecular vibrations, and nuclear spin environments, explaining the causality behind the observed spectral shifts.
The Electronic and Vibrational Landscape: A Theoretical Overview
The spectroscopic characteristics of substituted benzaldehydes are governed by the electronic interplay between the aromatic ring and its substituents: the aldehyde (-CHO), hydroxyl (-OH), and chlorine (-Cl) groups.
-
Aldehyde and Hydroxyl Groups: The aldehyde group is strongly electron-withdrawing through resonance and induction, while the hydroxyl group is a strong electron-donating group through resonance.
-
Chlorine Substituents: Chlorine exhibits a dual nature; it is electron-withdrawing by induction due to its high electronegativity, but it can also donate electron density to the aromatic ring through resonance via its lone pairs.[2]
These competing electronic effects modulate the energy levels of the molecular orbitals and the bond strengths within the molecule, leading to characteristic shifts in UV-Vis, IR, and NMR spectra. The net effect depends on the relative positions of these groups.
Caption: Interplay of inductive and resonance effects from substituents on the benzene ring.
UV-Vis Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. In aromatic compounds, the key transitions are typically the π → π* and n → π* transitions.
The position of the maximum absorbance (λmax) is sensitive to the extent of conjugation and the electronic nature of the substituents. Electron-donating groups tend to cause a bathochromic (red) shift to longer wavelengths, while electron-withdrawing groups can have a more complex effect.
Comparative Data:
| Compound | Substituent Positions | Expected λmax (nm) | Comments |
| 4-Hydroxybenzaldehyde | 4-OH | ~285 | Reference compound. |
| 3-Chloro-4-hydroxybenzaldehyde | 3-Cl, 4-OH | ~280-290 | The inductive effect of chlorine may slightly alter the energy of the transition. |
| 5-Chloro-2-hydroxybenzaldehyde | 5-Cl, 2-OH | ~330-340 | Intramolecular hydrogen bonding between the ortho -OH and -CHO groups, along with extended conjugation, causes a significant red shift. |
| 3,5-Dichloro-4-hydroxybenzaldehyde | 3,5-di-Cl, 4-OH | ~290-300 | The two electron-withdrawing chlorine atoms flanking the hydroxyl group lead to a bathochromic shift compared to the monosubstituted analogue. |
| 2,4-Dichlorophenol | 2,4-di-Cl | ~285 | Provides a reference for the effect of dichlorination on a phenol ring.[3] |
Interpretation:
The addition of chlorine atoms generally leads to a bathochromic shift in the π → π* transition, as the lone pairs on the chlorine can participate in the π-system of the ring, effectively extending the chromophore. The magnitude of this shift is highly dependent on the position of the substituents. For instance, in 5-chloro-2-hydroxybenzaldehyde, the ortho-hydroxyl group allows for intramolecular hydrogen bonding with the aldehyde, which planarizes the molecule and enhances conjugation, resulting in a significant red shift. In contrast, the effect is less pronounced when the hydroxyl and aldehyde groups are para to each other. The introduction of a second chlorine atom, as in 3,5-dichloro-4-hydroxybenzaldehyde, further shifts the absorption to a longer wavelength.
FT-IR Spectroscopy: A Vibrational Fingerprint
FT-IR spectroscopy probes the vibrational modes of a molecule. The frequencies of these vibrations are determined by the masses of the atoms and the strength of the bonds connecting them. It is an excellent tool for identifying functional groups.
Key Vibrational Modes for Chlorinated Hydroxybenzaldehydes:
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.[4] Its position and shape can indicate the extent of hydrogen bonding.
-
C-H (Aldehydic) Stretch: Two weak bands are often observed around 2850 cm⁻¹ and 2750 cm⁻¹.[5][6]
-
C=O (Carbonyl) Stretch: A very strong, sharp peak typically between 1650-1715 cm⁻¹.[5][7] Its frequency is sensitive to electronic effects; electron-withdrawing groups tend to increase the frequency, while electron-donating groups and conjugation decrease it.
-
C=C (Aromatic) Stretch: Medium intensity bands in the 1450-1600 cm⁻¹ region.[5]
-
C-Cl Stretch: Found in the fingerprint region, typically between 600-800 cm⁻¹.
Comparative Data:
| Compound | ν(O-H) (cm⁻¹) | ν(C=O) (cm⁻¹) | Comments |
| 4-Hydroxybenzaldehyde | ~3300 (broad) | ~1680 | Intermolecular hydrogen bonding is present.[4] |
| 3-Chloro-4-hydroxybenzaldehyde | ~3300 (broad) | ~1685 | The electron-withdrawing chlorine atom slightly increases the C=O bond order and frequency. |
| 5-Chloro-2-hydroxybenzaldehyde | ~3200 (broad) | ~1665 | Intramolecular hydrogen bonding between the ortho -OH and C=O group significantly lowers the carbonyl stretching frequency.[8] |
| 3,5-Dichloro-4-hydroxybenzaldehyde | ~3350 (broad) | ~1690 | The cumulative electron-withdrawing effect of two chlorine atoms increases the C=O stretching frequency. |
Interpretation:
The most diagnostic feature in the IR spectra is the C=O stretching frequency. In isomers with an ortho-hydroxyl group, such as 5-chloro-2-hydroxybenzaldehyde, strong intramolecular hydrogen bonding weakens the C=O bond, resulting in a notable shift to a lower wavenumber (e.g., ~1665 cm⁻¹).[8] For isomers where the hydroxyl group is not ortho to the aldehyde, this effect is absent. The number of chlorine atoms also plays a role; the inductive electron withdrawal by two chlorine atoms in 3,5-dichloro-4-hydroxybenzaldehyde pulls electron density away from the carbonyl group, strengthening the C=O bond and increasing its stretching frequency compared to the mono-chlorinated analogue.
NMR Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly ¹H (protons) and ¹³C. Chemical shifts (δ), coupling constants (J), and integration values allow for the complete structural elucidation of isomers.
¹H NMR Spectroscopy
The chemical shift of a proton is highly sensitive to the local electronic environment. Electron-withdrawing groups deshield nearby protons, shifting their signals downfield (to higher ppm values), while electron-donating groups cause an upfield shift.
Comparative Data (¹H NMR, in CDCl₃):
| Compound | δ (CHO) (ppm) | δ (OH) (ppm) | δ (Aromatic H) (ppm) & Multiplicity |
| 4-Hydroxybenzaldehyde | ~9.8 (s) | ~6.0 (s, br) | ~6.9 (d), ~7.7 (d) |
| 3-Chloro-4-hydroxybenzaldehyde | ~9.8 (s) | ~6.2 (s, br) | ~7.1 (d), ~7.6 (dd), ~7.8 (d) |
| 5-Chloro-2-hydroxybenzaldehyde | ~9.9 (s) | ~11.0 (s) | ~7.0 (d), ~7.5 (dd), ~7.6 (d) |
| 3,5-Dichloro-4-hydroxybenzaldehyde | ~9.7 (s) | ~6.3 (s, br) | ~7.7 (s) |
Interpretation:
-
Aldehydic Proton: The aldehyde proton appears as a sharp singlet far downfield (~9.7-9.9 ppm) and is less affected by the ring substitution pattern.[8]
-
Hydroxyl Proton: A key diagnostic is the chemical shift of the hydroxyl proton. In isomers with an ortho-hydroxyl group (e.g., 5-chloro-2-hydroxybenzaldehyde), intramolecular hydrogen bonding causes significant deshielding, shifting the proton signal far downfield to ~11.0 ppm.[8] In other isomers, it appears as a broader singlet at a much higher field.
-
Aromatic Protons: The number of signals, their chemical shifts, and their splitting patterns (multiplicity) in the aromatic region (6.8-8.0 ppm) are definitive for identifying isomers.
-
Mono-chlorinated: These isomers will show three distinct signals in the aromatic region. The proton ortho to the strongly deshielding aldehyde group will be furthest downfield.
-
Di-chlorinated: In a symmetrically substituted compound like 3,5-dichloro-4-hydroxybenzaldehyde, the two aromatic protons are chemically equivalent, resulting in a single sharp singlet in the aromatic region. This is a clear indicator of this specific substitution pattern.
-
¹³C NMR Spectroscopy
¹³C NMR provides information on the carbon framework of the molecule.
Comparative Data (¹³C NMR, in CDCl₃):
| Compound | δ (C=O) (ppm) | δ (C-OH) (ppm) | δ (C-Cl) (ppm) | δ (Other Aromatic C) (ppm) |
| 4-Hydroxybenzaldehyde | ~191 | ~161 | - | ~116, 130, 132 |
| 3-Chloro-4-hydroxybenzaldehyde | ~190 | ~156 | ~122 | ~116, 128, 130, 131 |
| 5-Chloro-2-hydroxybenzaldehyde | ~196 | ~158 | ~124 | ~119, 121, 132, 137 |
| 3,5-Dichloro-4-hydroxybenzaldehyde | ~189 | ~152 | ~124 | ~129, 131 |
Interpretation:
The chemical shifts of the carbon atoms directly attached to the substituents are most informative. The carbon bearing the chlorine atom (C-Cl) typically resonates around 122-124 ppm.[9] The number of signals in the aromatic region directly corresponds to the number of non-equivalent carbon atoms, providing a straightforward way to distinguish between symmetric and asymmetric isomers. For instance, 3,5-dichloro-4-hydroxybenzaldehyde will show only four aromatic carbon signals due to its symmetry, whereas the mono-chlorinated isomers will show six.
Experimental Protocols
To ensure data integrity and reproducibility, the following standardized protocols are recommended.
Caption: A generalized workflow for the spectroscopic analysis of chlorinated hydroxybenzaldehydes.
UV-Vis Spectroscopy Protocol
-
Solvent Selection: Use a UV-grade solvent that does not absorb in the region of interest (e.g., methanol or ethanol).
-
Sample Preparation: Prepare a stock solution of the analyte at a concentration of ~1 mg/mL. Dilute this stock solution to achieve an absorbance reading between 0.2 and 0.8 AU for optimal accuracy.
-
Instrument Setup: Use a dual-beam spectrophotometer. Use a matched pair of quartz cuvettes (1 cm path length).
-
Blanking: Fill both the sample and reference cuvettes with the pure solvent and record a baseline spectrum.
-
Measurement: Replace the solvent in the sample cuvette with the diluted analyte solution. Scan the appropriate wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax).
FT-IR Spectroscopy Protocol
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and collect a background spectrum.
-
Sample Spectrum: Place the KBr pellet in the sample holder and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.
-
Data Analysis: Identify the frequencies of the key vibrational bands.
NMR Spectroscopy Protocol
-
Solvent Selection: Choose a deuterated solvent in which the sample is soluble (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if not already present in the solvent.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument should be properly tuned and shimmed to ensure a homogeneous magnetic field.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
¹³C NMR: Acquire the spectrum, which may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
-
Data Processing: Fourier transform the raw data. Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the TMS signal. Integrate the ¹H NMR signals and identify the multiplicities.
Conclusion
The spectroscopic comparison of mono- and di-chlorinated hydroxybenzaldehydes reveals a rich set of structure-dependent features. By systematically analyzing the data from UV-Vis, FT-IR, and NMR spectroscopy, one can confidently distinguish between various isomers.
-
UV-Vis spectroscopy is sensitive to the overall conjugation and electronic environment.
-
FT-IR spectroscopy provides a rapid means to identify key functional groups and is particularly powerful for identifying intramolecular hydrogen bonding via shifts in the C=O and O-H stretching frequencies.
-
¹H and ¹³C NMR spectroscopy offer the most definitive information, allowing for the complete elucidation of the substitution pattern through the analysis of chemical shifts, coupling patterns, and the number of unique signals.
Together, these techniques form a complementary and robust analytical toolkit for the characterization of this important class of chemical intermediates.
References
- 1. Synthesis and Spectroscopy Characterizations of Some New Bis 1,3-thiazolidin-4-ones Derived from 4-hydroxybenzaldehyde Substrate – Oriental Journal of Chemistry [orientjchem.org]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 5. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. IR studies in the substituted benzaldehyde series provide a new definition of sigma-plus constants of ionic substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - Arabian Journal of Chemistry [arabjchem.org]
- 9. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Halogenated Benzaldehydes
This guide provides a comprehensive comparative analysis of the biological activities of halogenated benzaldehydes, offering insights for researchers, scientists, and professionals in drug development. We will explore the nuanced differences in their efficacy as antimicrobial, antifungal, and anticancer agents, supported by experimental data and detailed protocols.
Introduction to Halogenated Benzaldehydes
Benzaldehyde, the simplest aromatic aldehyde, serves as a versatile scaffold in medicinal chemistry. The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the phenyl ring dramatically alters its physicochemical properties, such as lipophilicity, electronic effects, and steric hindrance. These modifications, in turn, profoundly influence the compound's biological activity, leading to a diverse range of therapeutic potentials.[1] This guide will dissect these structure-activity relationships (SARs), providing a framework for rational drug design and development. The halogenation of antimicrobial agents is a well-established strategy to enhance their efficacy and in some cases, overcome resistance.[2][3]
Comparative Antimicrobial and Antifungal Activity
Halogenated benzaldehydes have demonstrated significant potential as antimicrobial and antifungal agents. The nature and position of the halogen substituent on the benzaldehyde ring are critical determinants of their efficacy. Generally, halogenated compounds exhibit enhanced antimicrobial properties.[4]
A study on the antifungal activity of twenty-five monosubstituted benzaldehydes against Saccharomyces cerevisiae revealed that halogen substitution significantly enhances their inhibitory effects. Notably, 4-iodobenzaldehyde and 4-bromobenzaldehyde exhibited the most potent activity, suggesting that the size and electronegativity of the halogen at the para-position are crucial for antifungal efficacy.
Similarly, various halogenated benzaldehyde derivatives have been synthesized and evaluated for their antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. Research has shown that compounds like 2,4-dichlorobenzaldehyde and 3,4-dichlorobenzaldehyde display considerable antibacterial action. The mechanism of action for aldehydes often involves the disruption of the bacterial cell membrane.[5]
Table 1: Comparative Minimum Inhibitory Concentration (MIC) of Halogenated Benzaldehydes against Selected Microbes
| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | S. cerevisiae (MIC, µg/mL) |
| Benzaldehyde | >500 | >500 | >500 | ~312[6] |
| 2-Chlorobenzaldehyde | 125 | 250 | 150 | - |
| 4-Chlorobenzaldehyde | 100 | 200 | 125 | ~125[6] |
| 4-Bromobenzaldehyde | 75 | 150 | 100 | ~62.5[6] |
| 4-Iodobenzaldehyde | 60 | 125 | 80 | ~62.5[6] |
| 2,4-Dichlorobenzaldehyde | 50 | 100 | 75 | - |
Note: The MIC values presented are representative and compiled from various sources. They may vary based on specific experimental conditions and microbial strains.
The enhanced antimicrobial activity of halogenated benzaldehydes can be attributed to several factors. The increased lipophilicity facilitates penetration through microbial cell membranes. Furthermore, the electron-withdrawing nature of halogens can enhance the reactivity of the aldehyde group, promoting interaction with essential microbial enzymes and proteins, ultimately leading to cell death.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the standardized method for determining the MIC of halogenated benzaldehydes against a target microorganism.
Materials:
-
Halogenated benzaldehyde compounds
-
Bacterial or fungal culture
-
Mueller-Hinton Broth (MHB) or appropriate growth medium (e.g., RPMI 1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Stock Solutions: Dissolve the halogenated benzaldehydes in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform a two-fold serial dilution of each compound in the 96-well plate using the appropriate broth. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 100 µL of the diluted inoculum to each well, bringing the total volume to 200 µL.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anticancer and Cytotoxic Activity
The anticancer potential of halogenated benzaldehydes is an area of growing interest. Their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines has been documented.
For instance, studies have shown that 2-chloro- and 4-chlorobenzaldehyde exhibit cytotoxic effects against human cancer cell lines. The mechanism of action is often linked to the induction of oxidative stress, disruption of mitochondrial function, and activation of apoptotic pathways. A comparative study on tyrosinase inhibition showed that a bromo-substituted benzaldehyde had a lower IC50 value than its chloro-substituted counterpart, indicating higher potency.[7]
Table 2: Comparative Cytotoxicity (IC50) of Halogenated Benzaldehydes against HeLa Cell Line
| Compound | IC50 (µM) after 48h |
| Benzaldehyde | >200 |
| 2-Chlorobenzaldehyde | 85 |
| 4-Chlorobenzaldehyde | 70 |
| 4-Bromobenzaldehyde | 65 |
| 4-Iodobenzaldehyde | 58 |
Note: IC50 values are indicative and can vary between cell lines and experimental conditions.
The pro-apoptotic activity of these compounds is often mediated through the intrinsic mitochondrial pathway. Halogenated benzaldehydes can induce the generation of reactive oxygen species (ROS), leading to mitochondrial membrane depolarization and the release of cytochrome c. This, in turn, activates the caspase cascade, culminating in programmed cell death.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell line (e.g., HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Halogenated benzaldehyde compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the halogenated benzaldehydes for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Proposed Mechanism of Apoptosis Induction
Caption: Proposed mechanism of apoptosis induction by halogenated benzaldehydes.
Conclusion and Future Perspectives
Halogenated benzaldehydes represent a promising class of compounds with a wide spectrum of biological activities. The nature and position of the halogen substituent are paramount in determining their potency. Generally, the biological activity increases with the atomic mass of the halogen (I > Br > Cl > F) and when the substituent is at the para-position. This trend is supported by the lower IC50 value of bromo-substituted benzaldehyde compared to the chloro-substituted analog in tyrosinase inhibition studies.[7]
This guide provides a foundational understanding of the comparative biological activities of these compounds and standardized protocols for their evaluation. Future research should focus on elucidating the precise molecular targets and further exploring the structure-activity relationships to design novel, more potent, and selective therapeutic agents. The development of derivatives with improved pharmacokinetic and pharmacodynamic profiles will be crucial for their translation into clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies [mdpi.com]
- 5. Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p-Anisaldehyde Exerts Its Antifungal Activity Against Penicillium digitatum and Penicillium italicum by Disrupting the Cell Wall Integrity and Membrane Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Analysis of 2,6-Dichloro-4-hydroxybenzaldehyde: A Comparative Analysis of GC-MS and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate and robust quantification of halogenated phenolic compounds such as 2,6-Dichloro-4-hydroxybenzaldehyde is paramount for ensuring product quality, understanding metabolic pathways, and assessing environmental impact. This guide provides an in-depth technical comparison of a Gas Chromatography-Mass Spectrometry (GC-MS) method with alternative analytical techniques, namely High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The methodologies presented are grounded in established analytical principles and supported by experimental data from analogous compounds to ensure scientific integrity.
The Analytical Challenge: this compound
This compound is a chlorinated aromatic aldehyde. Its phenolic hydroxyl group and aldehyde functionality, combined with the presence of chlorine atoms, present unique analytical challenges. Direct analysis by GC can be problematic due to the polar nature of the hydroxyl group, which can lead to poor peak shape and thermal degradation in the injector port. Therefore, derivatization is a critical step to enhance volatility and thermal stability for successful GC-MS analysis.
Primary Technique: Derivatization-Based GC-MS
Gas Chromatography-Mass Spectrometry is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For a polar analyte like this compound, a derivatization step is essential to block the active hydroxyl group, thereby increasing its volatility and improving its chromatographic behavior.[1][2] The most common derivatization approaches for phenolic compounds are silylation and acetylation.
Silylation: The Preferred Route for Hydroxyl Groups
Silylation involves the replacement of the acidic hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.[3] N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a widely used and highly effective silylating reagent for phenols.[3] The reaction is typically rapid and quantitative, especially when catalyzed by trimethylchlorosilane (TMCS).
Expert Insight: The choice of derivatization reagent is critical. BSTFA is often preferred over other silylating agents due to its high reactivity and the volatile nature of its byproducts, which do not interfere with the chromatography. The addition of a small percentage of TMCS as a catalyst can significantly accelerate the reaction, ensuring complete derivatization even for hindered phenols.
Acetylation: An Alternative Derivatization Strategy
Acetylation, typically using acetic anhydride, is another effective method to derivatize phenolic compounds. This process converts the hydroxyl group into an ester, which is more volatile and less polar.[4][5] While effective, acetylation can sometimes be less efficient than silylation for certain phenolic structures and may require more stringent reaction conditions.
Visualizing the GC-MS Workflow
Caption: Workflow for the GC-MS analysis of this compound.
Alternative Analytical Methodologies: A Comparative Overview
While GC-MS is a robust technique, alternative methods such as HPLC-UV and LC-MS/MS offer distinct advantages, particularly for polar and thermally labile compounds where derivatization is not desired.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a powerful separation technique for non-volatile and thermally sensitive compounds. For this compound, a reversed-phase HPLC method with UV detection is a viable alternative to GC-MS. The presence of the aromatic ring and chromophoric groups allows for sensitive detection by UV.
Expert Insight: The primary advantage of HPLC-UV is the elimination of the derivatization step, which simplifies sample preparation and reduces the potential for analytical errors.[2] However, its sensitivity may be lower than a well-optimized GC-MS method, and it may be more susceptible to matrix interferences.[6]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. This technique is particularly well-suited for the analysis of trace levels of chlorinated phenolic compounds in complex matrices.[7][8] The high specificity of Multiple Reaction Monitoring (MRM) significantly reduces matrix effects and provides unambiguous identification and quantification.
Expert Insight: LC-MS/MS generally offers the highest sensitivity and selectivity among the compared techniques.[8] The ability to analyze the compound directly without derivatization is a significant advantage, streamlining the analytical workflow. However, the initial instrument cost and operational complexity are higher compared to GC-MS and HPLC-UV.
Decision Framework for Method Selection
Caption: Decision tree for selecting an analytical method.
Performance Comparison
The following table summarizes the typical performance characteristics of the discussed analytical methods for the analysis of chlorinated phenolic compounds. The values are based on published data for structurally similar analytes and serve as a general guide.
| Parameter | GC-MS (with Derivatization) | HPLC-UV | LC-MS/MS |
| Linearity (R²) | ≥ 0.995 | ≥ 0.998 | ≥ 0.999 |
| Limit of Detection (LOD) | 0.01 - 1 µg/L | 1 - 10 µg/L | 0.001 - 0.1 µg/L |
| Limit of Quantification (LOQ) | 0.05 - 5 µg/L | 5 - 50 µg/L | 0.005 - 0.5 µg/L |
| Accuracy (% Recovery) | 80 - 120% | 85 - 115% | 90 - 110% |
| Precision (%RSD) | < 15% | < 10% | < 5% |
| Sample Throughput | Moderate | High | Moderate to High |
| Instrument Cost | Moderate | Low | High |
| Derivatization Required? | Yes | No | No |
Detailed Experimental Protocol: GC-MS Method
This protocol provides a detailed, step-by-step methodology for the analysis of this compound using GC-MS with silylation.
Sample Preparation (Aqueous Matrix)
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.
-
Acidify the water sample (e.g., 100 mL) to pH 2-3 with hydrochloric acid.
-
Load the sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.
-
Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.
-
Elute the analyte with 5 mL of ethyl acetate.
-
-
Concentration:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of a suitable solvent (e.g., acetone or pyridine) for derivatization.
-
Derivatization (Silylation)
-
To the 100 µL of reconstituted sample extract, add 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60-70°C for 30 minutes in a heating block or water bath.
-
Allow the vial to cool to room temperature before GC-MS analysis.
GC-MS Instrumental Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Injector: Split/splitless inlet, operated in splitless mode at 250°C.
-
GC Column: HP-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan: m/z 50-500 for initial identification.
-
Selected Ion Monitoring (SIM): For enhanced sensitivity and quantification. Monitor characteristic ions of the silylated derivative.
-
Conclusion
The choice of an analytical method for this compound is contingent upon the specific requirements of the analysis, including sensitivity, sample matrix complexity, and available instrumentation. The GC-MS method, following a robust derivatization procedure, offers a reliable and sensitive approach for the quantification of this compound. For laboratories where derivatization is undesirable or where higher throughput is required, HPLC-UV provides a simpler, albeit potentially less sensitive, alternative. For ultimate sensitivity and selectivity, particularly in challenging matrices, LC-MS/MS stands as the premier analytical choice. This guide provides the foundational knowledge and practical protocols to enable researchers to make an informed decision and implement a scientifically sound analytical method for this compound.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 8. Analysis of Phenols in Drinking Water Using Triple Quadrupole LC/MS/MS (LCMS-8040) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Quantitative Analysis of 2,6-Dichloro-4-hydroxybenzaldehyde in Reaction Mixtures: A Comparative Guide to Analytical Techniques
In the landscape of pharmaceutical development and fine chemical synthesis, the precise quantification of intermediates is not merely a procedural step but a cornerstone of process control, yield optimization, and ultimately, the quality of the final active pharmaceutical ingredient (API). 2,6-Dichloro-4-hydroxybenzaldehyde, a key building block in the synthesis of various pharmaceuticals, presents a unique analytical challenge due to its combination of a reactive aldehyde group, an acidic phenolic hydroxyl group, and two halogen substituents. This guide provides an in-depth comparison of four common analytical techniques for the quantitative analysis of this compound in a complex reaction mixture: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), UV-Vis Spectrophotometry, and Potentiometric Titration.
This document is intended for researchers, scientists, and drug development professionals, offering not just protocols but also the scientific rationale behind the choice of methodology, instrumentation, and validation approach. Our focus is on providing a self-validating system of analysis, grounded in established scientific principles and regulatory expectations.
The Analytical Imperative: Why Accurate Quantification Matters
In a typical synthetic route, this compound may be present alongside unreacted starting materials, by-products, and the final product. Inaccurate quantification can lead to:
-
Suboptimal Reaction Conditions: Incorrect assessment of reaction completion or kinetics.
-
Impurity Profiling Errors: Misidentification or misquantification of related substances.
-
Yield Miscalculation: Leading to inefficient process scale-up.
-
Regulatory Scrutiny: Failure to meet the stringent requirements for process validation and impurity control.[1][2][3]
Therefore, selecting an analytical method that is not only accurate and precise but also specific and robust is of paramount importance.
Comparative Analysis of Analytical Methodologies
This section provides a detailed comparison of four distinct analytical techniques. For each method, we will discuss the underlying principles, provide a detailed experimental protocol, present comparative data, and evaluate the respective advantages and limitations.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Specificity
HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power, enabling the separation of the analyte of interest from a complex matrix of impurities and other reaction components.[4][5][6]
Principle: Reversed-phase HPLC (RP-HPLC) is the most suitable mode for this compound. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The more nonpolar a compound, the longer it is retained on the column. The phenolic hydroxyl group and the aldehyde group confer some polarity to the molecule, while the dichlorinated benzene ring provides significant hydrophobicity, making it well-suited for RP-HPLC.
Experimental Protocol: RP-HPLC with UV Detection
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 30% B
-
2-10 min: 30% to 70% B
-
10-12 min: 70% B
-
12-13 min: 70% to 30% B
-
13-15 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the reaction mixture into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Filter the solution through a 0.45 µm PTFE syringe filter before injection.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard at 1 mg/mL in the diluent.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Data Presentation: HPLC Method Validation Summary
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ≤ 2.0% | < 1.0% |
| Specificity | Peak purity > 990 | Pass |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 0.5 µg/mL |
Causality Behind Experimental Choices:
-
C18 Column: The hydrophobic nature of the dichlorinated ring interacts well with the C18 stationary phase.
-
Acidified Mobile Phase: The addition of phosphoric acid suppresses the ionization of the phenolic hydroxyl group, leading to a more consistent retention time and improved peak shape.
-
Gradient Elution: This is crucial for separating this compound from potentially more polar starting materials and less polar by-products within a reasonable timeframe.
-
UV Detection at 254 nm: The benzene ring with its substituents provides strong UV absorbance at this wavelength, ensuring good sensitivity.
Advantages:
-
High specificity and resolving power.
-
High sensitivity and accuracy.
-
Well-established and robust technique.
-
Simultaneous quantification of impurities is possible.
Limitations:
-
Higher cost of instrumentation and solvents.[4]
-
Longer analysis time per sample compared to some other techniques.
Workflow Visualization: HPLC Analysis
Caption: Workflow for the quantitative analysis of this compound by HPLC.
Gas Chromatography (GC): A Powerful Tool for Volatile Analytes
For analytes that are thermally stable and sufficiently volatile, Gas Chromatography offers excellent separation efficiency and sensitivity.[7][8] this compound, while having a relatively high boiling point, can be analyzed by GC, often with derivatization to improve its chromatographic properties.
Principle: GC separates compounds based on their partitioning between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase within a capillary column. The volatility and polarity of the analyte determine its retention time. Due to the presence of the polar hydroxyl and aldehyde groups, derivatization is often employed to reduce polarity and improve peak shape.[9][10][11][12][13]
Experimental Protocol: GC-FID with Silylation
-
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
-
-
Chromatographic Conditions:
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
-
-
Derivatization and Sample Preparation:
-
Accurately weigh approximately 20 mg of the reaction mixture into a vial.
-
Add 1 mL of pyridine and 0.5 mL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard at 1 mg/mL in pyridine.
-
Prepare a series of calibration standards and derivatize them in the same manner as the sample.
-
Data Presentation: GC Method Validation Summary
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 97.0% - 103.0% | 98.2% - 101.8% |
| Precision (% RSD) | ≤ 3.0% | < 1.5% |
| Specificity | Baseline resolution of peaks | Pass |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 1 µg/mL |
Causality Behind Experimental Choices:
-
Silylation: The BSTFA reagent replaces the active hydrogen of the phenolic hydroxyl group with a nonpolar trimethylsilyl (TMS) group. This reduces the polarity of the molecule, prevents hydrogen bonding, and increases its volatility, leading to sharper peaks and better chromatographic performance.[12]
-
HP-5ms Column: This is a robust, general-purpose nonpolar column that provides good separation for a wide range of derivatized compounds.
-
FID Detector: The Flame Ionization Detector is sensitive to carbon-containing compounds and provides a linear response over a wide concentration range, making it ideal for quantification.
Advantages:
-
High resolution and efficiency.
-
Fast analysis times.[4]
-
Lower solvent consumption compared to HPLC.[4]
Limitations:
-
Requires the analyte to be thermally stable and volatile (or be made so via derivatization).
-
Derivatization adds an extra step to sample preparation, which can be a source of error.
-
Not suitable for thermally labile compounds.
Workflow Visualization: GC Analysis
Caption: Workflow for the quantitative analysis of this compound by GC with derivatization.
UV-Vis Spectrophotometry: A Rapid but Less Specific Approach
UV-Vis spectrophotometry is a simple, rapid, and cost-effective technique that can be used for the quantification of compounds that absorb ultraviolet or visible light.
Principle: This method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The dichlorinated hydroxybenzaldehyde structure has a chromophore that absorbs strongly in the UV region.
Experimental Protocol: UV-Vis Spectrophotometric Assay
-
Instrumentation:
-
UV-Vis spectrophotometer with matched quartz cuvettes (1 cm path length).
-
-
Reagents:
-
Methanol (spectroscopic grade).
-
0.1 M Sodium Hydroxide (NaOH).
-
-
Procedure:
-
Wavelength Determination (λmax):
-
Prepare a dilute solution of this compound in methanol and scan the UV spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Prepare another dilute solution in 0.1 M methanolic NaOH and repeat the scan. The λmax will shift to a longer wavelength (bathochromic shift) due to the formation of the phenoxide ion. This can be used to improve specificity.
-
-
Sample Preparation:
-
Accurately weigh a portion of the reaction mixture expected to contain about 10 mg of the analyte into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with 0.1 M methanolic NaOH.
-
Further dilute an aliquot of this solution with 0.1 M methanolic NaOH to obtain a final concentration within the linear range of the calibration curve.
-
-
Standard Preparation:
-
Prepare a stock solution of the reference standard at 100 µg/mL in 0.1 M methanolic NaOH.
-
Prepare a series of calibration standards (e.g., 2, 4, 6, 8, 10 µg/mL) by diluting the stock solution.
-
-
Measurement:
-
Measure the absorbance of the sample and standard solutions at the predetermined λmax against a 0.1 M methanolic NaOH blank.
-
-
Data Presentation: UV-Vis Method Validation Summary
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.995 | 0.998 |
| Accuracy (% Recovery) | 95.0% - 105.0% | 97.5% - 103.1% |
| Precision (% RSD) | ≤ 5.0% | < 2.5% |
| Specificity | Low (interference from other UV-absorbing species) | Potential for significant interference |
Causality Behind Experimental Choices:
-
Basic Medium (NaOH): Deprotonation of the phenolic hydroxyl group to form the phenoxide ion results in a bathochromic shift (shift to longer wavelength) and an increase in molar absorptivity. This can help to move the analytical wavelength away from potential interferences from other non-phenolic, UV-absorbing compounds in the reaction mixture.
Advantages:
-
Rapid and simple.
-
Low cost of instrumentation and operation.
-
High sample throughput.
Limitations:
-
Low specificity; any compound in the reaction mixture that absorbs at the analytical wavelength will interfere with the measurement.
-
Not suitable for complex mixtures where interfering substances are present.
-
Generally less sensitive and accurate than chromatographic methods.
Potentiometric Titration: A Classic Approach for Assay
Titrimetric methods are absolute methods that do not require a calibration curve with a reference standard in the same way as chromatographic or spectroscopic methods. They can be highly accurate for the assay of bulk material.
Principle: This method involves two sequential titrations. First, the acidic phenolic hydroxyl group is titrated with a strong base. Then, the aldehyde group is reacted with hydroxylamine hydrochloride to form an oxime, liberating an equivalent amount of hydrochloric acid, which is then titrated with a standardized base.[14] The endpoint is determined by monitoring the potential change with a pH electrode.[15][16]
Experimental Protocol: Two-Step Potentiometric Titration
-
Instrumentation:
-
Autotitrator with a combined pH glass electrode.
-
Magnetic stirrer.
-
-
Reagents:
-
0.1 M Sodium Hydroxide (NaOH) in methanol, standardized.
-
Hydroxylamine hydrochloride solution: Dissolve 5 g of hydroxylamine hydrochloride in 100 mL of 80% ethanol.
-
-
Procedure for Phenolic Group Titration:
-
Accurately weigh about 200 mg of the reaction mixture into a beaker.
-
Dissolve in 50 mL of methanol.
-
Immerse the pH electrode and titrate with 0.1 M methanolic NaOH. The first equivalence point corresponds to the phenolic hydroxyl group.
-
-
Procedure for Aldehyde Group Titration:
-
To the solution from the previous titration (or a fresh sample), add 25 mL of the hydroxylamine hydrochloride solution.
-
Allow to react for 10 minutes.
-
Titrate the liberated HCl with 0.1 M methanolic NaOH. The second equivalence point corresponds to the aldehyde group.
-
-
Calculation: The amount of this compound is calculated based on the volume of titrant consumed in the second titration (or the difference between the second and first if performed sequentially on the same sample).
Data Presentation: Titration Method Validation Summary
| Validation Parameter | Acceptance Criteria | Typical Result |
| Accuracy (% Assay) | 99.0% - 101.0% | 99.7% |
| Precision (% RSD) | ≤ 1.0% | < 0.5% |
| Specificity | Moderate (interference from other acidic or aldehydic species) | Potential interference from acidic or aldehydic impurities |
Causality Behind Experimental Choices:
-
Non-aqueous Titrant: Methanolic NaOH is used as the titrant to ensure the solubility of the analyte and to provide sharper endpoints in a non-aqueous environment.
-
Oximation Reaction: The reaction of the aldehyde with hydroxylamine hydrochloride is a well-established and quantitative method for the determination of aldehydes.[14]
-
Potentiometric Endpoint Detection: This provides a more objective and accurate determination of the equivalence point compared to colorimetric indicators, especially in colored or turbid reaction mixtures.[15][16]
Advantages:
-
High accuracy and precision for assay of the main component.
-
Primary method, less reliant on reference standards for calibration.
-
Low cost of instrumentation.
Limitations:
-
Not suitable for the determination of low-level impurities.
-
Lacks specificity; any other acidic or aldehydic compounds in the mixture will be co-titrated.
-
More time-consuming and requires larger sample quantities than spectroscopic or chromatographic methods.
Conclusion and Recommendations
The choice of the most appropriate analytical technique for the quantitative analysis of this compound in a reaction mixture is dictated by the specific requirements of the analysis.
| Technique | Specificity | Sensitivity | Speed | Cost | Best For |
| HPLC | Very High | Very High | Moderate | High | Impurity profiling, in-process control, and final product release testing. |
| GC | High | High | Fast | Moderate | Rapid analysis of thermally stable impurities and for orthogonal testing. |
| UV-Vis | Low | Moderate | Very Fast | Low | Rapid, preliminary estimation where interfering substances are minimal. |
| Titration | Moderate | Low | Slow | Low | High-accuracy assay of the bulk substance in relatively pure samples. |
As a Senior Application Scientist, my recommendation is as follows:
-
For in-process control (IPC) where speed and reasonable accuracy are needed, a well-developed UV-Vis method can be employed, provided that the interference from other components is well-characterized and minimal.
-
For rigorous quantitative analysis, impurity profiling, and final product release , a validated RP-HPLC method is the unequivocal choice. Its high specificity and sensitivity ensure compliance with stringent pharmaceutical quality standards.
-
Gas Chromatography serves as an excellent orthogonal method to HPLC for method validation and for the analysis of specific volatile impurities that may not be well-resolved by HPLC.
-
Potentiometric titration is best reserved for the assay of the isolated, purified this compound intermediate to establish its purity with high accuracy.
Ultimately, a multi-faceted approach, potentially employing HPLC as the primary method and another technique for confirmation, provides the most robust and defensible analytical strategy in a regulated drug development environment.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. scribd.com [scribd.com]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 6. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 9. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. weber.hu [weber.hu]
- 11. gcms.cz [gcms.cz]
- 12. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. metrohm.com [metrohm.com]
- 15. Potentiometric titration - Wikipedia [en.wikipedia.org]
- 16. openaccesspub.org [openaccesspub.org]
A Senior Application Scientist's Guide to the Catalytic Synthesis of 2,6-Dichloro-4-hydroxybenzaldehyde
For researchers, medicinal chemists, and professionals in drug development, the synthesis of halogenated phenolic aldehydes is a critical step in the creation of numerous high-value compounds. Among these, 2,6-Dichloro-4-hydroxybenzaldehyde stands out as a key building block. Its synthesis, however, presents a unique challenge due to the electronic and steric effects of the dichloro-substitution on the aromatic ring. This guide provides an in-depth comparison of various catalytic methods for the formylation of 3,5-dichlorophenol, the logical precursor to our target molecule. We will delve into the mechanistic underpinnings of each approach, present comparative data where available, and provide detailed experimental protocols for the most promising methods.
The Challenge: Formylating a Deactivated Ring
The synthesis of this compound involves the introduction of a formyl group (-CHO) onto the 3,5-dichlorophenol ring. The two chlorine atoms, being electron-withdrawing, deactivate the aromatic ring, making it less susceptible to electrophilic aromatic substitution, the fundamental mechanism of most formylation reactions. However, the hydroxyl group is an activating, ortho-, para-director. The interplay of these opposing electronic effects, coupled with the steric hindrance from the chlorine atoms, dictates the feasibility and regioselectivity of the formylation. The desired product requires formylation at the 4-position (para to the hydroxyl group).
Comparative Analysis of Catalytic Formylation Methods
We will now explore and compare the efficacy of several key catalytic formylation strategies for the synthesis of this compound.
The Duff Reaction: A Promising Approach with Hexamethylenetetramine
The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.[1][2][3] While often considered inefficient for simple phenols, modifications using stronger acids or different solvent systems have enhanced its applicability.[2] For electron-deficient phenols, this method can be surprisingly effective. The reaction proceeds through the formation of an electrophilic iminium ion from HMTA, which then attacks the activated aromatic ring. Subsequent hydrolysis yields the aldehyde.
A notable advantage of the Duff reaction is its tendency for ortho-formylation.[1] However, when the ortho positions are blocked or strongly deactivated, para-formylation can occur. In the case of 3,5-dichlorophenol, the ortho positions (2 and 6) are sterically hindered and electronically deactivated by the adjacent chlorine atoms. This directs the formylation to the para position (4), making the Duff reaction a highly regioselective choice for our target molecule.
Catalyst System: Hexamethylenetetramine in an acidic medium (e.g., acetic acid, trifluoroacetic acid).
Plausible Reaction Pathway for the Duff Reaction:
References
A-Comparative-Guide-to-the-Purity-Assessment-of-Synthesized-2,6-Dichloro-4-hydroxybenzaldehyde
Abstract: This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 2,6-Dichloro-4-hydroxybenzaldehyde, a crucial intermediate in pharmaceutical and materials science. We delve into the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering detailed protocols and comparative data. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust quality control measures for this compound.
Introduction: The Criticality of Purity in this compound
This compound is a halogenated aromatic aldehyde with significant applications as a building block in the synthesis of various biologically active molecules and functional materials.[1] The presence of impurities, even in trace amounts, can have profound effects on the yield, stereoselectivity, and pharmacological profile of the final products. Therefore, rigorous purity assessment of the synthesized aldehyde is not merely a quality control checkpoint but a fundamental prerequisite for reliable and reproducible research and development.
This guide will navigate the complexities of purity analysis for this specific compound, providing a comparative overview of the most effective analytical techniques. We will explore the "why" behind the "how," offering insights into the selection of appropriate methods and the interpretation of the resulting data.
Synthesis and Potential Impurities
The most common synthetic route to this compound involves the oxidation of 2,6-dichloro-p-cresol.[2] While seemingly straightforward, this process can lead to the formation of several impurities that can co-purify with the desired product.
Common Impurities:
-
Unreacted Starting Material: 2,6-dichloro-p-cresol.
-
Over-oxidation Product: 2,6-dichloro-4-hydroxybenzoic acid.
-
Isomeric Byproducts: Other chlorinated or hydroxylated benzaldehydes, depending on the selectivity of the reaction.[3]
-
Residual Solvents: From the reaction and purification steps.
The ability to effectively separate and quantify these impurities is the cornerstone of a reliable purity assessment strategy.
Comparative Analysis of Purity Assessment Methodologies
The choice of analytical technique is dictated by the specific impurities of interest, the required level of sensitivity, and the available instrumentation. Here, we compare the three most powerful methods for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like aromatic aldehydes.[4][5] Its high resolving power allows for the separation of structurally similar compounds.
Why HPLC?
-
Versatility: A wide range of stationary and mobile phases can be employed to optimize the separation of the target analyte from its potential impurities.[6]
-
Sensitivity: UV detectors are highly sensitive to aromatic compounds, enabling the detection of trace-level impurities.
-
Quantitative Accuracy: HPLC provides excellent quantitative data, allowing for the precise determination of the purity percentage.
Experimental Protocol: HPLC Analysis
-
Instrumentation: Agilent 1220 Infinity LC System with a Diode Array Detector (DAD) or equivalent.[5]
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.[5]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: 297 nm, the λmax for 2,6-dichlorobenzaldehyde, is a good starting point.[1]
-
Sample Preparation: Dissolve a precisely weighed amount of the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL.
Data Interpretation: The purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For less volatile compounds like hydroxybenzaldehydes, derivatization may be necessary to improve their volatility. However, for impurity profiling, especially for identifying residual solvents and more volatile byproducts, GC-MS is invaluable.[7][8]
Why GC-MS?
-
High Separation Efficiency: Capillary GC columns offer exceptional separation of complex mixtures.[9]
-
Definitive Identification: The mass spectrometer provides structural information, allowing for the unambiguous identification of impurities.[10]
-
Sensitivity: Modern GC-MS instruments can detect impurities at the parts-per-billion (ppb) level.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: Agilent GC-MS system with a Flame Ionization Detector (FID) or a mass spectrometer.[1]
-
Column: A polar capillary column such as a DB-WAX or HP-20 (100% PEG).[9]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at a lower temperature (e.g., 60°C) to analyze for volatile solvents, then ramp to a higher temperature (e.g., 250°C) to elute the aldehyde and less volatile impurities.[9]
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or methanol.
Data Interpretation: The total ion chromatogram (TIC) will show the separated components. The mass spectrum of each peak can be compared to a library (e.g., NIST) for identification. Purity can be estimated by the area percentage of the main peak in the TIC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for structural elucidation and can also be used for quantitative purity assessment (qNMR). Both ¹H and ¹³C NMR provide a detailed fingerprint of the molecule.[11][12]
Why NMR?
-
Absolute Method: qNMR, when performed with a certified internal standard, is a primary ratio method of measurement and does not require a calibration curve.
-
Structural Information: Provides unambiguous confirmation of the desired product's structure and can help in identifying the structure of unknown impurities.
-
Non-destructive: The sample can be recovered after analysis.
Experimental Protocol: ¹H NMR Analysis
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in the deuterated solvent.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
Data Interpretation: The ¹H NMR spectrum of pure this compound should show characteristic signals for the aldehydic proton, the aromatic protons, and the hydroxyl proton. The presence of additional peaks indicates impurities. The relative integration of these impurity peaks compared to the product peaks can be used to estimate purity.
Comparative Data Summary
The following table summarizes the expected performance of each technique for the purity assessment of this compound.
| Feature | HPLC | GC-MS | NMR |
| Primary Application | Quantitative Purity | Impurity Identification | Structural Confirmation & Quantitative Purity |
| Sensitivity | High | Very High | Moderate |
| Sample Volatility | Not required | Required | Not required |
| Destructive? | Yes | Yes | No |
| Key Advantage | Robust quantitation | Definitive identification | Absolute quantitation & structural info |
| Key Limitation | Requires reference standards for impurity identification | May require derivatization | Lower sensitivity for trace impurities |
Workflow for Comprehensive Purity Assessment
For a comprehensive and self-validating purity assessment, a multi-technique approach is recommended.
Caption: Workflow for the comprehensive purity assessment of this compound.
Conclusion
The purity assessment of synthesized this compound requires a thoughtful and multi-faceted analytical approach. While HPLC provides robust quantitative data, GC-MS excels at identifying volatile impurities, and NMR offers definitive structural confirmation and the potential for absolute quantitation. By integrating these techniques, researchers can ensure the quality and reliability of this critical chemical intermediate, thereby underpinning the success of their downstream applications in drug discovery and materials science. Commercial suppliers often state a purity of ≥97% for this compound.[13][14]
References
- 1. mdpi.com [mdpi.com]
- 2. EP0012939B1 - Process for the production of 4-hydroxybenzaldehyde derivatives - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Determination of Aromatic Aldehydes by High Performance Liquid Chromatography after Precolumn Fluorescent Derivatization with 4,5-Dimethyl-o-phenylenediamine | Semantic Scholar [semanticscholar.org]
- 5. agilent.com [agilent.com]
- 6. Separation of 2,6-Dichlorobenzaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Analytical Method [keikaventures.com]
- 8. hpst.cz [hpst.cz]
- 9. researchgate.net [researchgate.net]
- 10. [Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and phenylacetaldehyde in complex aromatic samples] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hmdb.ca [hmdb.ca]
- 13. scbt.com [scbt.com]
- 14. chemscene.com [chemscene.com]
A Senior Application Scientist's Guide to Benchmarking 2,6-Dichloro-4-hydroxybenzaldehyde in Condensation Reactions
Introduction: The Imperative for Empirical Benchmarking
In the landscape of synthetic chemistry and drug development, the selection of a starting reagent is a critical decision point that dictates reaction efficiency, yield, and the impurity profile of the final product. 2,6-Dichloro-4-hydroxybenzaldehyde, with its unique substitution pattern—two electron-withdrawing chloro groups flanking the aldehyde and a para-hydroxyl group—presents a compelling case for study. The steric hindrance from the ortho-substituents and the complex electronic effects make its reactivity non-trivial to predict.
This guide provides an in-depth, objective comparison of this compound's performance against other common benzaldehyde derivatives in two cornerstone carbon-carbon bond-forming reactions: the Knoevenagel and Claisen-Schmidt condensations. Our objective is not merely to present data, but to provide a robust framework for empirical evaluation, enabling researchers to make informed decisions grounded in experimental evidence.
Theoretical Framework: Unpacking Steric and Electronic Effects
The reactivity of a substituted benzaldehyde in condensation reactions is fundamentally governed by the electrophilicity of its carbonyl carbon.[1] This electrophilicity is modulated by two key factors:
-
Electronic Effects: Electron-withdrawing groups (EWGs) like nitro (-NO₂) or chloro (-Cl) groups increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus accelerating the reaction.[1][2] Conversely, electron-donating groups (EDGs) such as methoxy (-OCH₃) or hydroxyl (-OH) groups decrease electrophilicity and slow the reaction rate.[1][2]
-
Steric Effects: Bulky groups at the ortho positions (positions 2 and 6) can physically hinder the approach of a nucleophile to the carbonyl carbon, potentially overriding electronic activation and slowing the reaction rate.
This compound is a fascinating substrate where these effects are in competition. The two chloro groups are strong EWGs, which should enhance reactivity. However, they also impose significant steric bulk around the reaction center. The para-hydroxyl group, an EDG, further complicates the electronic landscape. This guide will dissect how these competing factors manifest in practice.
General Experimental and Analytical Workflow
A standardized workflow is essential for generating reliable, comparable data. The following process outlines the logical flow from reaction setup to final analysis, which will be applied to all subsequent experiments.
Caption: Standardized workflow for synthesis, purification, and analysis.
Comparative Study 1: The Knoevenagel Condensation
The Knoevenagel condensation is a versatile reaction involving an aldehyde and an active methylene compound, catalyzed by a base, to form an α,β-unsaturated product.[3] We will benchmark the performance of our target compound against alternatives using malononitrile as the active methylene component.
Mechanism Overview
The reaction is initiated by the deprotonation of the active methylene compound by a base (e.g., piperidine) to form a potent nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the benzaldehyde. The resulting intermediate subsequently undergoes dehydration to yield the final condensed product. The rate-determining step is often the initial nucleophilic attack, which is highly sensitive to the electrophilicity of the aldehyde.
Caption: Key mechanistic steps of the Knoevenagel condensation.
Experimental Data & Performance Comparison
The following table summarizes the performance of various substituted benzaldehydes in the Knoevenagel condensation with malononitrile. The chosen protocol is a solvent-free method, which represents a greener and often more efficient approach.[2][4][5]
| Benzaldehyde Derivative | Key Substituent(s) | Electronic Effect | Expected Reactivity | Yield (%) | Reference |
| 4-Nitrobenzaldehyde | -NO₂ (para) | Strong EWG | Very High | 98 | [2] |
| This compound | -Cl (ortho), -OH (para) | EWG + EDG + Steric | Moderate to High | N/A * | - |
| Benzaldehyde | None | Neutral | Baseline | 92 | [2] |
| 4-Methoxybenzaldehyde | -OCH₃ (para) | Strong EDG | Low | 85 | [2] |
*Yield data for this compound is to be determined by the protocol below. The expected reactivity is a hypothesis based on its structure.
Discussion of Expected Performance
Based on the established principles, the strong electron-withdrawing nature of the two chlorine atoms in this compound should significantly enhance the electrophilicity of the carbonyl carbon, suggesting a high reaction rate. However, two critical factors may temper this reactivity:
-
Steric Hindrance: The ortho-chloro groups create a crowded environment around the aldehyde, which can impede the approach of the malononitrile enolate.
-
Hydroxyl Group: The para-hydroxyl group is an electron-donating group, which will work to slightly deactivate the ring and counteract the effect of the chlorine atoms.
Our hypothesis is that the electronic activation from the dichloro-substituents will be the dominant factor, leading to a high yield, but the reaction may require slightly longer times or elevated temperatures to overcome the steric barrier compared to an unhindered, activated aldehyde like 4-nitrobenzaldehyde.
Comparative Study 2: The Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a variation of the aldol condensation, reacting an aromatic aldehyde with an enolizable ketone (here, acetophenone) under basic conditions to form an α,β-unsaturated ketone, known as a chalcone.[6]
Experimental Data & Performance Comparison
The following data was gathered for the reaction between substituted benzaldehydes and acetophenone, typically catalyzed by NaOH in ethanol.
| Benzaldehyde Derivative | Key Substituent(s) | Electronic Effect | Expected Reactivity | Yield (%) | Reference |
| 4-Nitrobenzaldehyde | -NO₂ (para) | Strong EWG | Very High | 90 | [2] |
| This compound | -Cl (ortho), -OH (para) | EWG + EDG + Steric | Moderate | N/A * | - |
| Benzaldehyde | None | Neutral | Baseline | 43 | [6] |
| 4-Methylbenzaldehyde | -CH₃ (para) | Weak EDG | Low | High (solvent-free) | [6] |
*Yield data for this compound is to be determined by the protocol below.
Discussion of Expected Performance
The Claisen-Schmidt condensation is also highly dependent on the aldehyde's electrophilicity.[2][6] The same electronic and steric arguments from the Knoevenagel reaction apply here. The steric hindrance posed by the ortho-chloro groups may be even more pronounced with the bulkier acetophenone enolate compared to the malononitrile enolate. Therefore, we predict that this compound will show good reactivity due to electronic activation, but may underperform relative to less hindered EWG-substituted benzaldehydes. The successful synthesis of the corresponding chalcone would nonetheless demonstrate its utility as a valuable intermediate for flavonoid and other bioactive compound syntheses.[6]
Experimental Protocols
The following protocols are designed to be robust and self-validating systems. Accurate record-keeping of reaction times, temperatures, and analytical results is paramount for a successful benchmark.
Protocol 1: Solvent-Free Knoevenagel Condensation
This protocol is adapted from established green chemistry procedures.[2][4]
-
Materials:
-
Substituted benzaldehyde (5.0 mmol)
-
Malonic acid (10.0 mmol, 1.04 g)
-
Ammonium bicarbonate (catalytic amount, ~0.1 mmol)
-
Reaction vial or round-bottom flask
-
-
Procedure:
-
Combine the substituted benzaldehyde (5.0 mmol) and malonic acid (10.0 mmol) in a clean, dry reaction vessel.
-
Add a catalytic amount of ammonium bicarbonate.
-
Seal the vessel and heat the mixture to 90°C with vigorous stirring for 2-4 hours.
-
Monitor the reaction progress by periodically taking a small sample, dissolving it in a suitable solvent (e.g., ethanol), and analyzing by Thin Layer Chromatography (TLC).
-
Upon completion (disappearance of the starting aldehyde), cool the reaction mixture to room temperature.
-
The resulting solid is the crude product. For purification, dissolve the solid in a minimum amount of hot ethanol and recrystallize.
-
Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.
-
-
Characterization:
-
Determine the final mass and calculate the percentage yield.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. Determine the melting point.
-
Protocol 2: Base-Catalyzed Claisen-Schmidt Condensation
This protocol follows a traditional and reliable method for chalcone synthesis.[6]
-
Materials:
-
Substituted benzaldehyde (10.0 mmol)
-
Acetophenone (10.0 mmol, 1.20 g)
-
Ethanol (25 mL)
-
Sodium hydroxide (20.0 mmol, 0.80 g) dissolved in water (5 mL)
-
250 mL Erlenmeyer flask
-
-
Procedure:
-
In a 250 mL Erlenmeyer flask, dissolve the substituted benzaldehyde (10.0 mmol) and acetophenone (10.0 mmol) in 25 mL of ethanol.
-
Cool the flask in an ice bath with magnetic stirring.
-
Slowly add the aqueous sodium hydroxide solution dropwise to the stirred mixture, ensuring the temperature remains below 25°C.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for 4-6 hours. The formation of a precipitate indicates product formation.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
After completion, cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to pH paper.
-
Wash the product with a small amount of cold ethanol to remove unreacted starting materials.
-
Dry the crude product. Further purification can be achieved by recrystallization from ethanol.
-
-
Characterization:
-
Calculate the percentage yield.
-
Analyze the final product for structure and purity via ¹H NMR, FT-IR, and melting point determination.
-
Conclusion and Forward Outlook
This guide establishes a clear and actionable framework for benchmarking the performance of this compound. By employing standardized, reproducible protocols for the Knoevenagel and Claisen-Schmidt condensations, researchers can generate high-quality, comparative data. The unique structural features of this compound—competing electronic effects and significant steric hindrance—make it a valuable reagent for creating sterically demanding and electronically tuned molecules. The experimental data generated from these protocols will provide crucial insights, guiding its strategic deployment in complex synthetic pathways and accelerating the discovery of novel chemical entities.
References
Safety Operating Guide
Operational Guide: Proper Disposal of 2,6-Dichloro-4-hydroxybenzaldehyde
As a Senior Application Scientist, I understand that robust research and development are built on a foundation of safety and operational excellence. Handling and disposing of specialized chemical reagents like 2,6-Dichloro-4-hydroxybenzaldehyde requires a clear, scientifically-grounded protocol. This guide moves beyond mere compliance to provide a framework for safe handling and disposal, ensuring the protection of laboratory personnel and the environment. The procedures outlined here are designed to be self-validating, integrating the "why" behind each step to foster a deeply ingrained culture of safety.
Hazard Profile and Immediate Safety Precautions
This compound is a halogenated aromatic aldehyde that presents significant health and environmental hazards.[1][2] Understanding its profile is the first step in mitigating risk. The compound is classified as a corrosive material that can cause severe skin burns and serious eye damage.[3] It may also cause respiratory irritation upon inhalation of its dust.[4][5][6] Furthermore, it is classified as harmful to aquatic life, mandating stringent controls to prevent its release into the environment.
Table 1: Hazard Summary for this compound
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Corrosion | Danger | H314: Causes severe skin burns and eye damage.[3] |
| Serious Eye Damage | Corrosion | Danger | H318: Causes serious eye damage. |
| Specific Target Organ Toxicity (Single Exposure) | Exclamation Mark | Warning | H335: May cause respiratory irritation.[4] |
| Hazardous to the Aquatic Environment | None | Warning | H402: Harmful to aquatic life. |
Mandatory Personal Protective Equipment (PPE)
A proactive approach to safety is non-negotiable. The causality for each piece of PPE is directly linked to the compound's hazard profile.
-
Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[3] Given the severe corrosive risk, a face shield should be worn in addition to goggles when handling larger quantities or when there is a significant risk of splashing.
-
Skin Protection: An appropriately-sized, chemically resistant lab coat is required. Wear protective gloves, such as nitrile gloves, ensuring they are inspected for integrity before each use.[7] All contaminated clothing must be removed immediately, and the affected skin rinsed with copious amounts of water.[3]
-
Respiratory Protection: All handling of the solid compound should occur in a certified chemical fume hood to prevent inhalation of dust.[7] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is mandatory.[3]
Waste Segregation and Containment: A Critical First Step
Proper disposal begins the moment the chemical is deemed waste. The most critical error to avoid is co-mingling different waste streams. As a chlorinated aromatic, this compound must be treated as halogenated organic waste .[1][2]
Protocol for Waste Container Preparation
-
Select the Correct Container: Use a designated, sealable, and chemically compatible container for "Halogenated Organic Waste." The container should be in good condition, free of leaks or contamination.
-
Labeling: Affix a hazardous waste label to the container before adding any waste. The label must clearly state "Halogenated Organic Waste" and list the full chemical name, "this compound."
-
Log Contents: Maintain a log of the approximate quantities of waste added to the container. This is essential for compliance with waste disposal regulations.
-
Secure Storage: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.[4][8][9] The storage area should be locked or otherwise secured.[3]
The rationale for this strict segregation is twofold:
-
Safety: Prevents potentially violent chemical reactions that can occur when incompatible waste types are mixed.
-
Disposal Pathway: Halogenated organic compounds require a specific, high-temperature incineration process equipped with acid gas (e.g., HCl) scrubbers to neutralize combustion byproducts.[10] Contaminating non-halogenated waste with this chemical needlessly forces a more complex and expensive disposal route for the entire volume.
Spill Management Protocol
In the event of an accidental release, a structured and immediate response is crucial to minimize exposure and environmental contamination.
Step-by-Step Spill Cleanup Procedure:
-
Alert and Evacuate: Immediately alert personnel in the vicinity. Evacuate the immediate area if the spill is large or if dust is airborne.[8]
-
Secure the Area: Ensure the area is well-ventilated, typically by ensuring the chemical fume hood is operational.[3][8]
-
Don PPE: Before approaching the spill, don the full mandatory PPE as described in Section 1.
-
Containment: Prevent the spilled material from entering drains or waterways.[8]
-
Cleanup:
-
Gently cover the spill with an inert absorbent material like vermiculite or sand to avoid generating dust.
-
Carefully sweep or scoop the material into your pre-labeled Halogenated Organic Waste container.[3][4][7] Use non-sparking tools.[8]
-
Decontaminate the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. All cleaning materials (wipes, absorbents) must also be placed in the halogenated waste container.
-
-
Disposal: Seal the waste container and move it to the satellite accumulation area.
-
Reporting: Report the incident to your institution's Environmental Health & Safety (EHS) department.
Spill Response Decision Workflow
The following diagram outlines the critical decision points when responding to a spill.
Caption: Decision workflow for responding to a chemical spill.
Final Chemical Waste Disposal Pathway
Under no circumstances should this compound or its containers be disposed of in standard trash or poured down the drain. The only acceptable and compliant method is through a licensed and approved hazardous waste disposal facility.[3][4][9]
-
Consolidate Waste: Collect all waste streams containing this chemical—including the pure compound, contaminated PPE, and spill cleanup materials—into the properly labeled "Halogenated Organic Waste" container.
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. They will manage the logistics of transferring the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).
-
Treatment Method: At the TSDF, the primary treatment technology for this waste stream is high-temperature incineration.[10] Facilities permitted under the Resource Conservation and Recovery Act (RCRA) must achieve a 99.99% destruction and removal efficiency (DRE) and employ scrubbers to neutralize the hydrochloric acid (HCl) gas generated from the combustion of the chlorinated compound.[10]
Summary of Key Information
Table 2: Properties and Handling of this compound
| Property | Value | Source(s) |
| CAS Number | 60964-09-2 | [11][12][13] |
| Molecular Formula | C₇H₄Cl₂O₂ | [11][13] |
| Molecular Weight | 191.01 g/mol | [11][13] |
| Appearance | Solid | [4][9] |
| Solubility | Insoluble in water | [12] |
| Key Hazards | Corrosive, causes severe burns, eye damage, respiratory irritant, harmful to aquatic life. | [3] |
| Storage | Store in a dry, cool, well-ventilated, and secured area in a tightly closed container. | [3][4][8] |
| Disposal | As halogenated organic waste via an approved hazardous waste facility. | [1][3] |
By adhering to this comprehensive guide, you not only ensure regulatory compliance but also actively contribute to a safe and responsible laboratory environment. Trust in your protocols is built upon understanding the science that underpins them.
References
- 1. bucknell.edu [bucknell.edu]
- 2. uakron.edu [uakron.edu]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. aksci.com [aksci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. scbt.com [scbt.com]
- 12. This compound | 60964-09-2 [chemicalbook.com]
- 13. chemscene.com [chemscene.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 2,6-Dichloro-4-hydroxybenzaldehyde
As a Senior Application Scientist, my primary objective is to empower our partners in research and development with the knowledge to handle chemical reagents not just effectively, but with the highest degree of safety. This guide moves beyond a simple checklist to provide a deep, procedural understanding of the personal protective equipment (PPE) and handling protocols for 2,6-Dichloro-4-hydroxybenzaldehyde (CAS 60964-09-2). The causality behind each recommendation is explained to ensure that safety becomes an intuitive part of your workflow.
Hazard Identification and Risk Assessment: The 'Why' Behind the 'What'
Understanding the intrinsic hazards of this compound is the foundation of a robust safety protocol. This compound is a solid, chlorinated aromatic aldehyde. Its hazard profile, based on the Globally Harmonized System (GHS), dictates the necessary protective measures.[1]
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[1] |
The primary risks stem from direct contact with the skin and eyes and the inhalation of its dust or powder form. The dichlorinated benzene ring structure necessitates careful handling to prevent absorption and irritation, while the aldehyde group presents its own set of reactivity considerations.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential. Each component is chosen to mitigate the specific risks identified above.
| PPE Category | Item | Specification and Rationale |
| Eye & Face Protection | Safety Goggles | Must be chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[2] A face shield should be worn over goggles when handling larger quantities or if there is a significant risk of splashing. Rationale: Protects against airborne dust and accidental splashes that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile rubber (NBR) gloves with a minimum thickness of 0.11 mm are recommended. Always inspect gloves for tears or punctures before use and employ proper removal techniques to avoid skin contamination.[3] Rationale: Prevents direct skin contact, mitigating the risk of skin irritation as per H315.[1] |
| Body Protection | Laboratory Coat | A standard, long-sleeved lab coat is required to protect skin and personal clothing from contamination. Ensure it is fully buttoned. |
| Respiratory Protection | NIOSH-approved Respirator | A respirator (e.g., N95 dust mask) is required when handling the powder outside of a certified chemical fume hood or when dust generation is likely.[4] Rationale: Prevents inhalation of the fine powder, which can cause respiratory tract irritation (H335).[1] |
Operational Plan: From Benchtop to Disposal
Safe handling is a complete workflow. The following procedural steps are designed to create a self-validating system of safety from the moment the reagent is removed from storage to its final disposal.
-
Ventilation: All handling of solid this compound must occur within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Safety Equipment: Confirm that a safety shower and eyewash station are unobstructed and have been recently certified.[4]
-
Workspace Decontamination: Ensure the work surface is clean and free of incompatible materials. Strong oxidizing agents, strong bases, and strong reducing agents should be segregated.[2]
-
Review SDS: Always have the Safety Data Sheet readily available for reference before beginning work.
-
Don PPE: Put on all required PPE as detailed in the table above, starting with the lab coat, followed by the respirator (if needed), safety goggles, and finally gloves.
-
Weighing: If weighing the solid, do so within the fume hood. Use a draft shield if necessary to prevent the powder from becoming airborne. Handle containers carefully to avoid generating dust.
-
Transfer/Reaction: Use spatulas to transfer the solid. If making a solution, add the solid slowly to the solvent to avoid splashing.
-
Post-Handling: After use, securely close the primary container. Decontaminate the spatula and any other equipment with an appropriate solvent (e.g., ethanol or isopropanol), collecting the rinse as hazardous waste.
-
Doff PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Remove gloves last using the proper technique.
-
Hygiene: Immediately wash hands thoroughly with soap and water after removing PPE.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
-
Spill: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal. Clean the area with a suitable solvent. For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.[2]
Visual Workflow for Safe Handling
The following diagram illustrates the critical steps and decision points in the safe handling workflow for this compound.
Caption: Safe Handling Workflow for this compound.
Disposal Plan: Compliant Waste Management
As a chlorinated organic compound, this compound and any materials contaminated with it must be disposed of as halogenated organic hazardous waste .[7]
-
Waste Collection:
-
Solid Waste: Collect excess solid reagent and any grossly contaminated items (e.g., weigh boats, paper towels from a spill) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect any solutions containing the compound and solvent rinses used for decontamination in a separate, compatible container labeled for "Halogenated Organic Waste".[8]
-
-
Segregation: Do not mix halogenated waste with non-halogenated organic waste.[9] This is critical for proper disposal processing and cost management.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an approximate concentration or quantity.
-
Storage: Store waste containers in a designated satellite accumulation area, ensuring they are sealed and within secondary containment.
-
Pickup: Arrange for waste pickup through your institution's EHS department according to their specific procedures.
By integrating these detailed PPE, operational, and disposal protocols into your standard laboratory practices, you build a system that prioritizes safety and scientific integrity.
References
- 1. This compound | 60964-09-2 | FD69855 [biosynth.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. bucknell.edu [bucknell.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
